N-(4-Bromo-2-fluorophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYGKMDWQBWUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186293 | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-66-9 | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-2-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3HCD2QTE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of Medicinal Chemistry
In the vast landscape of chemical synthesis, certain molecules, while not therapeutic agents themselves, are of paramount importance. They are the silent workhorses, the crucial building blocks from which complex, life-altering pharmaceuticals are constructed. N-(4-Bromo-2-fluorophenyl)acetamide (CAS No. 326-66-9) is a prime example of such a strategic intermediate. Its unique trifunctionalized aromatic ring—featuring a bromine atom, a fluorine atom, and an acetamido group—offers a versatile platform for medicinal chemists. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and critical applications, particularly highlighting its role in the synthesis of targeted cancer therapies.
Physicochemical and Structural Properties
This compound is a halogenated aromatic amide.[1] The presence of both bromine and fluorine imparts specific electronic properties and provides synthetic handles for diverse chemical transformations.[1] The acetamido group, a common pharmacophore element, can engage in crucial hydrogen bonding interactions within biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 326-66-9 | [1] |
| Molecular Formula | C₈H₇BrFNO | [1] |
| Molecular Weight | 232.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [1] |
| InChIKey | BCYGKMDWQBWUSC-UHFFFAOYSA-N | [1] |
| Density (Predicted) | 1.6±0.1 g/cm³ | |
| Boiling Point (Predicted) | 332.9±32.0 °C at 760 mmHg |
Synthesis and Purification: A Validated Approach
The most direct and common route to this compound is the acetylation of the corresponding aniline, 4-bromo-2-fluoroaniline. This reaction is a standard transformation in organic synthesis, valued for its high efficiency and selectivity.
Causality of Experimental Choices
The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that the primary byproduct, acetic acid, is easily removed.[2] Pyridine is often used as a catalyst and a base to neutralize the acetic acid formed during the reaction, thereby driving the equilibrium towards the product.[3] The workup procedure involving an acidic wash (e.g., with 1 M HCl) is designed to remove any unreacted aniline and the pyridine catalyst by converting them into their water-soluble salts. Subsequent washes with saturated sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities, respectively.
Experimental Protocol: Representative Synthesis
This protocol is a representative procedure based on established methods for the acetylation of anilines.[2][3][4]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Step 2: Acetylation
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Quench the reaction by the careful addition of methanol to consume any excess acetic anhydride.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
The crude product can be further purified by recrystallization or silica gel column chromatography to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a standard battery of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | Expected signals for the aromatic protons (multiplets), the amide proton (broad singlet), and the methyl protons of the acetyl group (singlet around 2.2 ppm). | [2] |
| ¹³C NMR | Expected signals for the aromatic carbons, the carbonyl carbon of the amide (around 168-170 ppm), and the methyl carbon. | |
| IR Spectroscopy (KBr) | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1665 cm⁻¹), and C-Br/C-F stretching in the fingerprint region.[5] | [5] |
| Mass Spectrometry (GC-MS) | Molecular ion peaks [M]+ and [M+2]+ with approximately equal intensity, characteristic of a monobrominated compound. Common fragments observed at m/z 189, 191, and 43. |
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a key building block in the synthesis of complex pharmaceutical agents. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluoro-substituent can enhance metabolic stability and binding affinity of the final drug molecule.
Case Study: Synthesis of Vandetanib (Caprelsa™)
A prominent example of its application is in the synthesis of Vandetanib, an FDA-approved kinase inhibitor for the treatment of medullary thyroid cancer.[6][7][8] Vandetanib functions by inhibiting multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[8][9]
In the synthesis of Vandetanib, this compound is a precursor to the 4-anilinoquinazoline core of the drug.[9] The acetamido group is hydrolyzed to the free amine, which is then coupled with a substituted quinazoline moiety.
Caption: Role of the title compound in Vandetanib synthesis.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Conclusion and Outlook
This compound is a testament to the critical role of well-designed intermediates in the advancement of medicinal chemistry. Its strategic combination of functional groups provides a robust and versatile platform for the synthesis of complex, high-value molecules like Vandetanib. As the demand for novel, targeted therapeutics continues to grow, the importance of such key building blocks will only increase, ensuring their continued relevance in the research and development pipelines of the pharmaceutical industry.
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A Technical Guide to the Physicochemical Properties of N-(4-Bromo-2-fluorophenyl)acetamide
Introduction
N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide that serves as a crucial intermediate and building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and an ortho-fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are of significant interest to researchers in drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides validated protocols for property determination, and offers insights grounded in extensive data analysis, ensuring a comprehensive and practical understanding of this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its specific molecular structure, from which all its other properties derive.
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 326-66-9 | [1][2][3] |
| Molecular Formula | C₈H₇BrFNO | [1][2] |
| Molecular Weight | 232.05 g/mol | [1][2] |
| IUPAC Name | This compound | [2][3] |
| Common Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][2] |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [2][3] |
| InChIKey | BCYGKMDWQBWUSC-UHFFFAOYSA-N |[1][2] |
Synthesis and Purification
The most direct and common synthesis of this compound is through the N-acylation of its corresponding aniline precursor, 4-bromo-2-fluoroaniline. This reaction is a cornerstone of amide synthesis, valued for its high efficiency and reliability.
Expertise & Causality: The choice of acetylating agent—typically acetic anhydride or acetyl chloride—influences the reaction conditions. Acetic anhydride is often preferred in a laboratory setting as its byproduct, acetic acid, is less corrosive and more easily removed than the hydrogen chloride gas generated when using acetyl chloride. If acetyl chloride is used, the inclusion of a non-nucleophilic base (e.g., triethylamine or pyridine) is critical to neutralize the HCl byproduct, drive the reaction to completion, and prevent protonation of the starting aniline.
Caption: General workflow for the synthesis of this compound.
Protocol 2.1: Synthesis via N-Acylation
This protocol describes a self-validating system where the purity of the final product is confirmed by its sharp melting point.
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate, approx. 10 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Acylation: Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution. Rationale: A slight excess of the acetylating agent ensures the complete consumption of the starting aniline.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing deionized water. If an acidic byproduct is present (e.g., from using acetyl chloride), use a saturated sodium bicarbonate solution to neutralize the mixture until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with the same organic solvent used for the reaction.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The pure product will appear as crystalline needles. The purity is validated by observing a sharp, un-depressed melting point range that matches the literature value.
Core Physicochemical Properties
The physicochemical properties of a compound are paramount, dictating its behavior in both chemical and biological systems. These parameters are critical for designing formulations, predicting absorption and distribution, and ensuring material compatibility.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes & Source(s) |
|---|---|---|
| Physical State | Solid, typically white to off-white crystalline powder. | [4] |
| Melting Point | 158-160 °C | Experimental value.[1] |
| Boiling Point | Data not available | High melting point suggests boiling point is >300°C. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone). Poorly soluble in nonpolar solvents (e.g., hexane). | General assessment based on structure.[4] |
| Predicted XLogP | 2.0 | A measure of lipophilicity.[5] |
Melting Point Analysis
Trustworthiness: The melting point is a fundamental and highly reliable indicator of a crystalline solid's purity. A pure compound exhibits a sharp melting range (typically < 2°C), whereas impurities will depress and broaden this range. Therefore, melting point determination is a primary, self-validating method for purity assessment post-synthesis.
Protocol 3.1.1: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry, recrystallized product.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the apparatus rapidly to about 20°C below the expected melting point (158°C). Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure sample, this range should be narrow and fall within the 158-160°C window.[1]
Solubility Profile
Expertise & Causality: The solubility of this compound is governed by the interplay of its polar amide group and its relatively nonpolar bromofluorophenyl ring. The amide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates its dissolution in polar solvents. Conversely, the large, hydrophobic aromatic ring limits its solubility in water and promotes it in less polar organic solvents. This profile is critical for selecting appropriate solvents for reactions, purification, and formulation for biological screening (e.g., preparing stock solutions in DMSO).
Caption: Workflow for semi-quantitative solubility assessment.
Protocol 3.2.1: Qualitative Solubility Assessment
-
Preparation: Place approximately 5-10 mg of the compound into separate, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Hexane).
-
Agitation: Vigorously agitate each tube using a vortex mixer for 30 seconds.
-
Observation: Visually inspect each tube for dissolution. Classify as 'freely soluble' (clear solution), 'partially soluble' (some solid remains but solution is not clear), or 'insoluble' (majority of solid remains undissolved). This provides a practical solubility profile for selecting appropriate solvent systems.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an electronic and vibrational "fingerprint" of the molecule, serving as the definitive method for structural confirmation.
Table 3: Summary of Key Spectroscopic Data
| Technique | Key Features and Expected Values | Source(s) |
|---|---|---|
| ¹H NMR | Signals for methyl protons (~2.2 ppm), aromatic protons (7.0-8.5 ppm), and amide proton (>8.0 ppm, broad). Aromatic signals will show coupling to fluorine. | [2] |
| FTIR (KBr) | N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1670 cm⁻¹), Amide II (N-H bend, ~1550 cm⁻¹), C-F stretch (~1250 cm⁻¹), C-Br stretch (<700 cm⁻¹). | [2] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak showing characteristic M and M+2 isotopic pattern for bromine. Key fragments observed at m/z = 189/191 ([M-CH₂CO]⁺) and 141. |[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, the ¹H NMR spectrum is particularly informative. The acetyl methyl group (CH₃) will appear as a singlet around 2.2 ppm. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amide (N-H) proton typically appears as a broad singlet at a downfield shift (>8.0 ppm), and its integration confirms the presence of a single proton.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides rapid confirmation of the key amide functionality. The most prominent peaks are the sharp N-H stretch and the very strong carbonyl (C=O) stretch of the amide, often called the "Amide I band." The presence of the C-F and C-Br bonds will also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern. A key diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), which is a definitive indicator of a monobrominated compound. Common fragmentation includes the loss of a ketene molecule (CH₂=C=O), leading to a prominent fragment ion corresponding to the 4-bromo-2-fluoroaniline precursor.[2]
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. The following information is derived from the Globally Harmonized System (GHS) classifications and safety data sheets.
Table 4: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed. | [2] |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | [2] | |
| H335 | May cause respiratory irritation. | [2] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [2] |
| P280 | Wear protective gloves/eye protection. | [2] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C in a refrigerator is recommended.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its melting point of 158-160°C serves as a reliable benchmark for purity. The compound's solubility profile, favoring polar organic solvents, is consistent with its molecular structure containing both polar amide and nonpolar aromatic functionalities. Its spectroscopic signatures in NMR, IR, and MS are unambiguous and provide definitive structural confirmation. A comprehensive understanding of these properties, coupled with robust protocols for their validation and safe handling, is indispensable for any researcher utilizing this versatile compound in their scientific endeavors.
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An In-depth Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide: A Key Intermediate in Modern Drug Discovery
Abstract
N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide that has emerged as a pivotal structural motif and key synthetic intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms on the phenyl ring, imparts specific physicochemical properties that are highly advantageous for developing targeted therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol, in-depth spectral analysis for structural confirmation, and its critical application as a building block in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active agents.
Core Molecular Attributes
This compound is identified by its precise molecular structure and associated chemical identifiers. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), combined with the lipophilic and metabolically stable halogen substituents, defines its utility in drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | PubChem[1] |
| Molecular Weight | 232.05 g/mol | PubChem[1] |
| Monoisotopic Mass | 230.96950 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 326-66-9 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | - |
| XLogP3 (Predicted) | 2.3 | PubChem[1] |
Synthesis and Mechanism: The Acetylation of 4-Bromo-2-fluoroaniline
The most direct and industrially scalable synthesis of this compound involves the N-acetylation of 4-bromo-2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
The choice of acetic anhydride is often preferred in laboratory and process settings due to its lower cost, safer handling profile compared to the highly reactive and corrosive acetyl chloride, and the generation of acetic acid as a benign byproduct. The reaction typically proceeds efficiently in the presence of a mild base or can be run neat or in a suitable solvent.
Causality in Protocol Design:
-
Reagent Stoichiometry: A slight excess of acetic anhydride is used to ensure the complete consumption of the starting aniline, simplifying purification.
-
Solvent Choice: Acetic acid can serve as both a solvent and a catalyst, promoting the reaction while being easily removable. Alternatively, a non-protic solvent like dichloromethane (DCM) can be used with a base like triethylamine to sequester the acid byproduct.
-
Workup Procedure: The reaction is quenched with water to hydrolyze any remaining acetic anhydride. The product precipitates from the aqueous medium due to its low water solubility and can be isolated by simple filtration. This step is critical for separating the product from water-soluble byproducts like acetic acid and any salts formed.
-
Purification: Recrystallization from an ethanol/water mixture is an effective method for achieving high purity. The product is highly soluble in hot ethanol but sparingly soluble in cold water, allowing for the removal of more soluble impurities upon cooling.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-fluoroaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoroaniline (e.g., 19.0 g, 100 mmol).
-
Reagent Addition: Add glacial acetic acid (e.g., 50 mL) to dissolve the aniline. With stirring, add acetic anhydride (e.g., 10.4 mL, 110 mmol) dropwise to the solution.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Quench and Precipitation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (e.g., 500 mL) with vigorous stirring. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (Optional): Recrystallize the crude solid from a hot ethanol/water mixture to yield the final product as a pure, crystalline solid.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation and Spectral Analysis
Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information that, when combined, serves as a self-validating system for identity and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
-
δ ~8.2 ppm (t, 1H): This downfield triplet corresponds to the proton on the aromatic ring ortho to the nitrogen (C6-H). Its chemical shift is influenced by the deshielding effect of the amide group and coupling to the adjacent fluorine and C5-H.
-
δ ~7.4 ppm (dd, 1H): This signal is assigned to the proton ortho to the bromine atom (C5-H).
-
δ ~7.1 ppm (dd, 1H): This upfield aromatic signal corresponds to the proton meta to the bromine (C3-H).
-
δ ~7.8 ppm (br s, 1H): A broad singlet for the amide proton (N-H). Its chemical shift can vary with concentration and solvent.
-
δ ~2.2 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the acetyl methyl group (CH₃).
Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):
-
δ ~168-170 ppm: Carbonyl carbon (C=O).
-
δ ~155-158 ppm (d, ¹JCF): Aromatic carbon directly bonded to fluorine (C2), showing a large one-bond coupling constant.
-
δ ~125-135 ppm: Aromatic carbons (C1, C3, C5, C6).
-
δ ~115-120 ppm (d, ²JCF): Aromatic carbon ortho to fluorine (C1 or C3).
-
δ ~110-115 ppm: Aromatic carbon bonded to bromine (C4).
-
δ ~25 ppm: Acetyl methyl carbon (CH₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z Value | Interpretation |
| 231/233 | [M]⁺• Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1). |
| 189/191 | [M - C₂H₂O]⁺• Loss of a ketene molecule (CH₂=C=O) via McLafferty-type rearrangement, a common fragmentation pathway for acetanilides. |
| 141 | [M - C₂H₂O - Br]⁺• Subsequent loss of a bromine radical from the 189/191 fragment. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 cm⁻¹ | N-H Stretch | Secondary Amide |
| ~1670 cm⁻¹ | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1540 cm⁻¹ | N-H Bend (Amide II) | Secondary Amide |
| ~1500-1600 cm⁻¹ | C=C Stretches | Aromatic Ring |
| ~1250 cm⁻¹ | C-N Stretch | Amide |
| ~1200 cm⁻¹ | C-F Stretch | Aryl-Fluoride |
| ~600-700 cm⁻¹ | C-Br Stretch | Aryl-Bromide |
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The primary and most significant application of this compound is as a key building block in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The N-(4-bromo-2-fluorophenyl) moiety is a privileged scaffold in this context.
-
The amide linkage provides a crucial hydrogen bonding point for anchoring the inhibitor within the ATP-binding pocket of the target kinase.
-
The fluorine atom can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability and membrane permeability.
-
The bromine atom serves as a versatile synthetic handle, enabling the introduction of further molecular complexity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.
A prominent example is its incorporation into the structure of Vandetanib , an approved inhibitor of VEGFR, EGFR, and RET tyrosine kinases used in the treatment of medullary thyroid cancer.[2] The N-(4-bromo-2-fluorophenyl) group is a fundamental part of the quinazoline core that defines Vandetanib's interaction with its target kinases.
Caption: Role as a key intermediate in kinase inhibitor synthesis.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed building block that leverages the principles of medicinal chemistry to facilitate the development of sophisticated therapeutic agents. Its straightforward synthesis, well-defined spectroscopic signature, and, most importantly, its proven utility as a precursor to potent kinase inhibitors like Vandetanib, solidify its importance for researchers in drug discovery and development. A thorough understanding of its properties and synthesis is essential for its effective application in creating the next generation of targeted medicines.
References
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- He, W., Zhang, R., & Cai, M. (2016).
- National Institutes of Health (NIH). (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubChem.
- Gampa, V., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. National Institutes of Health.
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Structure and IUPAC name of N-(4-Bromo-2-fluorophenyl)acetamide
An In-Depth Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide: Structure, Nomenclature, and Characterization
Executive Summary
This compound is a halogenated aromatic amide that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly noted in the development of pharmaceutical agents and other complex organic molecules where the specific substitution pattern on the phenyl ring is crucial for biological activity or material properties. This guide provides a comprehensive technical overview of the compound, detailing its structural elucidation through systematic IUPAC nomenclature, outlining its key physicochemical and safety properties, presenting a robust synthesis protocol, and describing the analytical techniques used for its definitive characterization. This document is intended for researchers and professionals in drug discovery and chemical development who require a deep, practical understanding of this specific chemical entity.
Molecular Structure and IUPAC Nomenclature
A compound's name and structure are its most fundamental identifiers. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming that precisely describes the molecular architecture.
Deconstruction of the IUPAC Name
The name This compound is derived by identifying the parent structure and its substituents according to IUPAC rules[1].
-
Parent Chain: The core of the name is "acetamide." This indicates an amide derived from acetic acid, consisting of a carbonyl group (C=O) and a nitrogen atom (N), with a methyl group attached to the carbonyl carbon.
-
Substitution on Nitrogen (N-): The prefix "N-" signifies that a substituent is attached directly to the nitrogen atom of the amide.
-
The Phenyl Group: The substituent on the nitrogen is a "phenyl" group, which is a benzene ring attached as a functional group.
-
Phenyl Substituents: This phenyl ring is further substituted. The locants (numbers) describe the positions of these substituents relative to the point of attachment to the amide nitrogen (which is position 1 on the ring).
-
4-Bromo: A bromine atom is located at the 4th position of the phenyl ring.
-
2-fluoro: A fluorine atom is located at the 2nd position of the phenyl ring.
-
Combining these components logically results in the full IUPAC name: this compound[1].
Structural Representation
The chemical formula is C₈H₇BrFNO, and its structure is unambiguously defined by the connectivity of its atoms[1][2]. The diagram below illustrates the key functional components of the molecule.
Caption: Key functional moieties within this compound.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is essential for its safe handling, storage, and application in experimental settings.
Key Properties
The following table summarizes the essential physicochemical data for this compound, compiled from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 326-66-9 | [1][3] |
| Molecular Formula | C₈H₇BrFNO | [1][2] |
| Molecular Weight | 232.05 g/mol | [1] |
| Monoisotopic Mass | 230.96950 Da | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][3][5] |
GHS Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Researchers must consult the full Safety Data Sheet (SDS) before use.
-
Pictogram: Warning
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a chemical fume hood to avoid inhalation of dust or vapors.
Synthesis Protocol and Workflow
The most direct and common method for synthesizing N-aryl acetamides is the N-acetylation of the corresponding aniline. This process is reliable, high-yielding, and founded on well-established reaction mechanisms.
Causality in Experimental Design
The chosen protocol involves the reaction of 4-Bromo-2-fluoroaniline with acetic anhydride. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed during workup. A mild base, such as pyridine or triethylamine, is often included to neutralize the acetic acid formed, driving the reaction to completion. The workup procedure is designed to precipitate the organic product from the aqueous reaction mixture, followed by recrystallization to achieve high purity.
Representative Synthesis Protocol: N-acetylation of 4-Bromo-2-fluoroaniline
This protocol is a representative method based on standard organic chemistry principles and should be adapted and optimized as necessary.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (e.g., 5.0 g, 1 equivalent) in a suitable solvent like dichloromethane (DCM) or ethyl acetate (30 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, slowly add acetic anhydride (1.1 equivalents) dropwise over 5 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Workup: Upon completion, pour the reaction mixture into 100 mL of cold water with stirring. The crude product may precipitate. If not, extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 30 mL).
-
Neutralization & Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a solid.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the synthesis process.
Caption: A standard workflow for the synthesis and purification of the title compound.
Analytical Characterization and Structural Verification
The identity and purity of a synthesized compound must be confirmed through a combination of spectroscopic techniques. The data from these analyses serve as a self-validating system, where each piece of evidence must be consistent with the proposed structure.
Spectroscopic Data Correlation Diagram
The following diagram links the key structural features of this compound to their expected spectroscopic signatures.
Caption: Correlation of molecular structure with expected spectroscopic data.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.
-
Methyl Protons (-CH₃): A singlet peak integrating to 3 hydrogens is expected around δ 2.2 ppm.
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (δ 7.2-8.2 ppm). Their signals will be complex multiplets due to coupling with each other and with the fluorine atom.
-
Amide Proton (-NH-): A broad singlet integrating to 1 hydrogen is expected, typically downfield (δ > 8.0 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, all 8 carbon atoms are chemically distinct, and 8 signals are expected.
-
Methyl Carbon (-CH₃): An upfield signal around δ 25 ppm.
-
Aromatic Carbons (Ar-C): Six signals between δ 115-140 ppm. The carbons attached to fluorine and bromine will show characteristic splitting (C-F coupling) and electronic shifts.
-
Carbonyl Carbon (-C=O): A downfield signal characteristic of an amide carbonyl, expected around δ 169 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies[1].
-
N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Amide I Band (C=O Stretch): A strong, sharp absorption around 1670 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
Amide II Band (N-H Bend): A strong peak around 1550 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This results in two peaks of nearly equal intensity at m/z 231 and 233[1].
-
Key Fragmentation: A common fragmentation pathway for N-acetyl compounds is the loss of a ketene molecule (CH₂=C=O, 42 Da), which would result in a fragment ion corresponding to the parent aniline [M-42]⁺.
Conclusion
This compound is a precisely defined chemical structure whose identity can be unequivocally confirmed through a logical application of modern analytical techniques. Its IUPAC name provides a complete description of its atomic connectivity. A well-established synthetic route via N-acetylation provides reliable access to the material, and its structural integrity is validated by a cohesive set of data from NMR, IR, and Mass Spectrometry. This comprehensive understanding is paramount for its effective use in advanced research and development applications.
References
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A Technical Guide to the Safe Handling of N-(4-Bromo-2-fluorophenyl)acetamide
This guide provides a comprehensive overview of the safety, hazards, and handling protocols for N-(4-Bromo-2-fluorophenyl)acetamide, designed for researchers, chemists, and professionals in drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Compound Identification and Physical Properties
This compound is a halogenated aromatic amide commonly used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][2][3] |
| CAS Number | 326-66-9 | [1][2][4] |
| Molecular Formula | C8H7BrFNO | [1][2] |
| Molecular Weight | 232.05 g/mol | [1][2] |
| Appearance | Typically a solid (e.g., light yellow solid) | [5] |
| Storage | Store in a refrigerator at 2-8°C | [2] |
GHS Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity, skin and eye irritation, and respiratory irritation.[1] Adherence to the following classifications is mandatory for safe handling.
| GHS Classification | Hazard Code | Hazard Statement |
| Pictogram | Signal Word: Warning [1] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| STOT, Single Exposure | H335 | May cause respiratory irritation[1] |
Key Precautionary Statements (Selected)
A comprehensive list of precautionary statements is available from the ECHA C&L Inventory.[1] The most critical for routine laboratory work include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7]
-
P270: Do not eat, drink or smoke when using this product.[1][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]
Risk Mitigation and the Hierarchy of Controls
Effective safety management requires a systematic approach to mitigating risk. The hierarchy of controls prioritizes strategies from most to least effective. For a solid chemical like this compound, this hierarchy is applied as follows:
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous analogue should be considered if scientifically viable.
-
Engineering Controls: These are the primary means of protection. Because this compound may cause respiratory irritation and its toxicological properties are not fully elucidated, all manipulations must occur within a certified chemical fume hood.[1][9] This physically isolates the researcher from dust and vapors.
-
Administrative Controls: These are procedural controls, such as developing Standard Operating Procedures (SOPs), providing mandatory safety training, and restricting access to authorized personnel only.[6]
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier against exposure.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Remove the individual to fresh air immediately. [4][7]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [6][7]* Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. [4][6][7]Seek medical attention if irritation develops or persists. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [4][6][7]Remove contact lenses if present and easy to do. [6][7]Immediate medical attention is required. [6][10]* Ingestion: Do NOT induce vomiting. [11]Rinse the mouth thoroughly with water. [6][8]Never give anything by mouth to an unconscious person. [6]Call a physician or poison control center immediately. [6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam appropriate for the surrounding fire. [12][13]* Specific Hazards: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride. [5][7]* Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode. [5][6]
Storage and Waste Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][5][9][14]The recommended storage temperature is 2-8°C (refrigerator). [2]Store away from incompatible materials such as strong oxidizing agents. [5]* Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. [6][8]Chemical waste must be collected in a designated, labeled, and sealed container. Do not dispose of down the drain.
Toxicological and Ecological Information
-
Ecological Profile: There is limited specific data available on the environmental impact of this compound. [14]However, related brominated and fluorinated aromatic compounds can be persistent and toxic to aquatic life. [8]Therefore, all releases to the environment must be avoided. [8][13]
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.
- Pharmaffiliates. (n.d.). This compound.
- Pharos. (n.d.). Acetamide, N-(4-bromo-2-fluorophenyl)-.
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Synonyms for N-(4-Bromo-2-fluorophenyl)acetamide like 4'-Bromo-2'-fluoroacetanilide
A Comprehensive Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide
Introduction
This compound, also widely known by its synonym 4'-Bromo-2'-fluoroacetanilide, is a halogenated aromatic amide of significant interest to the scientific community. Its molecular architecture, featuring an acetanilide core functionalized with both bromine and fluorine atoms, makes it a highly valuable and versatile intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, this compound serves as a critical building block for constructing more complex molecular entities.
The strategic placement of the halogen atoms provides distinct reactive handles for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The fluorine atom, a common bioisostere for hydrogen, can profoundly influence the physicochemical and pharmacological properties of a target molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of its nomenclature, properties, synthesis, analysis, applications, and safe handling procedures, grounded in authoritative scientific data.
Nomenclature and Identification
Accurate identification of a chemical entity is paramount for reproducible research. This compound is known by several names, and it is crucial to distinguish it from its structural isomers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 4'-Bromo-2'-fluoroacetanilide, 2'-Fluoro-4'-bromoacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][2] |
| CAS Number | 326-66-9 | [1][2] |
| Molecular Formula | C₈H₇BrFNO | [1][2] |
| Molecular Weight | 232.05 g/mol | [1][2] |
| Chemical Structure | PubChem |
A Note on Isomers: It is critical to differentiate the title compound (CAS 326-66-9) from its isomers, such as N-(2-bromo-4-fluorophenyl)acetamide (CAS 1009-22-9)[3][4][5] and N-(4-bromophenyl)-2-fluoroacetamide (CAS 351-05-3)[6], as the position of the substituents dramatically alters the molecule's reactivity and potential applications.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Appearance | White to off-white solid, powder, or crystals | [4] |
| Melting Point | 148-151 °C | [7] |
| Solubility | Soluble in Dichloromethane and Methanol | [4][5] |
| InChIKey | BCYGKMDWQBWUSC-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [1] |
Synthesis and Mechanism
The most common and logical laboratory-scale synthesis of this compound involves the N-acetylation of the corresponding aniline precursor, 4-bromo-2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol: Synthesis via Acetylation of 4-Bromo-2-fluoroaniline
This protocol describes a standard procedure for the synthesis of the title compound.
Materials:
-
4-Bromo-2-fluoroaniline
-
Acetic anhydride
-
Pyridine or Triethylamine (as a basic catalyst and acid scavenger)
-
Dichloromethane (DCM) or Ethyl Acetate (as solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in the chosen solvent (e.g., DCM).
-
Addition of Base: Add a catalytic amount of pyridine or 1.1 equivalents of triethylamine to the solution. The base is crucial as it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acetylation: Cool the mixture in an ice bath to 0 °C. Add acetic anhydride (1.1 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates cooling to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride and acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic techniques is employed for comprehensive validation.
| Technique | Purpose | Expected Results / Key Features | Source(s) |
| ¹H NMR | Structural Elucidation | Aromatic protons (multiplets), acetamide CH₃ (singlet ~2.2 ppm), and amide N-H (broad singlet). The coupling patterns of aromatic protons are influenced by both Br and F substituents. | [2][4] |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the carbonyl carbon (~168-170 ppm), methyl carbon (~24 ppm), and distinct aromatic carbons, including characteristic C-F and C-Br signals. | [2][8] |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments are observed at m/z 189/191 ([M-COCH₂]⁺) and 141 ([M-COCH₂-Br]⁺). | [1][9] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1670 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹). | [10] |
| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. The retention time is characteristic under specific method conditions (mobile phase, flow rate). | [4][11] |
Applications in Research and Development
The utility of this compound lies in its capacity to serve as a versatile precursor for high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[7][12][13]
Role as a Versatile Synthetic Building Block
The true value of this molecule is unlocked through the selective reactivity of its functional groups. The acetamide group provides a stable linkage, while the halogen atoms serve as handles for further elaboration.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds to build molecular complexity.[7]
-
Modulation of Physicochemical Properties: The fluorine atom is a key element in drug design. Its high electronegativity and small size can alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
This compound is particularly noted as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules where controlled substitution patterns are essential for biological activity.[7] While direct evidence is proprietary, its structure is analogous to precursors used in the synthesis of various kinase inhibitors, a critical class of oncology drugs.[14][15]
Logical Relationship Diagram
Caption: Role as a key intermediate for complex bioactive molecules.
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent.
-
Hazard Identification: this compound is classified with the following GHS hazards:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16][17]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[16][17]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable intermediate for researchers aiming to synthesize novel compounds with tailored biological or material properties. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers scientists to leverage its full potential in advancing drug discovery and chemical research.
References
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- PubChem. This compound | C8H7BrFNO | CID 67593. [Link]
- PubChem. Acetamide, N-(4-bromophenyl)-2-fluoro- | C8H7BrFNO | CID 9593. [Link]
- PubChem. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211. [Link]
- Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. [Link]
- NIST WebBook. Acetamide, N-(4-fluorophenyl)-2-bromo-. [Link]
- PubChem. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184. [Link]
- MySkinRecipes. 4'-Bromo-2'-fluoroacetanilide. [Link]
- Google Patents. CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.
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- SpectraBase. 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, N-acetyl- - 13C NMR. [Link]
- The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- SIELC Technologies. Acetamide, N-(4-bromophenyl). [Link]
- PubChem. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167. [Link]
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Topic: Potential Biological Activity of N-(4-Bromo-2-fluorophenyl)acetamide
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide whose biological potential remains largely unexplored. However, the structural motifs it contains—a substituted phenyl ring and an acetamide group—are prevalent in a multitude of pharmacologically active compounds. The presence and specific positioning of the bromo and fluoro substituents are particularly noteworthy, as halogens are known to significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to hypothesize potential biological activities for this compound, focusing on anticancer, anti-inflammatory, and antimicrobial domains. We provide a comprehensive framework for the systematic evaluation of this compound, detailing robust, step-by-step experimental protocols for in vitro screening and preliminary mechanism-of-action studies. This document is intended to serve as a foundational resource for researchers aiming to investigate and unlock the therapeutic potential of this compound.
Introduction and Rationale
This compound (PubChem CID: 67593) is an organic compound with the molecular formula C₈H₇BrFNO.[1][2] The molecule belongs to the acetanilide class, characterized by an acetamide group linked to a phenyl ring. The phenyl ring is substituted with two halogen atoms: a bromine atom at position 4 and a fluorine atom at position 2.
The rationale for investigating this specific compound stems from the established importance of its constituent chemical features in medicinal chemistry:
-
The Acetamide Scaffold: Acetamide derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[3][4]
-
Halogenation: The introduction of halogens is a cornerstone of modern drug design. Fluorine, in particular, can enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase membrane permeability.[5] Bromine, being larger and more polarizable, can also form strong halogen bonds and influence the compound's steric and electronic profile, which is crucial for receptor binding.[6]
-
Substitution Pattern: The relative positions of the functional groups are critical. The ortho-fluoro substituent can induce a conformational twist in the molecule, potentially locking it into a bioactive conformation or preventing unwanted metabolism.[7] The para-bromo substituent significantly alters the electronic distribution across the aromatic ring.
Given the scarcity of direct biological data on this compound, a predictive approach based on the structure-activity relationships (SAR) of analogous molecules is a logical starting point for its evaluation.
Structure-Activity Relationship (SAR) Insights and Hypothesized Activities
Analysis of structurally related phenylacetamide and halogenated compounds allows for the formulation of educated hypotheses regarding the potential bioactivity of this compound.
-
Influence of Halogen Position: SAR studies on related heterocyclic compounds have shown that substitutions at the 2-position of the phenyl ring can lead to unfavorable conformations and a decrease in potency, likely due to steric hindrance.[7] However, the small size of fluorine may mitigate this effect. Conversely, substitutions at the 4-position are often well-tolerated or beneficial. Studies have demonstrated that 4-bromo and 4-fluoro substituents can confer similar and significant potency in certain compound series.[7] This suggests the 4-bromo group in the target compound is a promising feature.
-
Electron-Withdrawing Groups: Research on aryl acetamide derivatives has indicated a preference for electron-withdrawing groups on the phenyl ring to enhance biological potency.[7] Both fluorine and bromine are electron-withdrawing, suggesting that this compound fits this profile.
-
Anticancer Potential: Phenylacetamide derivatives have been shown to possess antiproliferative effects on various human cancer cell lines.[8][9] The presence of halogens on the aromatic ring has been specifically linked to favorable anticancer activity.[3][4] Furthermore, the 4-bromophenyl moiety has been identified as essential for the anticancer activity in some molecular classes.[10] This strongly supports the hypothesis that this compound may exhibit cytotoxic effects against cancer cells.
-
Anti-inflammatory and Antioxidant Potential: Numerous studies have reported the anti-inflammatory and antioxidant activities of various acetamide derivatives.[11][12][13][14] These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages.[11][12]
-
Antimicrobial Activity: The acetamide core is found in many antimicrobial agents. Halogenation, particularly with chlorine or bromine, has been shown to enhance the antimicrobial efficacy of acetamide molecules.[15][16] This suggests a potential role for this compound as an antibacterial or antifungal agent.
The logical relationship for this SAR analysis can be visualized as follows:
Proposed Experimental Screening Workflow
A tiered approach is recommended to systematically evaluate the biological potential of this compound. The workflow should begin with broad in vitro screening, followed by more focused secondary assays and preliminary mechanism-of-action studies for any confirmed "hits."
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls for trustworthy data generation.
Protocol 1: Anticancer Activity - MTT Cytotoxicity Assay
This protocol assesses the ability of the compound to reduce the viability of cancer cells, a primary indicator of cytotoxic potential.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against selected human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 for glioblastoma).[17]
Materials:
-
This compound, dissolved in DMSO to create a 10 mM stock solution.
-
Human cancer cell lines (e.g., MCF-7, U-87).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Positive control: Doxorubicin (a known chemotherapeutic agent).
-
Vehicle control: DMSO at the highest concentration used for the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare dilutions for the Doxorubicin positive control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation Example:
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
| This compound | MCF-7 | 48h | Hypothetical Value |
| This compound | U-87 | 48h | Hypothetical Value |
| Doxorubicin (Positive Control) | MCF-7 | 48h | Literature Value |
| Doxorubicin (Positive Control) | U-87 | 48h | Literature Value |
Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol evaluates the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]
Objective: To quantify the inhibition of NO production by this compound in J774.A1 or RAW 264.7 macrophage cell lines.
Materials:
-
This compound (10 mM stock in DMSO).
-
Macrophage cell line (e.g., J774.A1).
-
Complete growth medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard.
-
Positive control: Dexamethasone or L-NAME.
-
96-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed J774.A1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or the positive control for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO₂ (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the NaNO₂ standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.
Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Objective: To determine the MIC of this compound against representative bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)).
Materials:
-
This compound (10 mM stock in DMSO).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Positive control: Ciprofloxacin or another appropriate antibiotic.
-
96-well round-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution (e.g., at 256 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a concentration gradient.
-
Set up wells for positive control (antibiotic), negative control (broth only), and vehicle control (DMSO).
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation Example:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | Hypothetical Value |
| This compound | E. coli | Hypothetical Value |
| Ciprofloxacin (Positive Control) | S. aureus | ≤1 |
| Ciprofloxacin (Positive Control) | E. coli | ≤0.25 |
Potential Mechanism of Action (MoA) Investigation
Should primary screening yield positive results, investigating the underlying mechanism is the next logical step. Based on literature for related compounds, this compound could potentially function as a kinase inhibitor.[18]
A Western Blot analysis could be employed to probe this hypothesis. After treating cancer cells with this compound, cell lysates would be analyzed for the phosphorylation status of key kinase proteins like Raf, MEK, and ERK. A decrease in the phosphorylated forms of these proteins would provide strong evidence for activity along this pathway.
Conclusion and Future Directions
This compound presents a compelling case for biological investigation. Its structure, combining a proven acetamide scaffold with strategically placed bromo and fluoro substituents, aligns with the profiles of known anticancer, anti-inflammatory, and antimicrobial agents. The proposed systematic workflow, from broad in vitro screening to focused mechanistic studies, provides a clear and robust path for elucidating its therapeutic potential. Positive findings from this initial evaluation would warrant further studies, including lead optimization through medicinal chemistry to enhance potency and selectivity, followed by preclinical evaluation in animal models.
References
- Arnold, M. A., et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health.
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- Gududuru, V., et al. (2018). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 23(11), 2948.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for 2-bromo-N-(2,4-difluorophenyl)acetamide in Pharmaceutical Chemistry. BenchChem.
- Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
- Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate.
- Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473.
- Pharmaffiliates. (n.d.). This compound.
- Kumar, D., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central.
- Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI.
- Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-38.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(1), 93-99.
- da Silva, A. C. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. International Journal of Molecular Sciences, 21(17), 6296.
- Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14006.
- National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. PubChem.
- Park, H. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(5).
- Hussain, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
- Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6693-6737.
- Li, Y., et al. (2018). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Scientific Reports, 8, 12891.
- McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57-68.
- Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702.
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An In-Depth Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide: A Key Intermediate in Modern Chemical Research
This guide provides an in-depth technical overview of N-(4-Bromo-2-fluorophenyl)acetamide, a crucial intermediate in contemporary chemical research, particularly within the realms of pharmaceutical development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.
Introduction: The Strategic Importance of this compound
This compound, bearing the CAS Number 326-66-9, is a halogenated aromatic amide of significant interest.[1][2] Its molecular architecture, featuring a bromo substituent ripe for cross-coupling reactions and a fluoro group that can modulate physicochemical properties, makes it a highly versatile building block. The strategic placement of these functional groups on the phenylacetamide scaffold allows for the facile construction of complex molecular frameworks, rendering it an invaluable precursor in the synthesis of high-value compounds, most notably in the development of kinase inhibitors for targeted cancer therapy.[3][4][5] This guide will elucidate the fundamental chemistry of this intermediate, providing a robust framework for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any research chemical.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 326-66-9 | [1] |
| Molecular Formula | C₈H₇BrFNO | [1][2] |
| Molecular Weight | 232.05 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents | General knowledge |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [1][2] |
| InChIKey | BCYGKMDWQBWUSC-UHFFFAOYSA-N | [1][2] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 4-bromo-2-fluoroaniline. This reaction is a standard transformation in organic synthesis, valued for its high efficiency and reliability.
Synthetic Workflow
The synthesis involves the reaction of 4-bromo-2-fluoroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base. The base serves to neutralize the acidic byproduct of the reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-bromo-2-fluoroaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), and aromatic protons (multiplets, ~7.0-8.0 ppm). |
| ¹³C NMR | Resonances for the acetyl methyl carbon, amide carbonyl carbon, and aromatic carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-Br stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the isotopic pattern of bromine. |
Note: Specific spectral data can be found in databases such as PubChem and SpectraBase.[1][6][7]
Applications as a Research Chemical Intermediate
The utility of this compound as an intermediate stems from the reactivity of the bromine atom, which serves as a handle for introducing molecular diversity through various cross-coupling reactions.
Precursor in the Synthesis of Kinase Inhibitors
A primary application of this intermediate is in the synthesis of kinase inhibitors. The bromo-functionalized ring can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions.[8][9][10][11][12]
Example: Suzuki Coupling Reaction
In a typical Suzuki coupling, this compound can be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a C-C bond. This is a powerful method for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.
Caption: Suzuki coupling of this compound.
This synthetic strategy allows for the modular construction of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. The N-(2-fluorophenyl)acetamide moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while the appended aryl or heteroaryl group can be varied to optimize potency and selectivity.
Logical Relationship in Drug Discovery
The use of this compound as a building block follows a logical progression in the drug discovery pipeline.
Caption: Role of the intermediate in the drug discovery process.
Conclusion
This compound is a strategically important research chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined reactivity and modular nature make it an invaluable tool for medicinal chemists, particularly in the development of novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.
References
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- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. New Journal of Chemistry, 41(19), 10834-10839. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information.
- SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. John Wiley & Sons, Inc.
- PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Acetamide, N-bromo-.
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- SpectraBase. (n.d.). 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, N-acetyl-. John Wiley & Sons, Inc.
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- Zain, N. M., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Fundamental and Applied Sciences, 10(3S), 114-126. [Link]
- Global Substance Registration System. (n.d.). This compound.
- Google Patents. (n.d.). CN115260092A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
- ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4307. [Link]
- NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology.
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- ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water....
- Scilit. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
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The N-Phenylacetamide Core: A Scaffolding Journey from Serendipitous Analgesics to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Amide
The N-phenylacetamide scaffold, a deceptively simple arrangement of a phenyl group linked to an acetamide, represents a cornerstone in the history of medicinal chemistry. Its journey, initiated by a fortuitous discovery in the late 19th century, has evolved from rudimentary pain and fever management to a versatile platform for designing highly specific agents targeting a spectrum of complex diseases. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted N-phenylacetamides, offering field-proven insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies that underpin their development. We will traverse from the era of coal tar-derived remedies to the modern age of rational drug design, illustrating how modifications to this fundamental core have unlocked a remarkable diversity of therapeutic potential.
I. The Genesis: Analgesic and Antipyretic Properties Emerge from the Industrial Age
The story of N-phenylacetamides begins not in a pristine pharmaceutical laboratory, but amidst the byproducts of the burgeoning coal tar industry of the 19th century. This era was characterized by a blend of empirical observation and, at times, sheer accident.
Acetanilide: A Case of Mistaken Identity and Fortuitous Discovery
In 1886, a clinical mix-up at the University of Strasburg led to the discovery of the first therapeutically active N-phenylacetamide.[1] Professor Adolf Kussmaul, intending to treat a patient with naphthalene for intestinal worms, was inadvertently supplied with acetanilide.[1] The unexpected observation was a significant reduction in the patient's fever. This serendipitous event, investigated by Arnold Cahn and Paul Hepp, revealed that acetanilide (N-phenylacetamide) possessed potent antipyretic (fever-reducing) properties.[2][3] Marketed as Antifebrin, it quickly became one of the first synthetic drugs to offer an alternative to traditional botanical remedies for fever and pain.[3][4]
However, the initial enthusiasm for acetanilide was soon tempered by its significant toxicity. The most alarming side effect was cyanosis, a bluish discoloration of the skin, resulting from methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity.[2][5] This toxicity prompted a search for safer alternatives, leading to the development of its derivatives.
Phenacetin and the Dawn of Structure-Activity Relationships
In 1887, building on the knowledge gained from acetanilide, Bayer introduced phenacetin (N-(4-ethoxyphenyl)acetamide).[5] This molecule, a close structural analog, was designed to be less toxic. While it proved to be a safer alternative to acetanilide and enjoyed widespread use for decades in headache and cold remedies, it was eventually linked to renal disease.[5]
Paracetamol (Acetaminophen): The Active Metabolite Takes Center Stage
The true breakthrough in this lineage of analgesics came with the understanding of their metabolic fate. It was discovered that paracetamol (N-(4-hydroxyphenyl)acetamide or acetaminophen) is the major and active metabolite of both acetanilide and phenacetin.[1][2][6] This crucial insight, established in the late 1940s, revealed that the therapeutic effects of the earlier compounds were largely attributable to their conversion to paracetamol in the body.[1][2][6] The toxicity of acetanilide was primarily due to its minor metabolite, aniline.[2]
Paracetamol itself was first synthesized in 1878 by Harmon Northrop Morse.[7][8] However, its therapeutic potential was not fully appreciated until it was identified as the active metabolite of its predecessors.[1] Marketed in the 1950s, paracetamol offered a much-improved safety profile, possessing the analgesic and antipyretic properties of its parent compounds with significantly reduced toxicity.[3][4] Today, it is one of the most widely used over-the-counter medications for pain and fever worldwide.[7]
The mechanism of action for this class of analgesics is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[6] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.
II. Expanding the Frontier: Local Anesthetics and the Amino-Amide Revolution
While the early history of N-phenylacetamides was dominated by their systemic analgesic effects, a different line of inquiry in the mid-20th century unveiled their profound potential as local anesthetics. This development marked a significant shift from the ester-based local anesthetics like cocaine and procaine, which were prone to causing allergic reactions and had limited stability.[9][10]
Lidocaine: A New Era in Local Anesthesia
In 1943, Swedish chemist Nils Löfgren synthesized the first amino-amide type local anesthetic, lidocaine.[11] Initially named 'xylocaine', its anesthetic properties were first tested by his colleague Bengt Lundqvist through self-injection experiments.[11] Marketed in 1949, lidocaine offered a rapid onset and an intermediate duration of action, making it highly suitable for infiltration, block, and surface anesthesia.[11][12]
The key structural innovation of lidocaine was the incorporation of an amino-amide linkage, which is more stable to hydrolysis than the ester linkage of earlier local anesthetics.[9] This stability, coupled with a lower incidence of allergic reactions, established the N-phenylacetamide core as a superior scaffold for this therapeutic class.
The mechanism of action of lidocaine and other amino-amide local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[13][14] By reversibly binding to these channels, they prevent the influx of sodium ions that is necessary for the initiation and propagation of nerve impulses, thereby producing a localized loss of sensation.
III. Modern Renaissance: Substituted N-Phenylacetamides in Contemporary Drug Discovery
The versatility of the N-phenylacetamide scaffold continues to be exploited in modern drug discovery, with researchers exploring its potential in a wide range of therapeutic areas beyond analgesia and local anesthesia. Strategic substitution on the phenyl ring and the acetamide moiety has yielded compounds with promising anticancer, anticonvulsant, and antidepressant activities.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
Recent studies have demonstrated that certain substituted N-phenylacetamides can act as potent anticancer agents. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown significant cytotoxic effects against various cancer cell lines, particularly prostate carcinoma (PC3).[2][15]
The primary mechanism of action for these anticancer N-phenylacetamides appears to be the induction of apoptosis, or programmed cell death. These compounds have been shown to trigger both the intrinsic and extrinsic apoptotic pathways by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Anticonvulsant Properties: Modulating Neuronal Excitability
The N-phenylacetamide core has also been investigated for its potential in treating epilepsy. A number of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models.[7][11] Several of these compounds have demonstrated efficacy in the maximal electroshock (MES) seizure test, a model used to identify drugs that prevent seizure spread.[7][11]
The anticonvulsant mechanism of these compounds is believed to involve the modulation of neuronal ion channels, including voltage-gated sodium and calcium channels.[16][17] Some derivatives have also been shown to interact with the GABAergic system, enhancing inhibitory neurotransmission in the brain.[17]
Antidepressant Potential: Targeting Neurotransmitter Systems
The structural versatility of N-phenylacetamides has also led to the exploration of their antidepressant properties. Certain derivatives have been shown to inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, a key mechanism of action for many antidepressant drugs.
IV. Experimental Protocols and Methodologies
A cornerstone of scientific integrity is the ability to reproduce experimental findings. This section provides detailed, step-by-step methodologies for the synthesis of key substituted N-phenylacetamides, representing the diverse therapeutic applications of this scaffold.
Synthesis of Paracetamol (Analgesic/Antipyretic)
This protocol outlines the acetylation of p-aminophenol to produce paracetamol.[18][19]
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, place 1.375 g of p-aminophenol and add 3.75 mL of distilled water.[18]
-
Carefully add 1.5 mL of acetic anhydride to the mixture.[18]
-
Set up the apparatus for reflux and heat the mixture in a water bath at 115-120°C for 20 minutes.[18]
-
After the solid has dissolved, cool the solution in an ice bath to induce crystallization.
-
Collect the crude paracetamol crystals by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from a minimal amount of hot water to obtain purified paracetamol.
Synthesis of Lidocaine (Local Anesthetic)
This two-step synthesis involves the formation of an intermediate α-chloro-2,6-dimethylacetanilide, followed by its reaction with diethylamine.[1][4][5]
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide Materials:
-
2,6-Dimethylaniline
-
Glacial acetic acid
-
α-Chloroacetyl chloride
-
Sodium acetate trihydrate
-
Water
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15.0 mL of glacial acetic acid.[5]
-
Add 2.0 mL of α-chloroacetyl chloride to the solution.[5]
-
Heat the solution to 40-50°C for ten minutes.[4]
-
Cool the solution and add a solution of approximately 3.3 g of sodium acetate trihydrate in 67 mL of water to precipitate the product.[4]
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.[4]
-
Wash the filter cake with copious amounts of water to remove acetic acid.[4]
Step 2: Synthesis of Lidocaine Materials:
-
α-chloro-2,6-dimethylacetanilide (from Step 1)
-
Toluene
-
Diethylamine
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
3 M Hydrochloric acid
-
30% Potassium hydroxide solution
-
Hexane (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from the previous step with 25 mL of toluene and three molar equivalents of diethylamine.[1]
-
Reflux the mixture for 90 minutes.[2]
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with three 50 mL portions of water.[2]
-
Extract the organic layer with two 20 mL portions of 3 M HCl.[2]
-
Combine the acidic aqueous extracts and cool in an ice bath.
-
Make the solution strongly basic with 30% KOH solution to precipitate the lidocaine base.[1]
-
Extract the crude lidocaine with an organic solvent, dry the organic layer, and evaporate the solvent.
-
Recrystallize the crude product from hexane to obtain pure lidocaine.[5]
Synthesis of a 2-(4-Fluorophenyl)-N-phenylacetamide Derivative (Anticancer)
This protocol describes a general method for the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives via amide coupling.[20][21]
Materials:
-
4-Fluorophenylacetic acid
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Substituted aniline
-
Acetonitrile
-
Ethyl acetate
-
Sodium bicarbonate solution (5%)
-
Sulfuric acid solution (2%)
-
Brine
Procedure:
-
In a flat-bottom flask, mix equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.[21]
-
Stir the mixture at room temperature for 30 minutes.[21]
-
Add an equimolar amount of the desired substituted aniline to the reaction mixture.
-
Continue stirring for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[21]
-
Upon completion, evaporate the acetonitrile under reduced pressure.
-
Add ethyl acetate and water to the residue. Separate the organic layer.
-
Wash the organic phase sequentially with 5% sodium bicarbonate solution, 2% sulfuric acid solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
V. Structure-Activity Relationships (SAR): Decoding the Impact of Substitution
The therapeutic diversity of N-phenylacetamides is a direct consequence of the influence of various substituents on their interaction with biological targets. The following tables summarize key quantitative SAR data for different therapeutic classes.
Table 1: SAR of N-Phenylacetamide Analgesics
| Compound | R1 | R2 | R3 | R4 | Analgesic Activity (Relative to Acetanilide) |
|---|---|---|---|---|---|
| Acetanilide | H | H | H | H | 1.0 |
| Phenacetin | H | H | H | O-Ethyl | ~0.8 |
| Paracetamol | H | H | H | OH | ~1.2 |
Table 2: SAR of N-Phenylacetamide Anticancer Agents (Cytotoxicity against PC3 cell line)
| Compound ID | Substitution on N-phenyl ring | IC50 (µM)[15] |
|---|---|---|
| 2b | 3-nitro | 52 |
| 2c | 4-nitro | 80 |
| Imatinib | (Reference) | 40 |
Table 3: SAR of N-Phenylacetamide Anticonvulsants (Maximal Electroshock Seizure Test)
| Compound ID | Substitution on N-phenyl ring | ED50 (mg/kg)[16] | Protective Index |
|---|---|---|---|
| 6 | 4-fluoro | 68.30 | >14.64 |
| 19 | 3-chloro, 4-fluoro | 46.20 | >21.64 |
| Valproic Acid | (Reference) | 252.74 | 1.63 |
VI. Visualizing the Mechanisms of Action
To provide a clearer understanding of how substituted N-phenylacetamides exert their therapeutic effects at a molecular level, the following diagrams illustrate their interaction with key biological pathways.
Caption: Mechanism of action of Lidocaine, a substituted N-phenylacetamide, as a local anesthetic.
Caption: Postulated mechanism of anticancer N-phenylacetamides via inhibition of the MAPK/ERK signaling pathway and induction of apoptosis.
VII. Conclusion and Future Perspectives
The journey of substituted N-phenylacetamides, from a serendipitous discovery to a versatile therapeutic scaffold, is a testament to the power of observation, chemical intuition, and systematic investigation. What began as a simple analgesic has blossomed into a diverse class of molecules with applications spanning local anesthesia, oncology, and neurology. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel, highly targeted, and safer therapeutics for a wide range of human diseases. The N-phenylacetamide core, in its elegant simplicity, is poised to remain a relevant and fruitful area of research for the foreseeable future.
VIII. References
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Lidocaine Synthesis Procedure Guide. (n.d.). Scribd.
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The 2-Step Synthesis of Lidocaine Review. (n.d.).
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Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed.
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The Synthesis of Lidocaine. (n.d.). University of San Diego.
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(PDF) Synthesis and Anticonvulsant Activity of New - Amanote Research. (n.d.).
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Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
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Synthesis of paracetamol.pdf. (n.d.). SlideShare.
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Aliabadi, A., et al. (2013). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
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Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72.
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Synthetic route of paracetamol. (n.d.). ResearchGate.
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central.
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
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Predicting the Anticonvulsant Activities of Phenylacetanilides Using Quantitativestructure-activity-relationship and Artificial. (2022). Analytical and Bioanalytical Chemistry Research.
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Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. (n.d.).
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Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. (n.d.). PubMed.
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Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads. (2021). National Institutes of Health.
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Quantitative structure-activity relationship models for compounds with anticonvulsant activity. (2019). Expert Opinion on Drug Discovery.
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Predicting the Anticonvulsant Activities of Phenylacetanilides Using Quantitative- structure-activity-relationship and Artificial Neural Network Methods. (2022). ResearchGate.
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Obniska, J., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules.
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El Kayal, W. M., et al. (2019). Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. European Journal of Medicinal Chemistry.
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Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
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Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (n.d.). PubMed Central.
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Voltage-Gated Sodium Channels: Structure, Function, and Pathophysiology. (n.d.). ResearchGate.
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Mechanisms of action of antiepileptic drugs. (1996). PubMed.
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Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (n.d.).
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A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. (2024).
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Voltage-gated sodium channels at 60: structure, function and pathophysiology. (n.d.). PubMed Central.
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Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry.
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Structure and function of voltage-gated sodium channels. (n.d.). PubMed Central.
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Structural Advances in Voltage-Gated Sodium Channels. (n.d.). Frontiers in Pharmacology.
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Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape.
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A Senior Application Scientist's Guide to the Solubility of N-(4-Bromo-2-fluorophenyl)acetamide in Common Laboratory Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Solubility as a Cornerstone of Discovery
In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step; it is a critical determinant of its potential. From the feasibility of a synthetic route and the ease of purification to its behavior in biological systems, solubility data governs our experimental choices and ultimately shapes the trajectory of a research program. N-(4-Bromo-2-fluorophenyl)acetamide, a substituted acetanilide, presents a fascinating case study in solubility due to its multifunctional structure. This guide provides a deep dive into the theoretical and practical aspects of its solubility, equipping the bench scientist with the predictive knowledge and experimental protocols necessary for effective application.
The Molecule in Profile: Physicochemical Properties
Before we can predict or test solubility, we must first understand the intrinsic properties of this compound. These parameters provide the foundational clues to its behavior in various solvent environments.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 326-66-9 | [1][2] |
| Molecular Formula | C₈H₇BrFNO | [1][2][3] |
| Molecular Weight | 232.05 g/mol | [1][2][3][4][5][6] |
| Appearance | Likely a solid (e.g., light grey powder) | [7] |
| Predicted XLogP3 | 2.0 | [8] |
The molecule's structure features a polar amide group capable of hydrogen bonding, a largely nonpolar bromofluorophenyl ring, and halogen atoms that increase its molecular weight and introduce polarity. The XLogP3 value of 2.0 suggests a moderate degree of lipophilicity, indicating that it will not be freely soluble in water but will likely favor organic solvents.
The "Like Dissolves Like" Principle: A Mechanistic View
The solubility of a solid in a liquid solvent is governed by the thermodynamics of breaking the solute-solute and solvent-solvent intermolecular forces to form new, more favorable solute-solvent interactions.[9][10] For this compound, three key forces are at play.
-
Hydrogen Bonding: The amide functional group is central to its polarity. The nitrogen-hydrogen (N-H) bond acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.[11][12] Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective.
-
Dipole-Dipole Interactions: The polar C=O, C-F, and C-Br bonds create permanent dipoles within the molecule, allowing it to interact favorably with other polar molecules (e.g., acetone, ethyl acetate).
-
London Dispersion Forces: The aromatic ring provides a significant nonpolar surface area, enabling interactions with nonpolar solvents (e.g., toluene, hexane) through transient, induced dipoles.
The interplay of these forces dictates the compound's solubility profile. A solvent must effectively overcome the strong crystal lattice energy of the solid by forming energetically favorable interactions.
Predicted Solubility in Common Laboratory Solvents
Based on the principles outlined above, we can predict a qualitative solubility profile. This serves as a practical starting point for experimental design.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble / Very Low | The large, nonpolar aromatic ring dominates, outweighing the polar contribution of the amide group. |
| Methanol / Ethanol | Polar Protic | Soluble to Moderately Soluble | Can act as both H-bond donors and acceptors, effectively solvating the amide group. |
| Acetone | Polar Aprotic | Soluble | A strong H-bond acceptor and polar nature allows for good solvation of the molecule. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Its polarity is sufficient to dissolve the compound without being hindered by H-bonding networks. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Balances polar (ester) and nonpolar (ethyl) characteristics, making it a good candidate. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good general-purpose solvent for moderately polar compounds. |
| Toluene | Nonpolar | Sparingly Soluble | Primarily interacts via dispersion forces with the aromatic ring; less effective at solvating the polar amide. |
| Hexane | Nonpolar | Insoluble | Lacks any significant polar interactions to overcome the solute's crystal lattice energy. |
A Self-Validating Protocol for Qualitative Solubility Determination
Theoretical predictions require experimental validation. The following robust protocol is designed to provide a reliable qualitative assessment of solubility.[13][14][15]
Objective: To classify the solubility of this compound in a selected solvent as "Soluble," "Sparingly Soluble," or "Insoluble" at ambient temperature.
Materials:
-
This compound
-
Selected solvents (high purity)
-
Small test tubes or 4 mL vials
-
Analytical balance
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Accurately weigh approximately 20-25 mg of this compound and place it into a clean, dry test tube.[15]
-
Initial Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds. This ensures intimate contact between the solute and solvent and helps break up aggregates.
-
Observation: Allow the mixture to stand for 1-2 minutes. Carefully observe the sample against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution. No solid particles are visible.
-
Insoluble: The vast majority of the solid remains undissolved.
-
Sparingly/Partially Soluble: A noticeable amount of solid has dissolved, but some solid particles remain.
-
-
Incremental Solvent Addition (for Insoluble/Sparingly Soluble): If the compound is not fully soluble, add another 0.5 mL of solvent (for a total of 1.0 mL). Vortex for another 60 seconds and re-observe. Repeat this process up to a total volume of 3.0 mL.
-
Classification:
-
Soluble: Dissolves completely in ≤ 1.0 mL of solvent.
-
Sparingly Soluble: Dissolves partially or requires > 1.0 mL to fully dissolve.
-
Insoluble: Does not noticeably dissolve even after the addition of 3.0 mL of solvent.
-
-
Record Keeping: Meticulously record the mass of the solute, the volume of the solvent used, the temperature, and the final observation for each solvent tested.
Safety and Handling Precautions
As a Senior Application Scientist, it is my duty to emphasize that scientific integrity includes a commitment to safety. When handling this compound, adhere to the following precautions derived from its Safety Data Sheet (SDS):
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a compound of moderate polarity. Its solubility is dictated by a balance between its polar, hydrogen-bonding amide group and its larger, nonpolar bromofluorophenyl ring. It is predicted to be most soluble in moderately polar organic solvents such as acetone, dichloromethane, and alcohols, with limited solubility in the extremes of water and hexane. The provided experimental protocol offers a reliable method for verifying these predictions in a laboratory setting, ensuring that subsequent research—be it in synthesis, purification, or formulation—is built upon a solid empirical foundation.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-Bromo-2-fluorophenyl)acetamide
Introduction
N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated acetanilide derivative. The acetanilide scaffold is a well-established pharmacophore present in numerous therapeutic agents, known to exhibit a wide range of biological activities including analgesic, anti-inflammatory, and anticancer effects[1][2][3]. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and target interactions[4]. While the synthesis and basic chemical properties of this compound are documented[5][6][7], its specific mechanism of action remains largely unexplored.
This guide presents a comprehensive, multi-tiered strategy for the systematic investigation and prediction of the mechanism of action (MoA) of this compound. Our approach is designed to be a self-validating system, beginning with broad, predictive methods and progressively narrowing the focus to specific molecular targets and pathways through rigorous experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.
Part 1: Foundational Analysis & Hypothesis Generation
The initial phase focuses on leveraging computational tools and preliminary in vitro screens to build a foundational understanding of the compound and generate testable hypotheses regarding its biological activity.
In Silico Profiling: Predicting Targets and Properties
Before embarking on extensive laboratory work, computational analysis can provide valuable direction, predicting potential biological targets and flagging potential liabilities. This step is crucial for efficient resource allocation.[8]
Protocol 1: Computational Target Prediction
-
Input Data: The canonical SMILES structure of this compound: CC(=O)Nc1ccc(cc1F)Br[5].
-
Prediction Platforms: Utilize multiple target prediction algorithms to enhance the reliability of the predictions. Recommended platforms include:
-
Similarity-based methods (e.g., SEA, SIMCOMP): Compare the compound's structure to ligands with known targets.
-
Machine learning models (e.g., SwissTargetPrediction, SuperPred): Use models trained on large datasets of compound-target interactions.
-
-
Analysis:
-
Aggregate the predicted targets from all platforms.
-
Prioritize targets that appear across multiple prediction tools.
-
Focus on target classes consistent with the known activities of acetanilide derivatives, such as those involved in pain, inflammation, and oncology[1][9][10][11].
-
Pay special attention to ion channels, kinases, and metabolic enzymes.
-
Table 1: Predicted Physicochemical Properties and Potential Target Classes
| Parameter | Predicted Value | Implication for Experimental Design | Potential Target Classes |
| Molecular Weight | 232.05 g/mol [7] | Good oral bioavailability likely (Lipinski's Rule of 5) | G-Protein Coupled Receptors (GPCRs) |
| XlogP | ~2.0-2.5[12] | Adequate lipophilicity for cell membrane permeability | Ion Channels (e.g., TRP channels)[13][14][15] |
| Hydrogen Bond Donors | 1 | Favorable for target binding | Kinases, Proteases |
| Hydrogen Bond Acceptors | 2 | Favorable for target binding | Nuclear Receptors |
| Polar Surface Area | ~38 Ų | Good potential for CNS penetration | Enzymes (e.g., COX, LOX) |
Initial Hypothesis: Modulation of Nociceptive Pathways
Based on the prevalence of analgesic and anti-inflammatory activity within the acetanilide class[1][9][11][16][17], a primary hypothesis is that this compound modulates key targets in pain and inflammation signaling pathways. A particularly compelling starting point is the Transient Receptor Potential (TRP) channel family, specifically TRPV1 and TRPA1. These channels are critical integrators of noxious thermal, mechanical, and chemical stimuli and are sensitized by inflammatory mediators, making them prime targets for novel analgesics.[13][14][15][18]
Part 2: Experimental MoA Deconvolution Workflow
This section outlines a logical, tiered approach to experimentally validate the computationally generated hypotheses. The workflow is designed to move from broad phenotypic effects to specific molecular interactions.
Caption: A multi-phased workflow for elucidating the mechanism of action.
Tier 1: Broad Phenotypic and Functional Assays
The goal of this tier is to confirm the primary biological activity of the compound in relevant cellular models.
Protocol 2: Anti-inflammatory Activity Screening
-
Cell Line: Use a macrophage-like cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages.
-
Stimulation: Induce an inflammatory response using Lipopolysaccharide (LPS) (100 ng/mL).
-
Treatment: Pre-incubate cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) for 1 hour before LPS stimulation.
-
Endpoint Measurement: After 24 hours, collect the cell supernatant.
-
Analysis: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA). A significant reduction in cytokine levels compared to the LPS-only control would indicate anti-inflammatory activity.
-
Cytotoxicity Control: Concurrently, perform an MTT or similar cell viability assay to ensure that the observed effects are not due to cytotoxicity.[19]
Protocol 3: Functional Screening for TRP Channel Modulation
-
Cell Line: Use a cell line stably expressing human TRPV1 or TRPA1 (e.g., HEK293-hTRPV1).
-
Assay: Employ a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Procedure:
-
Load cells with the calcium indicator dye.
-
Establish a baseline fluorescence reading using a plate reader or fluorescence microscope.
-
Add a known agonist for the channel (e.g., Capsaicin for TRPV1, Mustard Oil for TRPA1) at an EC50 concentration to induce calcium influx.
-
In separate wells, pre-incubate cells with a dose range of this compound before adding the agonist.
-
-
Analysis: A reduction in the agonist-induced calcium signal in the presence of the compound suggests an antagonistic mechanism. An increase in the baseline calcium signal upon compound addition would suggest an agonistic mechanism.[13][20]
Tier 2: Specific Target Deconvolution and Validation
If Tier 1 assays yield positive results, the next step is to identify and validate direct molecular targets.
Protocol 4: Direct Enzyme Inhibition Assays (Example: COX-2)
-
Assay Type: Utilize a commercially available COX-2 inhibitor screening kit (e.g., colorimetric or fluorometric). These assays typically measure the peroxidase activity of cyclooxygenase.[21]
-
Procedure:
-
Prepare a reaction mixture containing arachidonic acid (substrate) and the COX-2 enzyme in the assay buffer.
-
Add a dose range of this compound or a known inhibitor (e.g., Celecoxib) as a positive control.
-
Incubate according to the manufacturer's instructions.
-
Measure the product formation using a spectrophotometer or fluorometer.
-
-
Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value. This provides a quantitative measure of the compound's potency against the specific enzyme.[22]
Protocol 5: Biophysical Confirmation of Target Engagement (Surface Plasmon Resonance - SPR)
-
Objective: To confirm a direct, label-free interaction between the compound and a purified target protein (e.g., recombinant hTRPV1).[23][24]
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor surface.
-
A binding event is detected as a change in the refractive index at the surface, measured in Response Units (RU).
-
Flow a buffer-only solution over the surface to measure the dissociation of the compound.
-
-
Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates a high binding affinity.
Tier 3: Elucidating Downstream Cellular Effects
Once a direct target is validated, the focus shifts to understanding the compound's impact on downstream signaling pathways within a cellular context.
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Unlocking the Druggable Proteome: A Technical Guide to Identifying Therapeutic Targets of Fluorinated Bromoacetamides
Foreword: The Resurgence of Covalent Modulators in an Era of Precision Medicine
For decades, the prevailing paradigm in drug discovery favored reversible, non-covalent inhibitors. The specter of off-target toxicity and idiosyncratic immune responses cast a long shadow over covalent drugs. However, a renaissance is underway. The successful clinical translation of targeted covalent inhibitors, particularly in oncology, has reignited interest in this powerful modality.[1][2] Covalent inhibitors offer distinct advantages, including high potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.[2]
This guide focuses on a specific, yet versatile, class of covalent modifiers: fluorinated bromoacetamides . The bromoacetamide moiety is a well-established electrophilic "warhead" that primarily targets the nucleophilic thiol group of cysteine residues in proteins.[3][4] The strategic incorporation of fluorine atoms can further enhance the therapeutic potential of these molecules by modulating their physicochemical properties, such as metabolic stability, cell permeability, and binding affinity.[5][6]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic guide, designed to provide both the foundational knowledge and the practical methodologies required to identify and validate novel therapeutic targets of fluorinated bromoacetamides. We will delve into the "why" behind experimental choices, offering a framework for a self-validating and robust target discovery cascade.
The Rationale for Fluorinated Bromoacetamides: A Marriage of Reactivity and Refined Properties
The design of a fluorinated bromoacetamide probe or drug candidate is a deliberate fusion of a reactive chemical warhead with a strategically modified scaffold. Understanding the contribution of each component is critical to appreciating their potential.
The Bromoacetamide Warhead: Targeting the Reactive Cysteinome
The bromoacetamide group is an α-haloacetamide, a class of electrophiles known to react with nucleophilic amino acid residues. The primary target within the proteome is the thiol side chain of cysteine.[3][4] This reactivity is governed by a bimolecular nucleophilic substitution (SN2) reaction, where the deprotonated thiol (thiolate) of a cysteine residue attacks the electrophilic carbon atom adjacent to the bromine, leading to the formation of a stable thioether bond and displacement of the bromide ion.[3]
While other nucleophilic residues like histidine and lysine can also be modified, the reaction with cysteine is generally favored under physiological conditions due to the higher nucleophilicity of the thiolate anion.[7] The reactivity of a specific cysteine residue is highly context-dependent, influenced by its local microenvironment, accessibility, and pKa. Cysteines with a lower pKa are more readily deprotonated to the reactive thiolate form.[8]
The Strategic Role of Fluorine in Covalent Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic and pharmacodynamic properties.[5][6][9]
Key benefits of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can increase the half-life of a compound, leading to improved bioavailability and potentially less frequent dosing.[5][6]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a molecule's overall charge state and its interactions with target proteins.[5] It can also increase lipophilicity, which can enhance membrane permeability.[5][6]
-
Enhanced Binding Affinity and Selectivity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[10][11] Strategic placement of fluorine can also introduce steric constraints that disfavor binding to off-target proteins, thus improving selectivity.[10]
By combining the cysteine-reactive bromoacetamide warhead with the property-enhancing features of fluorine, we can generate powerful tools for chemical biology and drug discovery.
Potential Therapeutic Target Classes for Fluorinated Bromoacetamides
The human proteome is rich with proteins that rely on cysteine residues for their catalytic activity or regulatory function. Many of these proteins are implicated in a wide range of diseases, making them attractive targets for covalent inhibitors. The following sections highlight key protein families that represent promising therapeutic targets for fluorinated bromoacetamides.
Protein Kinases
The protein kinase superfamily is one of the most important classes of drug targets, particularly in oncology. While most kinase inhibitors target the highly conserved ATP-binding site, the development of covalent inhibitors that target non-catalytic cysteines in or near this pocket has enabled the development of highly selective drugs.[12][13][14]
-
Rationale for Targeting: Many kinases possess accessible cysteine residues in various locations within their structure, including the DFG motif, the P-loop, and the hinge region.[12][15] The reactivity of these cysteines can vary significantly between different kinases, providing an opportunity for selective targeting.[8]
-
Key Examples:
-
Epidermal Growth Factor Receptor (EGFR): Covalent inhibitors targeting a cysteine residue in the ATP-binding site of EGFR have shown significant efficacy in the treatment of non-small cell lung cancer.[16]
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a covalent inhibitor of BTK, is a highly effective treatment for certain B-cell malignancies.[17]
-
Janus Kinase 3 (JAK3): The presence of a unique cysteine residue in the active site of JAK3 has been exploited for the development of selective covalent inhibitors for autoimmune diseases.[18]
-
-
Therapeutic Areas: Cancer, autoimmune diseases, inflammatory disorders.
Deubiquitinases (DUBs)
Deubiquitinases are proteases that remove ubiquitin from substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, cell signaling, and DNA repair. Dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegeneration.[19][20]
-
Rationale for Targeting: The majority of DUBs are cysteine proteases, relying on a catalytic cysteine in their active site for their enzymatic activity.[19] This catalytic cysteine is an ideal target for covalent modification by electrophilic compounds like bromoacetamides.[21][22]
-
Key Examples:
-
Therapeutic Areas: Cancer, neurodegenerative diseases, inflammatory disorders.
Cysteine Proteases: Caspases and Cathepsins
This large family of proteases plays crucial roles in apoptosis (caspases) and protein degradation within lysosomes (cathepsins). Their catalytic mechanism universally involves a nucleophilic cysteine residue in the active site.
-
Rationale for Targeting: The active site cysteine of these proteases is a prime target for covalent inhibitors.[24][25][26]
-
Key Examples:
-
Caspases: These enzymes are key mediators of programmed cell death. Covalent inhibitors of caspases have been developed as potential therapeutics for diseases characterized by excessive apoptosis.[24][25][27]
-
Cathepsins: These proteases are involved in various physiological and pathological processes, including immune responses and cancer progression.[26][28][29][30][31] Covalent inhibitors of cathepsins are being investigated for the treatment of cancer and other diseases.[28][29][30]
-
-
Therapeutic Areas: Cancer, inflammatory diseases, neurodegenerative disorders.
Protein Phosphatases
Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein kinases by removing phosphate groups from tyrosine residues. They are critical regulators of cellular signaling pathways, and their dysregulation is associated with various diseases.
-
Rationale for Targeting: PTPs are cysteine-based phosphatases, utilizing a catalytic cysteine in their active site to dephosphorylate their substrates.[32][33][34][35][36] This cysteine is highly nucleophilic and susceptible to covalent modification.[34]
-
Key Examples:
-
PTP1B: A key negative regulator of insulin and leptin signaling, making it a target for the treatment of diabetes and obesity.
-
SHP2: A non-receptor protein tyrosine phosphatase that is a key signaling node in various cancers.
-
-
Therapeutic Areas: Cancer, diabetes, obesity, autoimmune diseases.
Small GTPases
The Ras superfamily of small GTPases acts as molecular switches in a multitude of cellular processes, including cell growth, differentiation, and migration. Mutations in Ras family members are among the most common drivers of human cancers.
-
Rationale for Targeting: While historically considered "undruggable," the discovery of covalent inhibitors that target a mutant cysteine in KRAS(G12C) has opened up new avenues for targeting this important protein family.[2] Other GTPases also possess targetable cysteines that could be exploited for the development of covalent inhibitors.[37][38][39][40]
-
Key Examples:
-
KRAS(G12C): Covalent inhibitors that specifically target the cysteine-12 mutation in KRAS have shown remarkable clinical activity in certain cancers.[5]
-
Rho family GTPases: These proteins contain conserved cysteine residues that are involved in their regulation and could be targeted by covalent inhibitors to modulate their activity.[37][40]
-
-
Therapeutic Areas: Cancer.
A Strategic Workflow for Target Identification and Validation
The identification and validation of the protein targets of a fluorinated bromoacetamide is a multi-step process that requires a combination of chemical proteomics, biochemistry, and cell biology approaches. The following workflow provides a robust framework for achieving this goal.
Caption: A strategic workflow for the identification and validation of therapeutic targets of fluorinated bromoacetamides.
Phase 1: Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy for identifying the protein targets of covalent inhibitors directly in a complex biological system.[22][41]
Experimental Protocol: Competitive ABPP for Target Identification
-
Probe Synthesis: Synthesize a fluorinated bromoacetamide probe that incorporates a reporter tag, such as biotin or a clickable alkyne group, for subsequent enrichment and detection.
-
Proteome Preparation: Prepare proteomes from cells or tissues of interest (e.g., cancer cell lines, patient-derived xenografts).
-
Competitive Inhibition: Pre-incubate the proteomes with increasing concentrations of the untagged fluorinated bromoacetamide "competitor" compound.
-
Probe Labeling: Add the tagged fluorinated bromoacetamide probe to the proteomes and incubate to allow for covalent modification of target proteins.
-
Target Enrichment (for biotinylated probes):
-
Add streptavidin-coated beads to the proteomes to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Click Chemistry (for alkyne-tagged probes):
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide or fluorophore-azide to the probe-labeled proteins.
-
Proceed with enrichment as described above if biotin-azide was used.
-
-
Proteomic Analysis:
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that were labeled by the probe.
-
Quantify the abundance of each identified protein in the presence and absence of the competitor compound.
-
Proteins whose labeling is significantly reduced in the presence of the competitor are considered candidate targets.
-
Phase 2: Target Validation
Once a list of candidate targets has been generated, it is essential to validate them through orthogonal biochemical and cell-based assays.
Experimental Protocol: In Vitro Validation with Recombinant Protein
-
Protein Expression and Purification: Express and purify the recombinant candidate target protein.
-
Enzyme Activity Assay (if applicable): Develop an assay to measure the enzymatic activity of the recombinant protein.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the fluorinated bromoacetamide by incubating the recombinant protein with increasing concentrations of the compound and measuring the residual enzyme activity.
-
Intact Protein Mass Spectrometry: Incubate the recombinant protein with the fluorinated bromoacetamide and analyze the protein by mass spectrometry to confirm covalent modification and determine the stoichiometry of labeling.
Experimental Protocol: Site-Directed Mutagenesis
-
Identify Putative Cysteine Target: Based on the protein structure or sequence alignment, identify the putative cysteine residue that is being modified by the fluorinated bromoacetamide.
-
Mutate Cysteine to Alanine: Use site-directed mutagenesis to mutate the putative target cysteine to a non-nucleophilic amino acid, such as alanine.
-
Confirm Loss of Labeling: Express and purify the mutant protein and confirm that it is no longer labeled by the fluorinated bromoacetamide probe using intact protein mass spectrometry or in-gel fluorescence scanning (if a fluorescent probe is used).
-
Confirm Loss of Inhibition: Confirm that the mutant protein is no longer inhibited by the fluorinated bromoacetamide in the enzyme activity assay.
Experimental Protocol: Cellular Target Engagement
-
Develop a Target Engagement Assay: Develop a cell-based assay to measure the engagement of the fluorinated bromoacetamide with its target protein in living cells. This can be achieved using a variety of methods, including:
-
Cellular Thermal Shift Assay (CETSA): Measures the stabilization of the target protein upon ligand binding.
-
In-cell ABPP: Uses a fluorescently tagged probe to visualize target engagement by microscopy or flow cytometry.
-
-
Dose-Response and Time-Course Studies: Perform dose-response and time-course experiments to characterize the cellular target engagement of the fluorinated bromoacetamide.
Data Presentation and Interpretation
The clear and concise presentation of quantitative data is crucial for the interpretation of experimental results and for making informed decisions about the progression of a project.
Table 1: Example Data Summary for a Fluorinated Bromoacetamide Inhibitor
| Target Protein | Recombinant IC50 (µM) | Cellular EC50 (µM) | Cysteine Site of Modification |
| Kinase X | 0.15 | 0.5 | Cys-123 |
| DUB Y | 0.08 | 0.2 | Cys-45 |
| Phosphatase Z | 1.2 | 5.8 | Cys-67 |
Concluding Remarks and Future Directions
Fluorinated bromoacetamides represent a promising class of covalent modifiers for the exploration of the druggable proteome. Their inherent reactivity towards cysteine residues, combined with the tunable physicochemical properties afforded by fluorination, makes them versatile tools for both chemical biology and drug discovery. The strategic workflow outlined in this guide provides a robust framework for the identification and validation of their therapeutic targets.
The future of covalent drug discovery is bright, with an increasing number of approved drugs and a growing appreciation for their therapeutic potential. As our understanding of the "reactive cysteinome" deepens and our ability to design highly selective covalent inhibitors improves, we can expect to see the development of novel therapeutics for a wide range of diseases that are currently considered intractable. The judicious application of fluorinated bromoacetamides will undoubtedly play a significant role in this exciting endeavor.
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A Comprehensive Technical Guide to the Stability and Storage of N-(4-Bromo-2-fluorophenyl)acetamide
An In-depth Technical Guide
Introduction
N-(4-Bromo-2-fluorophenyl)acetamide, a halogenated acetanilide derivative, serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structural features—an amide linkage susceptible to hydrolysis, a carbon-bromine bond sensitive to light, and an activated aromatic ring—necessitate a thorough understanding of its stability profile. The integrity of this compound is paramount, as the presence of degradants can compromise experimental outcomes, reduce yields in multi-step syntheses, and introduce impurities that are difficult to remove in final active pharmaceutical ingredients.
This guide provides a detailed examination of the factors influencing the stability of this compound. It offers field-proven protocols for storage, handling, and stability testing, designed for researchers, chemists, and quality control professionals. By explaining the causality behind these recommendations, this document aims to empower scientists to maintain the purity and integrity of this vital chemical reagent.
Physicochemical Properties
A precise understanding of the compound's fundamental properties is the foundation for developing appropriate storage and handling strategies.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 326-66-9 | [1][2] |
| Molecular Formula | C₈H₇BrFNO | [1][2][3] |
| Molecular Weight | 232.05 g/mol | [1][3] |
| Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [2] |
| Appearance | Data not consistently available; typically a solid. Should be confirmed by supplier Certificate of Analysis. | [2] |
Core Stability Profile: Mechanisms and Influencing Factors
The stability of this compound is not absolute; it is dictated by its molecular structure and its interaction with the surrounding environment. The primary vulnerabilities lie in the amide bond and the carbon-bromine bond.
3.1 Chemical Structure and Reactivity Analysis
-
Amide Linkage: The amide bond is the most significant site of hydrolytic instability. It can be cleaved under both acidic and basic conditions to yield 4-bromo-2-fluoroaniline and acetic acid. This degradation is accelerated by the presence of moisture and non-neutral pH conditions.
-
Carbon-Bromine (C-Br) Bond: Aromatic C-Br bonds are susceptible to photolytic cleavage upon exposure to ultraviolet (UV) light.[4] This homolytic cleavage generates highly reactive aryl and bromine radicals, which can initiate a cascade of secondary reactions, leading to complex impurity profiles and potential discoloration.
-
Aromatic Ring: The fluorinated and brominated phenyl ring is electron-deficient. While relatively stable, it can be susceptible to oxidative degradation, a common issue for aniline derivatives which often discolor over time due to the formation of colored polymeric impurities upon exposure to atmospheric oxygen.[5]
3.2 Key Degradation Pathways
The two principal degradation pathways that must be controlled are hydrolysis and photolysis.
Caption: Primary degradation pathways for this compound.
3.3 Factors Influencing Stability
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation. While no specific decomposition temperature is cited, storing at reduced temperatures is a universally accepted practice to slow degradation kinetics.
-
Light: As established, UV radiation is a critical catalyst for the degradation of halogenated compounds.[4] Direct sunlight or prolonged exposure to artificial laboratory lighting can significantly compromise the compound's purity.
-
Moisture and pH: The presence of water is a prerequisite for hydrolysis. The rate of this degradation is highly pH-dependent, with the slowest rate typically occurring near neutral pH.
-
Atmosphere: Exposure to atmospheric oxygen can promote oxidative degradation, particularly over long-term storage.[5] The presence of an inert atmosphere (e.g., nitrogen or argon) is crucial for preventing these pathways.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required. These protocols are designed to mitigate the risks identified in the stability profile.
4.1 Optimal Storage Conditions
The following conditions are recommended for the long-term storage of this compound to ensure its purity and stability.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Minimizes the rate of thermal and oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and minimizes exposure to atmospheric moisture. |
| Light | Protect from Light | Store in an amber glass vial or an opaque container to prevent photolytic cleavage of the C-Br bond.[4] |
| Container | Tightly Sealed Glass Container | Glass is an inert material suitable for storage.[4] A tight seal prevents moisture and oxygen ingress.[6][7] |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safe storage away from incompatible materials.[6][7] |
4.2 Incompatible Materials
To prevent hazardous reactions and chemical degradation, avoid storing this compound with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[8]
-
Strong Acids and Bases: Will catalyze the rapid hydrolysis of the amide bond.
4.3 Best Practices for Handling
Proper handling is as critical as proper storage.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Transfer: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere.
-
Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Use a flow of nitrogen or argon into the headspace before re-sealing.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.
Experimental Validation of Stability
Trustworthiness in research demands that stability is not just assumed but verified. The following protocols provide a framework for a self-validating system to assess the stability of this compound.
Caption: Experimental workflow for a forced degradation (stress testing) study.
5.1 Protocol: Forced Degradation Study
Objective: To rapidly identify potential degradation pathways and the stability-indicating nature of the chosen analytical method.
Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Control Sample: Immediately dilute a portion of the stock solution to the target analytical concentration and analyze. This is the Time Zero (T₀) reference.
-
Acidic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Stress: Expose a solution of the compound in a quartz cuvette to a calibrated photostability chamber according to ICH Q1B guidelines. A parallel sample wrapped in aluminum foil serves as a dark control.
-
Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours. Then, prepare a sample for analysis.
-
Analysis: At the designated time points, withdraw an aliquot from each stress condition, neutralize if necessary, dilute to the target concentration, and analyze by a suitable stability-indicating HPLC-UV method. Use LC-MS to identify major degradants.
5.2 Protocol: Long-Term Stability Study
Objective: To evaluate the stability of the compound under the recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Dispense accurately weighed amounts of the compound into several amber glass vials that conform to the recommended storage container specifications.
-
Storage: Place the vials under the recommended storage conditions (2–8°C, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, remove one vial, allow it to equilibrate to room temperature, and analyze its purity by the validated HPLC method. Compare the results to the initial (T₀) analysis.
Safety and Hazard Information
Safe handling is essential. This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[9]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: Handle in a well-ventilated area. If dust is generated, use a NIOSH-approved particulate respirator.[9]
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If swallowed: Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities to degradation are hydrolysis of the amide bond and photolysis of the carbon-bromine bond. By implementing a comprehensive strategy that includes storage at 2–8°C, protection from light, exclusion of moisture, and use of an inert atmosphere, researchers can ensure the compound's long-term purity and integrity. The experimental protocols outlined in this guide provide a robust framework for validating these storage conditions and for building a comprehensive understanding of the compound's stability profile, thereby upholding the principles of scientific integrity and reproducibility.
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A Technical Guide to the Commercial Sourcing and Quality Evaluation of N-(4-Bromo-2-fluorophenyl)acetamide for Research and Development
Introduction: A Key Building Block in Modern Synthesis
N-(4-Bromo-2-fluorophenyl)acetamide (CAS No. 326-66-9) is a halogenated aromatic amide that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a fluorinated and brominated phenyl ring coupled with an acetamide group, provides multiple reactive sites, making it a versatile building block for medicinal chemistry and agrochemical development.[3] The bromine atom is particularly useful as it serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of molecular diversity. The fluorine atom and the acetamide group can modulate the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity.
This guide provides an in-depth overview of the commercial landscape for this compound, outlines critical parameters for supplier qualification, and presents a robust workflow for procuring and validating this key synthetic intermediate for research and drug development applications.
Compound Profile:
-
IUPAC Name: this compound[2]
-
Synonyms: 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline[2][4]
Commercial Availability and Supplier Landscape
This compound is available from a range of commercial suppliers, from large global chemical catalogs to more specialized custom synthesis laboratories. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up), the required purity, and the level of documentation needed to support downstream applications, such as preclinical development.
The following table summarizes a selection of commercial sources. It is important to note that availability and specifications can change, and researchers should always contact suppliers directly for the most current information.
| Supplier | Purity (Typical) | Available Quantities | Notes |
| Pharmaffiliates | High Purity | Inquiry required | Provides API impurities and reference standards. Pricing requires user registration.[1] |
| Delchimica | 99% | 5g packaging | Lists melting point and storage conditions. Price listed but availability may vary.[4] |
| SynPep | 99% | 5g packaging | Similar profile to Delchimica, indicating potential distribution of the same source material.[5] |
| PCOVERY | 99% | 5g packaging | Provides synonyms and basic physical data. Recommended storage is room temperature in a dry area.[6] |
| International Laboratory USA | Inquiry required | Bulk inquiry welcome | Pricing and specifications require user login or direct quotation. |
Critical Parameters for Supplier and Material Qualification
For researchers and drug development professionals, the procurement of a chemical intermediate is not merely a transaction but the first step in a quality-controlled manufacturing chain. The integrity of all subsequent data relies on the quality of the starting materials.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the single most important document accompanying a chemical. A comprehensive CoA is a hallmark of a trustworthy supplier. Researchers should demand a lot-specific CoA and scrutinize it for the following:
-
Identity Confirmation: The CoA must confirm the chemical structure. This is typically achieved using ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of this compound. IR spectroscopy can provide additional confirmation of functional groups.[2]
-
Purity Assessment: Purity is most reliably determined by a quantitative, area-percentage method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity value of >98% is common for such intermediates. The chromatogram itself is often more informative than the reported number, as it visualizes the number and relative abundance of impurities.
-
Physical Properties: Verification of appearance and melting point provides a simple, initial check of identity and purity.[4][5]
-
Traceability: The CoA must include a unique lot number, analysis date, and release signature from the supplier's quality control department.
The Impact of Impurities
In drug development, an uncharacterized impurity can have profound consequences, potentially leading to failed reactions, misleading biological data, or toxicological issues. For a molecule like this compound, potential impurities could include:
-
Starting materials: Residual 4-bromo-2-fluoroaniline.
-
Over-acylated or under-acylated species.
-
Isomers: Such as N-(2-bromo-4-fluorophenyl)acetamide (CAS 1009-22-9).[7]
-
Residual solvents or reagents from the synthesis and purification process.
The causality is direct: a nucleophilic impurity could compete in a subsequent cross-coupling reaction, leading to a complex mixture of products and significantly complicating purification. Therefore, a purity value on a CoA must be understood in the context of the analytical method used.
Recommended Procurement and Qualification Workflow
A structured approach to procurement minimizes risks and ensures the selection of a high-quality, reliable reagent. The following workflow is recommended for research and development settings.
Caption: A logical workflow for sourcing and validating chemical reagents.
Protocol: In-House Verification of a New this compound Lot
This protocol describes a self-validating system. Trust in a supplier is established through independent verification. Upon receiving a new lot of material, even from a trusted supplier, it is best practice to perform in-house verification.
Objective: To confirm the identity and purity of a newly acquired lot of this compound.
Materials:
-
This compound (new lot)
-
Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Melting point apparatus
-
NMR spectrometer
-
HPLC system with a UV detector
Methodology:
-
Physical Inspection:
-
Visually inspect the material. It should be a solid, consistent with the supplier's description. Note any discoloration or heterogeneity.
-
-
Melting Point Determination:
-
Identity Confirmation via ¹H NMR:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Expected Result: The spectrum should show characteristic peaks for the aromatic protons, the NH proton, and the methyl (CH₃) protons of the acetyl group. The chemical shifts, coupling patterns, and integration values must be consistent with the compound's structure.
-
-
Purity Analysis via HPLC:
-
Develop a simple isocratic or gradient HPLC method using a C18 column. A mobile phase of acetonitrile and water is a good starting point.
-
Prepare a stock solution of the compound at approximately 1 mg/mL.
-
Inject the sample and monitor the elution using a UV detector (e.g., at 254 nm).
-
Expected Result: The chromatogram should display one major peak corresponding to this compound. Calculate the area percentage of this peak to confirm purity is within the specification listed on the CoA.
-
Self-Validation: If the results from these in-house tests are consistent with the supplier's CoA and literature values, the lot can be approved for use in experiments. Any significant deviation warrants contacting the supplier and potentially rejecting the material.
Conclusion
This compound is a readily available synthetic intermediate, but its effective use in research and development hinges on diligent supplier selection and rigorous quality control. For scientists and drug developers, treating chemical procurement not as a simple purchase but as the first critical step in the experimental process is paramount. By demanding comprehensive documentation, understanding how to interpret it, and implementing a workflow for in-house verification, researchers can ensure the quality and reproducibility of their work, ultimately accelerating the path to discovery.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound.
- Delchimica. (n.d.). This compound.
- SynPep. (n.d.). This compound.
- PCOVERY. (n.d.). This compound.
- International Laboratory USA. (n.d.). This compound.
- IndiaMART. (n.d.). N-(4-Bromo-2-methylphenyl) acetamide, 25 kg.
- PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. This compound | SynPep [synpep.com]
- 6. This compound | PCOVERY [pcovery.com]
- 7. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: N-(4-Bromo-2-fluorophenyl)acetamide
Abstract & Introduction
N-(4-Bromo-2-fluorophenyl)acetamide is a key halogenated aromatic amide that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural motifs are prevalent in pharmacologically active compounds and advanced materials. The presence of the bromine and fluorine atoms provides distinct handles for further chemical modifications, such as cross-coupling reactions, while the acetamide group can influence solubility and participate in hydrogen bonding.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the N-acetylation of 4-Bromo-2-fluoroaniline. As your Senior Application Scientist, this guide is designed not merely to provide a sequence of steps, but to impart a deeper understanding of the process causality. The protocol is self-validating, incorporating in-process controls and detailed characterization methods to ensure the synthesis of a high-purity final product.
Reaction Principle and Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-bromo-2-fluoroaniline (the nucleophile) attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of acetate as a leaving group yields the stable amide product, this compound. The reaction is typically conducted in a suitable solvent that can facilitate the interaction of the reactants.
Diagram 1: Reaction Scheme
Caption: Overall synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 4-Bromo-2-fluoroaniline | 367-24-8 | C₆H₅BrFN | 190.01 | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | (CH₃CO)₂O | 102.09 | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | VWR |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Decon Labs |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Laboratory Equipment
-
250 mL Round-bottom flask
-
100 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Glass funnel and addition funnel
-
Büchner funnel and filter flask assembly
-
Whatman No. 1 filter paper
-
Beakers (assorted sizes)
-
Graduated cylinders
-
Spatula and weighing paper
-
Ice bath
-
Vacuum oven or desiccator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Environment, Health, and Safety (EHS) Protocol
A thorough risk assessment must be conducted before commencing this protocol. The following safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of hazardous vapors.[1][2][3]
-
Reagent-Specific Hazards:
-
4-Bromo-2-fluoroaniline: Harmful if swallowed or inhaled and causes skin and serious eye irritation.[4][5][6] Avoid breathing dust.
-
Acetic Anhydride: Flammable liquid and vapor.[1][2][7][8] It is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and fatal if inhaled.[1][3] Handle with extreme care, avoiding contact with skin, eyes, and clothing.
-
Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention for burns from Acetic Anhydride or Acetic Acid.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Waste Disposal: All chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
Detailed Synthesis Protocol
This protocol is designed for a representative 10 mmol scale synthesis.
Step 1: Reagent Preparation and Reaction Setup
-
Place a 250 mL round-bottom flask containing a magnetic stir bar on a magnetic stirrer within a chemical fume hood.
-
To the flask, add 1.90 g (10.0 mmol) of 4-bromo-2-fluoroaniline.
-
Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the aniline is fully dissolved. Causality Note: Glacial acetic acid serves as a solvent that readily dissolves the starting aniline and is compatible with the acetylating agent.
Step 2: Acetylation Reaction
-
In a separate small beaker or graduated cylinder, measure 1.12 mL (1.22 g, 12.0 mmol, 1.2 equivalents) of acetic anhydride.
-
Transfer the acetic anhydride to an addition funnel placed on the round-bottom flask.
-
Add the acetic anhydride dropwise to the stirring aniline solution over approximately 10-15 minutes. Causality Note: The dropwise addition is crucial to control the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring safety.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.
Step 3: Product Isolation and Work-up
-
Prepare a 400 mL beaker containing approximately 150 mL of an ice-water slurry.
-
Slowly and carefully pour the reaction mixture from the flask into the beaker of ice water while stirring vigorously with a glass rod. A white precipitate should form immediately. Causality Note: Pouring the reaction mixture into ice water serves two purposes: it precipitates the organic product, which is insoluble in water, and it quenches the reaction by hydrolyzing any unreacted acetic anhydride to the water-soluble acetic acid.
-
Continue stirring the slurry for 15-20 minutes to allow for complete precipitation.
-
Set up a Büchner funnel with Whatman No. 1 filter paper over a filter flask connected to a vacuum source.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake in the funnel with two portions of 50 mL cold deionized water to remove residual acetic acid and other water-soluble impurities.
Step 4: Purification by Recrystallization
-
Transfer the crude solid product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol (start with ~20-30 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required. Causality Note: The principle of recrystallization is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
Step 5: Drying
-
Place the purified, crystalline product on a pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven at 50-60°C or in a desiccator under vacuum.
-
Record the final mass and calculate the percentage yield. A typical yield for this reaction is in the range of 85-95%.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Characterization and Data Analysis
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₇BrFNO[10][11] |
| Molecular Weight | 232.05 g/mol [10][11] |
| Melting Point | ~148-152 °C (Literature values may vary slightly) |
| FT-IR (KBr, cm⁻¹) | ~3250-3300 (N-H stretch), ~1660-1680 (C=O amide I band), ~1540 (N-H bend, amide II band)[10] |
| ¹H NMR (DMSO-d₆) | δ ~9.9 (s, 1H, NH), δ ~8.0-7.2 (m, 3H, Ar-H), δ ~2.1 (s, 3H, CH₃) |
| Mass Spec (EI) | m/z 231/233 (M⁺, M⁺+2, bromine isotope pattern), 189/191 ([M-COCH₂]⁺)[10] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss of product during transfers or work-up. | Ensure complete dissolution of aniline before adding anhydride. Increase reaction time. Be meticulous during filtration and transfer steps. |
| Oily Product | Presence of impurities; insufficient cooling during precipitation. | Ensure the ice-water bath is sufficiently cold. Re-attempt recrystallization, ensuring complete dissolution in the minimum amount of hot solvent. |
| Product Fails Purity Test | Inadequate washing or incomplete recrystallization. | Repeat the recrystallization step, possibly with a different solvent system (e.g., isopropanol/water). Ensure thorough washing of the filtered crystals. |
References
- Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.
- Columbus Chemical Industries, Inc. (n.d.). Acetic Anhydride - 0092 - SAFETY DATA SHEET.
- AWS. (n.d.). Acetic anhydride Safety Data Sheet.
- Fisher Scientific. (2015, June 17). Safety Data Sheet: Acetic Anhydride.
- ChemicalBook. (2025, September 6). 4-Bromo-2-fluoroaniline - Safety Data Sheet.
- Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride.
- PubChem. (n.d.). 4-Bromo-2-fluoroaniline. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoroaniline 98%.
- Ossila. (2023, June 27). 4-Bromo-2,6-difluoroaniline - SAFETY DATA SHEET.
- LGC Standards. (2025, December 22). 4-Bromo-2-fluoroaniline - SAFETY DATA SHEET.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Food and Drug Administration. (n.d.). This compound. Global Substance Registration System.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. valudor.com [valudor.com]
- 4. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 5. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. This compound | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for the Synthesis of N-(4-Bromo-2-fluorophenyl)acetamide from 4-bromo-2-fluoroaniline
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of N-(4-Bromo-2-fluorophenyl)acetamide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the acetylation of 4-bromo-2-fluoroaniline using acetic anhydride. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety precautions, and describes methods for the purification and characterization of the final product. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of the bromo and fluoro substituents on the phenyl ring offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery. For instance, the bromine atom can be readily utilized in cross-coupling reactions to introduce molecular diversity.
The synthesis of this compound is typically achieved through the acetylation of 4-bromo-2-fluoroaniline. Acetylation is a fundamental organic transformation that involves the introduction of an acetyl group onto a substrate. In this case, the nucleophilic amino group of 4-bromo-2-fluoroaniline attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction is generally high-yielding and proceeds under mild conditions. The acetylation of the amino group also serves to moderate its activating effect on the aromatic ring, which can be advantageous in subsequent electrophilic substitution reactions.[1]
This application note provides a robust and reproducible protocol for this synthesis, along with a thorough discussion of the underlying chemical principles and safety considerations.
Reaction Mechanism and Workflow
The synthesis of this compound from 4-bromo-2-fluoroaniline and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the desired amide product.
Caption: Reaction mechanism for the acetylation of 4-bromo-2-fluoroaniline.
The overall experimental workflow involves the reaction setup, followed by workup to isolate the crude product, and finally, purification by recrystallization to obtain the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
3.1. Hazard Identification
| Chemical | CAS Number | Hazards |
| 4-Bromo-2-fluoroaniline | 367-24-8 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2][3] |
| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage.[4][5][6][7] |
| Acetic Acid (byproduct) | 64-19-7 | Flammable liquid and vapor, causes severe skin burns and eye damage. |
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. Ensure full coverage of exposed skin.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.
3.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Experimental Protocol
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 4-Bromo-2-fluoroaniline | 190.01 | ≥98% |
| Acetic Anhydride | 102.09 | ≥98% |
| Glacial Acetic Acid | 60.05 | ACS Grade |
| Deionized Water | 18.02 | - |
| Ethanol | 46.07 | 95% |
4.2. Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.90 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
-
Addition of Acetic Anhydride:
-
To the stirred solution, add acetic anhydride (1.12 mL, 1.22 g, 12.0 mmol) dropwise over a period of 5 minutes.
-
An exotherm may be observed.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1 hour.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.
-
A white precipitate of this compound will form.
-
Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Allow the product to air-dry on the filter paper for at least 30 minutes.
-
4.3. Purification by Recrystallization
-
Transfer the crude product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., start with 1:1) to dissolve the solid completely. The ideal solvent system should dissolve the compound when hot but not at room temperature.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol/water.
-
Dry the crystals in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 85-95%
Characterization of this compound
5.1. Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Literature: 114-116 °C |
5.2. Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.20 (t, J = 8.4 Hz, 1H, Ar-H)
-
7.55 (br s, 1H, NH)
-
7.30 (dd, J = 9.6, 2.0 Hz, 1H, Ar-H)
-
7.25 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
-
2.20 (s, 3H, CH₃) (Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The provided data is a representative example.)[4]
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
168.5 (C=O)
-
154.0 (d, J = 248 Hz, C-F)
-
129.0 (d, J = 10 Hz, C-N)
-
128.5 (d, J = 4 Hz, Ar-C)
-
125.0 (d, J = 8 Hz, Ar-C)
-
118.0 (d, J = 25 Hz, Ar-C)
-
115.5 (d, J = 3 Hz, C-Br)
-
24.5 (CH₃) (Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The provided data is a representative example.)[4]
-
Conclusion
The synthesis of this compound from 4-bromo-2-fluoroaniline via acetylation with acetic anhydride is a straightforward and efficient method. The protocol detailed in this application note is robust, scalable, and provides the target compound in high yield and purity after recrystallization. Adherence to the safety precautions outlined is essential for the safe execution of this procedure. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized product, making this guide a valuable resource for researchers in organic and medicinal chemistry.
References
- Columbus Chemical Industries.
- AWS.
- PubChem. 4-Bromo-2-fluoroaniline. [Link]
- PubChem. This compound. [Link]
- Quora.
Sources
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- 2. rsc.org [rsc.org]
- 3. This compound | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Acylation of Anilines for the Synthesis of N-Phenylacetamide Derivatives
Abstract
The acylation of anilines to form N-phenylacetamides (acetanilides) is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science industries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of aniline acylation. We will explore the underlying reaction mechanisms, present validated, step-by-step protocols for key synthetic methodologies, and discuss the significance of the resulting N-phenylacetamide derivatives. This guide emphasizes the causality behind experimental choices to ensure robust, reproducible, and safe execution.
Introduction: The Significance of N-Phenylacetamides
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry and materials science. Acetanilide (N-phenylacetamide) itself was one of the earliest synthetic analgesics and antipyretics, though its clinical use has been supplanted by safer analogues like paracetamol (acetaminophen) due to toxicity concerns.[1][2] Nevertheless, the acetamido group (-NHCOCH₃) is a crucial functional moiety in a vast array of pharmacologically active compounds.
The introduction of an acetyl group to an aniline serves several critical purposes in drug development and organic synthesis:
-
Bioactivity: The N-phenylacetamide core is present in numerous drugs, exhibiting a wide spectrum of biological activities including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][4][5]
-
Protecting Group Strategy: Acetylation is a common and effective method to protect the primary or secondary amino group of anilines.[2] The resulting amide is significantly less nucleophilic and less susceptible to oxidation than the free amine, allowing for selective reactions at other positions on the aromatic ring. The acetyl group can typically be removed later by hydrolysis.
-
Synthetic Intermediate: N-phenylacetamides are stable, often crystalline solids that are readily purified. They serve as key intermediates in the synthesis of more complex molecules, including dyes and sulfonamide antibiotics.[1][6]
This guide will focus on the most prevalent and reliable methods for the synthesis of these valuable compounds.
Reaction Mechanisms: The Chemistry of Acylation
The acylation of aniline is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[7][8]
Acylation using Acetic Anhydride
Acetic anhydride is a widely used, efficient, and cost-effective acetylating agent. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride.[9][10] This forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a stable leaving group and yielding the protonated N-phenylacetamide. A weak base, such as another molecule of aniline or added sodium acetate, then deprotonates the nitrogen to give the final product and an acetic acid byproduct.[11]
The overall reaction is: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH
The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a versatile method for acylating amines (and alcohols) using an acyl halide, typically in a two-phase system with an aqueous base.[12][13] For aniline acylation, benzoyl chloride is a classic reagent, but other acyl chlorides can be used.
The mechanism involves the nucleophilic attack of the aniline on the highly electrophilic carbonyl carbon of the acyl chloride.[12] The reaction is performed in the presence of an aqueous base, such as sodium hydroxide, which serves two critical functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the unreacted aniline and rendering it non-nucleophilic.[13]
-
Driving Equilibrium: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product.
This method is particularly useful for less reactive anilines or when using more precious acylating agents.
Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[14][15] Aniline is toxic and can be absorbed through the skin.[16] Acetic anhydride is corrosive and reacts with water.[17][18]
Protocol 1: Synthesis of Acetanilide using Acetic Anhydride
This protocol is a robust and widely used method for preparing the parent N-phenylacetamide, acetanilide.
Materials:
-
Aniline (5.0 g, ~54.8 mmol)
-
Acetic Anhydride (5.8 g, ~56.8 mmol)
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium Acetate solution (10% w/v)
-
Deionized Water
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 15 mL of water and 4.5 mL of concentrated hydrochloric acid. This creates the aniline hydrochloride salt, which is soluble in water.[2]
-
Acylation: In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water. To the stirred aniline hydrochloride solution, add 6.0 mL of acetic anhydride in one portion. Immediately add the sodium acetate solution and stir vigorously.[2]
-
Precipitation: A white precipitate of acetanilide will form rapidly. Cool the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.[2]
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water to remove any unreacted starting materials and salts.
-
Purification (Recrystallization): Transfer the crude acetanilide to a beaker. Add a minimal amount of hot solvent (e.g., a 1:1 mixture of ethanol and water) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. Determine the yield and characterize the product by measuring its melting point (literature: 114.3 °C) and acquiring an IR spectrum to confirm the presence of the amide functional group.
Protocol 2: N-Benzoylation of Aniline via Schotten-Baumann Conditions
This protocol demonstrates the synthesis of N-phenylbenzamide (benzanilide), a derivative with applications in dye synthesis and as a chemical intermediate.
Materials:
-
Aniline (2.6 g, ~28 mmol)
-
Benzoyl Chloride (4.3 g, ~30.6 mmol)
-
Sodium Hydroxide (10% aqueous solution)
-
Dichloromethane (DCM) or Diethyl Ether
-
Separatory Funnel
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 2.6 g of aniline in 50 mL of dichloromethane. Place the flask in an ice bath on a magnetic stirrer.[19]
-
Base Addition: In a separate beaker, prepare ~50 mL of 10% aqueous NaOH. Slowly add 30 mL of the NaOH solution to the stirring aniline solution. The system will be biphasic.[12]
-
Acylation: Add 4.3 g of benzoyl chloride dropwise to the vigorously stirred biphasic mixture over 15-20 minutes. A white solid (the product) will begin to form at the interface and in the organic layer.[12]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes. The disappearance of the characteristic smell of benzoyl chloride is a good indicator of reaction completion.[12]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any remaining aniline), saturated sodium bicarbonate solution (to remove any remaining benzoyl chloride and acid), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude N-phenylbenzamide. The product can be further purified by recrystallization from an appropriate solvent like ethanol.
-
Characterization: Determine the yield, melting point (literature: 163 °C), and record spectroscopic data (IR, NMR) to confirm the structure.
Data Presentation & Comparison
The choice of acylation method can depend on the substrate, desired scale, and available reagents. The following table summarizes typical reaction parameters for the protocols described.
| Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Schotten-Baumann |
| Acylating Agent | Acetic Anhydride | Acyl Chloride (e.g., Benzoyl Chloride) |
| Solvent System | Aqueous Acid / Acetate Buffer | Biphasic (e.g., DCM/Water) |
| Base | Sodium Acetate (Buffer) | Sodium Hydroxide (Stoichiometric) |
| Typical Yields | >85% | >90% |
| Key Advantage | Cost-effective, simple precipitation | High yields, versatile for many acyl halides |
| Consideration | Generates acetic acid byproduct | Requires extraction and workup |
Applications in Drug Development
The N-phenylacetamide core is a key pharmacophore. By modifying the substituents on the aniline ring or the acetyl group, medicinal chemists can fine-tune the pharmacological properties of the molecule.
-
Analgesics: The classic example is the metabolic relationship between acetanilide and paracetamol. The core structure is essential for its pain-relieving properties.
-
Anticancer Agents: Numerous studies have demonstrated that N-phenylacetamide derivatives possess cytotoxic activity against various cancer cell lines.[5] For instance, derivatives have been synthesized and evaluated as inhibitors of enzymes crucial for cancer cell proliferation.
-
Antimicrobial Agents: By incorporating other heterocyclic moieties, such as thiazole, onto the N-phenylacetamide scaffold, novel compounds with significant antibacterial and nematicidal activities have been developed.[20][21]
The synthetic protocols detailed in this guide provide a reliable foundation for generating libraries of these derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
The acylation of anilines is a robust and indispensable transformation in organic chemistry. Understanding the nuances of the underlying mechanisms—nucleophilic acyl substitution—and mastering key protocols such as direct acetylation and the Schotten-Baumann reaction are essential skills for professionals in chemical research and drug development. The methods described herein are scalable, reliable, and provide access to a vast chemical space of N-phenylacetamide derivatives, which continue to be a rich source of new therapeutic agents and valuable chemical intermediates.
References
- Quora. (2018, May 20). What happens to acetic anhydride after reacting with aniline?
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- YouTube. (2025, August 4). What Happens When Aniline Reacts with Acetic Anhydride | Class 12 Chemistry UP Board.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011).
- Vedantu. What is the action of the following reagents on aniline? Acetic anhydride.
- Journal of the Chemical Society B: Physical Organic. (1966). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
- Cambridge University Press. Schotten-Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Organic & Biomolecular Chemistry. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst.
- CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application.
- Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?
- Molecules. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
- Scribd. Acetylation of Aniline.
- DARU Journal of Pharmaceutical Sciences. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.
- Organic Syntheses. Phenylacetamide.
- Iranian Journal of Pharmaceutical Research. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- The Journal of Organic Chemistry. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions.
- New Jersey Department of Health. (2010). Aniline - Hazardous Substance Fact Sheet.
- Bentham Science. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
- ResearchGate. (2022). Multi-gram scale synthesis of N-phenylacetamide.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Industrial Applications of Acetanilide: A Chemical Perspective.
- Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Purdue University. Acetic Anhydride Standard Operating Procedure.
- Heesung Catalysts. Aniline Catalyst.
- ResearchGate. (2000). Aniline Alkylation over Solid Acid Catalysts.
- MDPI. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
- Google Patents. US5304525A - Catalyst for the preparation of aniline.
- University of Washington. Acetic Anhydride - IsoLab.
- New Jersey Department of Health. (2009). Acetic Anhydride Hazard Summary.
- Carl ROTH. (2021). Safety Data Sheet: Acetic acid anhydride.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of N-(4-Bromo-2-fluorophenyl)acetamide
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for N-(4-Bromo-2-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring accurate and reliable purity data. The described protocol leverages a phenyl stationary phase for enhanced selectivity of halogenated isomers and utilizes a photodiode array (PDA) detector for comprehensive peak purity analysis. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing.[1][2]
Introduction: The Analytical Challenge
This compound (Figure 1) is a halogenated aromatic compound whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). The presence of bromine and fluorine atoms, alongside the acetamide group, results in a molecule of moderate polarity.[3] The primary analytical challenge lies in separating the main compound from structurally similar process-related impurities and potential degradation products, which may include positional isomers or dehalogenated species.[4][5] Standard C18 columns, which separate primarily based on hydrophobicity, may not provide sufficient resolution for such closely related compounds.[4] This note details a method developed to overcome these challenges, providing a clear and validated pathway for purity assessment.
Figure 1: Chemical Structure of this compound
Caption: Structure of the target analyte.
Method Rationale and Chromatographic Principles
Stationary Phase Selection: Enhancing Selectivity
The separation of halogenated aromatic isomers often proves challenging on standard alkyl (C18, C8) phases.[4][6] This is because the separation is primarily driven by hydrophobic interactions, which can be very similar for closely related structures. To achieve superior resolution, a phenyl stationary phase was selected. Phenyl columns provide an alternative selectivity through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[7] These interactions are sensitive to the electronic properties of the substituents on the analyte's aromatic ring, making them ideal for differentiating between halogenated positional isomers.[6][7]
Mobile Phase Optimization
A gradient elution method using acetonitrile and water was developed. Acetonitrile is often preferred over methanol in the separation of aromatic compounds as it can modulate π-π interactions, offering a different selectivity profile.[7] A gradient is employed to ensure that impurities with a wide range of polarities are eluted with good peak shape and within a reasonable analysis time. A small amount of acid, such as phosphoric acid, is added to the aqueous phase to suppress the ionization of any acidic or basic functional groups, thereby improving peak symmetry.
Detection: The Power of Photodiode Array (PDA)
A Photodiode Array (PDA) detector is crucial for purity analysis. Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum (typically 190-800 nm) for every point in the chromatogram.[8] This provides three-dimensional data (absorbance vs. time vs. wavelength) and offers two significant advantages:
-
Optimal Wavelength Selection: The ideal detection wavelength, corresponding to the analyte's absorbance maximum (λmax), can be determined from the spectral data to maximize sensitivity.
-
Peak Purity Analysis: The software can extract and compare UV spectra from different points across a single chromatographic peak (upslope, apex, and downslope). If the peak represents a single, pure compound, the spectra will be identical. Co-eluting impurities will result in spectral differences, which are flagged by a "purity angle" or similar metric being greater than a calculated "purity threshold".[4]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with binary pump, autosampler, column thermostat, and PDA detector. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (spectral acquisition from 200-400 nm) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.
Method Validation Protocol (ICH Q2(R1) Framework)
The developed method must be validated to demonstrate its suitability for its intended purpose.[1][2][9] The following parameters should be assessed as part of a formal validation.
Caption: Workflow for HPLC method validation.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Protocol:
-
Blank Injection: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the sample solution to stress conditions to induce degradation.[1]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using the PDA detector should be performed to confirm that the analyte peak is spectrally pure in all stressed samples.
-
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a placebo (if available) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (at 100% concentration) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Verification: Prepare solutions at the calculated LOQ concentration and verify that the signal-to-noise ratio is approximately 10:1 and that the precision at this level is acceptable.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The strategic selection of a phenyl stationary phase provides the necessary selectivity to resolve the main component from potential impurities and degradation products. The integration of a PDA detector is essential, enabling both optimal detection and confirmation of peak purity, which is a cornerstone of a reliable stability-indicating method. This validated protocol serves as a comprehensive tool for quality control laboratories and researchers in the pharmaceutical industry, ensuring the integrity of this critical chemical intermediate.
References
- Pandey, P.K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Vertex AI Search.
- SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column. SIELC.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments.
- Mulay, R.S., & Bachhav, R.S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Regalado, E.L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- PubChem. (n.d.). This compound.
- Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2631. [Link]
- RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Royal Society of Chemistry.
- Indian Journal of Pharmaceutical Sciences. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel.
- LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.
- Slideshare. (n.d.).
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
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Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of N-(4-Bromo-2-fluorophenyl)acetamide
Abstract
N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise identification and characterization are critical for ensuring the quality, purity, and efficacy of final products. This application note provides a comprehensive guide to the analysis of this compound using mass spectrometry, detailing robust protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind method development, explore the compound's distinct ionization and fragmentation behavior, and present validated workflows for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Imperative
The structural complexity of synthetic intermediates like this compound necessitates powerful analytical techniques for unambiguous characterization. Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the cornerstone for molecular weight determination and structural elucidation.[1] The presence of bromine and fluorine atoms imparts a unique isotopic signature and influences the molecule's fragmentation, which, when properly understood, can be leveraged for highly confident identification.
This guide moves beyond a simple listing of parameters. It explains the causal links between the molecule's physicochemical properties, the choice of analytical strategy, and the interpretation of the resulting data. We will cover two complementary approaches:
-
Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS): A soft ionization technique ideal for analyzing the intact molecule and its controlled fragmentation, typically downstream of liquid chromatography.[2][3]
-
Electron Ionization (EI) coupled with Gas Chromatography (GC): A classic, high-energy technique that produces extensive, reproducible fragmentation patterns, serving as a molecular fingerprint.[2]
Analyte Properties and Expected Ionization Behavior
A foundational understanding of the analyte's properties is paramount for effective method development.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | PubChem[5] |
| Average Molecular Weight | 232.05 g/mol | PubChem[5] |
| Monoisotopic Mass | 230.96950 Da | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | 4'-Bromo-2'-fluoroacetanilide | PubChem[5] |
Ionization Rationale:
-
Positive Mode ESI ([M+H]⁺): The amide nitrogen provides a readily available site for protonation, making positive mode electrospray ionization highly efficient. We anticipate a strong signal for the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet with a mass difference of approximately 2 Da and a near 1:1 intensity ratio.
-
Electron Ionization (M⁺•): The molecule is sufficiently volatile and thermally stable for GC-MS analysis.[1][2] EI will knock an electron from the molecule, typically from a non-bonding pair on the oxygen or halogen atoms, to create a radical cation (M⁺•), which then undergoes fragmentation.[6]
Table 2: Predicted Precursor Ions for Mass Spectrometry
| Ion Species | Ionization Mode | Calculated Monoisotopic m/z | Expected Isotopic Pattern |
| [M+H]⁺ | ESI (+) | 231.9768 (⁷⁹Br), 233.9747 (⁸¹Br) | Doublet, ~1:1 ratio |
| [M+Na]⁺ | ESI (+) | 253.9587 (⁷⁹Br), 255.9567 (⁸¹Br) | Doublet, ~1:1 ratio |
| M⁺• | EI | 230.9695 (⁷⁹Br), 232.9675 (⁸¹Br) | Doublet, ~1:1 ratio |
Calculated values based on monoisotopic masses. Source: PubChemLite[7]
Universal Sample Preparation Protocol
Rationale: The primary goal of sample preparation for a reference standard is dissolution in a solvent compatible with the analytical instrumentation, ensuring sample cleanliness to maximize sensitivity and instrument uptime.[8] High-purity solvents are mandatory to minimize background noise and interfering signals.[1]
Protocol: Preparation of a 1 mg/mL Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of LC-MS grade Methanol (for LC-MS analysis) or HPLC grade Acetone (for GC-MS analysis).
-
Sonication: Place the flask in an ultrasonic bath for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the chosen solvent. Mix thoroughly.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume with the appropriate solvent (e.g., 50:50 Methanol:Water for LC-MS).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates.
LC-MS/MS Analysis: The Specificity-Driven Approach
This method is ideal for quantifying the analyte in complex mixtures and for structural confirmation through controlled fragmentation.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
Instrumentation and Protocol
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard UPLC/HPLC | Provides necessary separation. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% to 95% B over 5 minutes | Ensures elution and separation from impurities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| MS System | Triple Quadrupole or Q-TOF | QqQ for quantification, TOF for high mass accuracy. |
| Ion Source | Electrospray Ionization (ESI) | Standard for non-volatile small molecules.[2] |
| Ion Mode | Positive | Targets the protonated [M+H]⁺ species. |
| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion generation. |
| Scan Type | Full Scan (MS1) then Tandem MS (MS/MS) | First identify, then fragment. |
| MS1 Scan Range | m/z 100-400 | Covers the expected precursor ion mass. |
| Precursor Ion | m/z 232.0 / 234.0 | The isotopic doublet of the protonated molecule. |
| Collision Energy | 10-30 eV (Optimize) | Varies to induce characteristic fragmentation. |
Protocol: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (e.g., 10% B) for at least 15 minutes.
-
Full Scan Acquisition (MS1): Inject 5 µL of the 10 µg/mL working solution and acquire data in Full Scan mode. Confirm the presence of the [M+H]⁺ doublet at m/z ~232.0 and ~234.0.
-
MS/MS Method Development: Create a new acquisition method. Set the instrument to MS/MS mode.
-
Precursor Selection: Define the precursor ions for fragmentation in the method: m/z 232.0 and m/z 234.0.
-
Collision Energy Optimization: Perform several injections, varying the collision energy (e.g., 10 eV, 20 eV, 30 eV) to find the optimal energy that produces a stable and informative product ion spectrum.
-
Acquisition: Acquire MS/MS data. The primary expected fragmentation is the loss of the acetyl group.
GC-MS Analysis: The Fingerprinting Approach
This method provides a robust, orthogonal confirmation of identity based on a standardized and highly reproducible fragmentation pattern.
Experimental Workflow
Caption: GC-MS workflow for this compound.
Instrumentation and Protocol
Table 4: Suggested GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Standard GC with Split/Splitless Inlet | Provides necessary separation and sample introduction. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for aromatic compounds. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for MS applications. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min | Provides good peak shape and elution in a reasonable time. |
| MS System | Single Quadrupole or Ion Trap | Standard detectors for EI analysis. |
| Ion Source | Electron Ionization (EI) | The standard for generating reproducible mass spectra. |
| Ionization Energy | 70 eV | A universal standard that allows for library matching. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Scan Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |
Protocol: GC-MS Analysis
-
System Check: Ensure the GC-MS system is tuned and has passed leak checks.
-
Method Setup: Program the inlet, oven, and MS parameters as detailed in Table 4.
-
Injection: Inject 1 µL of the 10 µg/mL working solution in splitless mode (or with a high split ratio if the signal is too intense).
-
Data Acquisition: Begin the GC run and data acquisition.
-
Data Analysis: Once the run is complete, identify the chromatographic peak for the analyte. Extract the mass spectrum for this peak and analyze the fragmentation pattern.
Fragmentation Analysis: Deciphering the Molecular Breakdown
The interpretation of fragmentation patterns is key to structural confirmation.[10]
Primary Fragmentation Pathway (EI and MS/MS)
The most significant fragmentation pathway for this compound involves the cleavage of the amide bond. This is a well-established fragmentation for acetanilides.[11]
-
Molecular Ion (M⁺•): In EI-MS, the molecular ion is observed as a doublet at m/z 231/233 . Its presence confirms the molecular weight.
-
Loss of Ketene: The molecular ion readily loses a neutral ketene molecule (CH₂=C=O, 42 Da). This occurs via cleavage of the C-N bond adjacent to the carbonyl group.
-
Formation of the Base Peak: This neutral loss results in the formation of the 4-bromo-2-fluoroaniline radical cation, which is observed as the most abundant ion (the base peak) in the spectrum at m/z 189/191 .[5] The prominent 1:1 isotopic signature of this fragment is a definitive confirmation of a bromine-containing species.
Caption: Primary fragmentation pathway of this compound.
Summary of Expected Results
The combination of these methods provides a self-validating system for analysis. The LC-MS/MS method confirms the precursor mass and a specific neutral loss, while the GC-MS method provides a complete fragmentation pattern that can be matched against spectral libraries.
Table 5: Key Mass Spectral Data for Confirmation
| Analysis Type | Precursor Ion (m/z) | Key Fragment / Product Ion (m/z) | Neutral Loss (Da) |
| LC-MS/MS | 232.0 / 234.0 | 190.0 / 192.0* | 42 (C₂H₂O) |
| GC-EI-MS | 231 / 233 | 189 / 191 | 42 (C₂H₂O) |
*Note: In MS/MS of the [M+H]⁺ ion, the product ion will be the protonated aniline fragment, which has a mass of m/z 190/192. In EI, the fragment is a radical cation with mass m/z 189/191.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the analysis of this compound. By leveraging the complementary strengths of LC-ESI-MS/MS and GC-EI-MS, researchers can achieve unambiguous identification and structural confirmation. The characteristic isotopic signature of bromine and the predictable loss of a ketene moiety serve as powerful diagnostic markers. These methods are directly applicable to quality control in manufacturing, metabolite identification in drug development, and purity assessment in research settings.
References
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Application Note: FT-IR Spectrum Interpretation for N-(4-Bromo-2-fluorophenyl)acetamide
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum for N-(4-Bromo-2-fluorophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles of FT-IR spectroscopy, offers a step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), and presents a thorough interpretation of the expected vibrational modes. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction to FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2] When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, etc.).[3][4] The resulting spectrum is a unique molecular "fingerprint," which allows for the identification of functional groups and the elucidation of molecular structure.[2][4]
Modern FT-IR spectrometers utilize a Michelson interferometer, which allows for the simultaneous measurement of all infrared frequencies.[2][4] This results in a high signal-to-noise ratio and rapid data acquisition compared to older dispersive instruments.[2][4] The raw data, an interferogram, is then converted into a familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a mathematical process called a Fourier Transform.[1]
The Analyte: this compound
Chemical Structure:
Figure 1. Chemical Structure of this compound.
-
Molecular Weight: 232.05 g/mol [5]
-
Key Functional Groups:
-
Secondary Amide (-CONH-)
-
Substituted Benzene Ring (Aromatic)
-
Carbon-Fluorine Bond (Aryl Fluoride)
-
Carbon-Bromine Bond (Aryl Bromide)
-
Methyl Group (-CH₃)
-
Understanding the constituent functional groups is the cornerstone of interpreting the FT-IR spectrum, as each will produce characteristic absorption bands.[7]
Experimental Protocol: Acquiring the FT-IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, speed, and minimal sample preparation.[8][9][10] It is particularly well-suited for solid powders. The technique works by placing the sample in direct contact with a crystal of high refractive index (e.g., diamond or zinc selenide).[11] An infrared beam is passed through the crystal, undergoing total internal reflection at the crystal-sample interface.[8] At the point of reflection, an evanescent wave penetrates a few micrometers into the sample, where absorption can occur.[8][11]
Materials and Equipment
-
This compound powder
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free wipes
Safety Precautions
-
This compound is harmful if swallowed and causes skin and serious eye irritation.[5][12]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Handle the compound in a well-ventilated area or a fume hood.[12]
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be impeccably clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for their subtraction from the sample spectrum.
-
The background scan ensures that the resulting spectrum is solely due to the sample.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[8][13]
-
Use the ATR's pressure arm to apply consistent pressure to the powder. This ensures firm, uniform contact between the sample and the crystal, which is critical for a high-quality, reproducible spectrum.[8][13]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Post-Measurement Cleaning:
-
Release the pressure arm and carefully remove the bulk of the powder with a clean spatula.
-
Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe as described in step 2 to prevent cross-contamination.
-
FT-IR Spectrum Interpretation Workflow
The interpretation process is a systematic correlation of the observed absorption bands with the known vibrational frequencies of the molecule's functional groups.
Diagram 1. Workflow for the FT-IR spectral interpretation of this compound.
Detailed Interpretation of Expected Absorption Bands
The following table summarizes the predicted characteristic absorption bands for this compound, based on standard functional group correlation charts.[14][15][16][17]
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| ~3300 - 3100 | N-H Stretch (Secondary Amide) | Medium-Strong | A single, relatively sharp peak is expected for solid-state secondary amides. Its position indicates hydrogen bonding. |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Appears at a higher frequency than the aliphatic C-H stretch.[17] |
| ~3000 - 2850 | Aliphatic C-H Stretch (Methyl group) | Medium-Weak | Characteristic stretching vibrations of the C-H bonds in the acetyl methyl group. |
| ~1680 - 1640 | C=O Stretch (Amide I Band) | Strong | This is one of the most prominent peaks in the spectrum. Its exact position is sensitive to the electronic environment and hydrogen bonding. |
| ~1600 & ~1475 | C=C Stretch (Aromatic Ring) | Medium | Two characteristic bands for the benzene ring stretching vibrations. |
| ~1560 - 1510 | N-H Bend (Amide II Band) | Medium-Strong | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a key indicator of a secondary amide. |
| ~1450 & ~1375 | C-H Bend (Methyl group) | Medium | Asymmetric and symmetric bending (scissoring) vibrations of the methyl group. |
| ~1300 - 1000 | C-N Stretch (Amide) & C-O Stretch | Strong | This region can be complex. The C-N stretch of the amide is expected here, along with other single-bond stretches. |
| ~1250 - 1100 | C-F Stretch (Aryl Fluoride) | Strong | The C-F bond gives a strong, characteristic absorption in the fingerprint region. |
| ~900 - 690 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these strong bands can provide information about the substitution pattern on the benzene ring. |
| < 690 | C-Br Stretch | Medium-Strong | The carbon-bromine stretch appears at low frequencies due to the heavy mass of the bromine atom. |
Fingerprint Region (< 1500 cm⁻¹): This region contains a high density of complex vibrational modes, including bending, rocking, and wagging motions, as well as single-bond stretches (C-C, C-N, C-F, C-Br). While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule and is invaluable for confirming identity by matching against a reference spectrum.
Conclusion
This application note provides a robust protocol for the analysis of this compound using FT-IR spectroscopy. By following the detailed ATR sampling procedure, a high-quality spectrum can be reliably obtained. The subsequent interpretation, guided by the principles of group frequency correlation, allows for the confident identification of the compound's key functional groups. The systematic workflow presented herein ensures that the spectral data is translated into an accurate structural confirmation, a critical step in quality control and research and development within the pharmaceutical and chemical industries.
References
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Using N-(4-Bromo-2-fluorophenyl)acetamide in fragment-based drug discovery
Application Notes & Protocols
Topic: Strategic Application of N-(4-Bromo-2-fluorophenyl)acetamide in Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD starts with a collection of low-molecular-weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[3][4] The rationale is compelling: smaller molecules can explore chemical space more effectively, and their simpler structures provide a more tractable starting point for optimization, often leading to leads with superior physicochemical properties.[5]
This guide focuses on a particularly valuable, yet underexplored fragment: This compound . We will dissect its strategic advantages and provide detailed, field-proven protocols for its application across the entire FBDD workflow, from initial screen to lead optimization. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile fragment to tackle challenging biological targets.
The Fragment Spotlight: this compound
The selection of a fragment is not arbitrary. A well-designed fragment offers not just a binding motif but also synthetic vectors for future elaboration. This compound is an exemplary starting point due to a confluence of favorable properties.
Causality Behind the Choice:
-
Rule of Three Compliance: This fragment adheres to the "Rule of Three," a common guideline for fragment library composition (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring it possesses the desired characteristics for a starting point.[4]
-
Fluorine as a Subtle Modulator: The ortho-fluorine atom is not merely a placeholder. It acts as a weak hydrogen bond acceptor and can modulate the pKa of the adjacent amide NH group. Its lipophilicity and ability to form favorable electrostatic interactions can significantly influence binding affinity and selectivity. Furthermore, the 19F nucleus provides a powerful handle for NMR-based screening methods.[6]
-
Bromine as a Synthetic Handle & Interaction Probe: The bromine atom at the para-position is a key feature for hit-to-lead evolution. It is a synthetically versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the "growing" of the fragment into unexplored pockets of the binding site.[7] Additionally, its size and polarizability can contribute to binding through halogen bonding or by occupying hydrophobic pockets.
-
Acetamide Core: The acetamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), common interaction motifs in protein-ligand recognition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | [8] |
| Molecular Weight | 232.05 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| CAS Number | 326-66-9 | [9] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [8] |
The FBDD Workflow: A Strategic Overview
The journey from fragment to lead is a multi-step process requiring a cascade of biophysical techniques to ensure confidence in the results. Each step serves to filter and enrich the pool of promising candidates.
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Application Notes & Protocols: N-(4-Bromo-2-fluorophenyl)acetamide as a Versatile Precursor for the Synthesis of Targeted Anticancer Agents
Abstract
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have demonstrated significant clinical success by selectively targeting aberrant signaling pathways that drive tumorigenesis. N-(4-Bromo-2-fluorophenyl)acetamide has emerged as a critical structural precursor in the synthesis of several potent anticancer agents. Its unique substitution pattern—a fluorine atom, a bromine atom, and a protected aniline—provides a versatile scaffold for constructing complex heterocyclic systems central to the activity of numerous kinase inhibitors. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound, with a focus on its role in synthesizing inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. Detailed, field-proven protocols for key synthetic transformations and a case study on the synthesis of the FDA-approved drug Trametinib are presented.
Introduction: The Strategic Importance of this compound
This compound is a substituted acetanilide derivative (Figure 1). While structurally simple, its true value lies in the strategic arrangement of its functional groups, which serve as versatile handles for complex organic transformations.
-
The Bromo Group: Positioned para to the acetamido group, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-nitrogen bonds.[1][2]
-
The Fluoro Group: The ortho fluorine atom significantly influences the molecule's electronic properties and conformation. In the final drug molecule, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein through favorable electrostatic interactions.[3]
-
The Acetamido Group: This group serves as a protecting group for the aniline nitrogen, rendering it less nucleophilic and preventing unwanted side reactions during transformations at the bromo-position. It can be readily hydrolyzed under basic or acidic conditions to liberate the free amine for subsequent coupling or cyclization reactions.
This combination of features makes this compound and its de-acetylated form, 4-bromo-2-fluoroaniline, indispensable starting materials for a class of anticancer agents that target the RAS/RAF/MEK/ERK signaling pathway.[4][5]
The MEK Target: Intercepting a Core Cancer Pathway
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many human cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell growth.[4][6] Mitogen-activated protein kinase kinase (MEK) 1 and 2 are dual-specificity kinases that serve as a central node in this cascade. Inhibiting MEK offers a powerful therapeutic strategy to shut down this oncogenic signaling.[4][5] Several FDA-approved MEK inhibitors, including Trametinib and Binimetinib, incorporate the 4-bromo-2-fluorophenylamino moiety, directly derived from the title precursor.[4][5][6]
Caption: The MAPK signaling pathway and the point of intervention for MEK inhibitors.
Core Synthetic Protocols
The transformation of this compound into advanced intermediates typically involves two key steps: deprotection of the aniline and a subsequent cross-coupling reaction.
Protocol 2.1: Hydrolysis (De-acetylation) of this compound
This protocol describes the liberation of the free aniline, 4-bromo-2-fluoroaniline, which is often the nucleophile used in subsequent reactions to build the core of the target inhibitor.
Caption: Hydrolysis of the acetamide to yield the free aniline.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Add ethanol (EtOH) and a 6M aqueous solution of hydrochloric acid (HCl). A typical solvent ratio is 2:1 EtOH to aqueous HCl, with a reaction concentration of approximately 0.2-0.5 M.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude 4-bromo-2-fluoroaniline by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Acid Catalyst | Hydrochloric Acid (HCl) | Provides the hydronium ions necessary to catalyze the hydrolysis of the amide bond. |
| Solvent | Ethanol/Water | Ensures solubility of both the organic starting material and the inorganic acid catalyst. |
| Temperature | Reflux | Provides the necessary activation energy to drive the typically slow amide hydrolysis reaction to completion. |
| Work-up | Basic Quench | Neutralizes the acid catalyst and deprotonates the anilinium salt to yield the free amine product. |
Protocol 2.2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[3][7][8] This reaction is instrumental in building the complex scaffolds of many kinase inhibitors. The protocol below provides a general method for coupling an arylboronic acid to the bromo-position.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[8]
-
Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress until the starting material is consumed (typically 6-18 hours).[7]
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Component | Example | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | The active Pd(0) species that drives the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[3] |
| Ligand | PPh₃, dppf | Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid in the transmetalation step and neutralizes acid formed during the reaction.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A polar aprotic solvent to dissolve the organic components and water to dissolve the inorganic base. |
Case Study: Synthesis of Trametinib
Trametinib (Mekinist®) is an FDA-approved, potent, and selective allosteric inhibitor of MEK1 and MEK2, used in the treatment of melanoma and other cancers with BRAF V600 mutations.[6][10][11] The synthesis of Trametinib heavily relies on intermediates derived from 4-iodo-2-fluoroaniline, a close analog of the bromo-derivative discussed herein. The principles and reaction types are directly transferable. The following is a representative synthetic pathway.
Caption: A representative synthetic workflow for the MEK inhibitor Trametinib.
Synthetic Rationale:
-
Amidine Formation: The starting aniline (in this case, the iodo-analog) is first activated. One common route is reaction with an agent like dimethylformamide dimethyl acetal (DMF-DMA).
-
Urea Synthesis: The activated aniline is then converted into a key urea intermediate, N-(4-iodo-2-fluorophenyl)-N'-cyclopropylurea. This step introduces the cyclopropyl group characteristic of Trametinib.[12]
-
Heterocycle Formation: The urea intermediate undergoes a base-mediated cyclization with a suitably substituted pyridopyrimidine precursor to form the core heterocyclic structure of the inhibitor. This is a crucial C-N bond-forming step that constructs the drug's central scaffold.[12]
-
Final Cross-Coupling: The iodine atom on the phenyl ring serves as the handle for a final palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to install the final piece of the molecule, completing the synthesis of Trametinib.[6]
This multi-step synthesis exemplifies how the functionalities of the 2-fluoro-4-haloaniline precursor are strategically utilized to build a complex, biologically active molecule. The initial protection/activation, the halogen handle for cross-coupling, and the nucleophilicity of the aniline nitrogen are all critical to the success of the synthetic route.
Conclusion
This compound is far more than a simple chemical reagent; it is a cornerstone precursor for a clinically significant class of anticancer drugs. Its well-defined reactive sites—the protected amine and the aryl bromide—provide a robust and predictable platform for medicinal chemists to execute complex synthetic strategies. The protocols and workflows detailed in this guide underscore the compound's versatility in key transformations such as amide hydrolysis and palladium-catalyzed cross-coupling. By understanding the causality behind these experimental choices, researchers can leverage this powerful building block to accelerate the discovery and development of the next generation of targeted cancer therapies.
References
- MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023).
- Laboratory-scale synthesis of trametinib (55). (2024).
- Current Development Status of MEK Inhibitors. (2018). Molecules. [Link]
- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2019). The Journal of Nuclear Medicine. [Link]
- Method for synthesizing trametinib key intermediate. (2021).
- Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1 H )-ones. (2009). Journal of Medicinal Chemistry. [Link]
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]
- This compound. PubChem. [Link]
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014).
- Trametinib. PubChem. [Link]
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- 2-bromo-N-(4-fluorophenyl)acetamide. PubChem. [Link]
- 2-(4-Fluorophenyl)
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022).
- 2-(4-Fluorophenyl)
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014).
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. [Link]
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- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (2025).
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- This compound.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). Scilit. [Link]
- Trametinib. (2024). Wikipedia. [Link]
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2024). RSC Medicinal Chemistry. [Link]
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. [Link]
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The Versatile Scaffold: N-(4-Bromo-2-fluorophenyl)acetamide in the Synthesis of Novel Antimicrobial Agents
Introduction: The Pressing Need for Novel Antimicrobials and the Role of Privileged Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new therapeutic agents with novel mechanisms of action. In this landscape, the exploration of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – has become a cornerstone of modern drug discovery. The N-(4-Bromo-2-fluorophenyl)acetamide moiety has emerged as a particularly promising scaffold. Its unique combination of a halogenated phenyl ring and an acetamide group provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant antimicrobial potential. The bromine atom serves as a convenient handle for further molecular elaboration through cross-coupling reactions, while the fluoro-substituted phenyl ring can enhance metabolic stability and binding affinity. This guide provides a detailed exploration of the application of this compound in the synthesis of thiazole and pyrimidine-based antimicrobial agents, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of 2-Aminothiazole Derivatives - A Key Pharmacophore
The 2-aminothiazole ring is a well-established pharmacophore found in numerous clinically approved drugs and is known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The Hantzsch thiazole synthesis, a classic and reliable method, provides a straightforward route to this important heterocyclic system.[4][5] The synthesis from this compound proceeds via a two-step sequence: thionation of the acetamide to the corresponding thioamide, followed by cyclocondensation with an α-haloketone.
Step 1: Thionation of this compound
The conversion of the amide carbonyl group to a thiocarbonyl is a critical first step. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective reagent for this transformation.[4][6][7]
Protocol 1: Synthesis of N-(4-bromo-2-fluorophenyl)ethanethioamide
Materials:
-
This compound
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(4-bromo-2-fluorophenyl)ethanethioamide.
Step 2: Hantzsch Thiazole Synthesis
With the thioamide in hand, the Hantzsch cyclization can be performed with a suitable α-haloketone. The choice of α-haloketone allows for the introduction of various substituents at the 4-position of the thiazole ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[5][8]
Protocol 2: General Procedure for the Synthesis of 2-Amino-4-substituted-thiazoles
Materials:
-
N-(4-bromo-2-fluorophenyl)ethanethioamide (from Protocol 1)
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one, 2-bromo-1-(4-chlorophenyl)ethan-1-one, etc.)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve N-(4-bromo-2-fluorophenyl)ethanethioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired α-bromoacetophenone (1.0 eq) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-4-substituted-thiazole derivative.
Data Presentation: Representative Thiazole Derivatives
| Compound ID | R-group on Thiazole Ring | Expected Antimicrobial Activity |
| Th-1 | Phenyl | Moderate to good |
| Th-2 | 4-Chlorophenyl | Potentially enhanced activity |
| Th-3 | 4-Nitrophenyl | Potentially enhanced activity |
Part 2: Proposed Synthetic Route to Pyrimidine Derivatives
Pyrimidine and its fused derivatives are another class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties.[1][2][9] A common synthetic strategy for pyrimidines involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. To utilize this compound as a starting material, it would first need to be converted to the corresponding N-arylguanidine.
Conceptual Synthetic Pathway
The conversion of an N-arylacetamide to an N-arylguanidine is a multi-step process that is not as direct as the thioamide formation. A plausible, though challenging, route is outlined below. This pathway is presented as a conceptual framework, as specific, detailed protocols for each step starting from this compound would require further experimental optimization.
Diagram 1: Proposed Synthesis of Pyrimidine Derivatives
Caption: Proposed multi-step synthesis of pyrimidines.
Part 3: Mechanistic Insights into Antimicrobial Action
The antimicrobial activity of thiazole and pyrimidine derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cellular processes. While the precise mechanism can vary depending on the specific substituents, several key targets have been identified.[10][11]
Potential Mechanisms of Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and repair in bacteria. The planar heterocyclic rings of thiazole and pyrimidine derivatives can intercalate into the DNA or bind to the enzyme's active site, preventing its function and leading to bacterial cell death.
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacteriostatic or bactericidal effects.
-
Disruption of Bacterial Cell Membrane: Some derivatives, particularly those with lipophilic substituents, can integrate into the bacterial cell membrane, altering its permeability and leading to the leakage of essential cellular components.
-
Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Certain heterocyclic compounds have been shown to interfere with the signaling pathways involved in biofilm formation, making the bacteria more susceptible to conventional antibiotics.
Diagram 2: Potential Antimicrobial Mechanisms of Thiazole/Pyrimidine Derivatives
Caption: Putative mechanisms of antimicrobial action.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic routes to thiazole and pyrimidine derivatives outlined in this guide provide a solid foundation for the development of new chemical entities to combat the growing threat of antimicrobial resistance. The modular nature of these syntheses allows for the creation of diverse chemical libraries, which, when coupled with robust biological screening and mechanistic studies, can lead to the identification of potent and selective antimicrobial drug candidates. Future work should focus on expanding the library of derivatives, exploring a wider range of heterocyclic scaffolds, and conducting in-depth biological evaluations to elucidate the specific mechanisms of action and identify the most promising lead compounds for further development.
References
- Singh, N., & Sutar, N. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Biointerface Research in Applied Chemistry, 12(6), 7724-7744. [Link]
- Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
- Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. (2008).
- Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625–1628. [Link]
- Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]
- Sabt, A., Korycka-Machala, M., Kassem, A. F., The Son, N., Ha, N. X., Brzostek, A., ... & Dziadek, J. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
- Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (2011). European Journal of Medicinal Chemistry, 46(12), 5899-5908. [Link]
- Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (2016). Molecules, 21(10), 1352. [Link]
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). Molecules, 27(19), 6293. [Link]
- Thionation Using Fluorous Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). International Journal of Molecular Sciences, 23(14), 7688. [Link]
- Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1423. [Link]
- Thionation Using Fluorous Lawesson's Reagent. (n.d.).
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules, 27(15), 4991. [Link]
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Semantic Scholar. [Link]
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6563. [Link]
- Recent synthetic methodologies for pyrimidine and its derivatives. (2021). Turkish Journal of Chemistry, 45(5), 1421-1453. [Link]
- Bis-pyrimidine acetamides: design, synthesis and biological evaluation. (2017). Journal of the Iranian Chemical Society, 14(8), 1735-1747. [Link]
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Application Notes and Protocols for N-(4-Bromo-2-fluorophenyl)acetamide Derivatives as Potential Kinase Inhibitors
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.[3] This document provides a comprehensive guide for researchers on the utilization of the N-(4-Bromo-2-fluorophenyl)acetamide scaffold, a promising starting point for the development of novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for synthesis and evaluation, and offer insights into data interpretation for structure-activity relationship (SAR) studies and lead optimization.
Introduction: The Rationale for the this compound Scaffold
The this compound core represents a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the synthesis of potent and selective inhibitors against various kinase targets. The key features that make this scaffold attractive are:
-
Hydrogen Bonding Capabilities: The acetamide moiety provides crucial hydrogen bond donor and acceptor sites that can interact with the hinge region of the kinase ATP-binding pocket, a common feature exploited by many Type I and Type II kinase inhibitors.[4]
-
Structural Rigidity and Vectorial Projection: The phenyl ring provides a rigid platform from which substituents can be projected into specific pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.
-
Strategic Halogenation: The bromine and fluorine atoms offer several advantages. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, enabling rapid library generation. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the phenyl ring, influencing binding affinity.[5]
This guide will walk you through the essential stages of identifying and characterizing novel kinase inhibitors based on this promising scaffold.
Synthesis and Characterization of this compound Derivatives
The modular nature of the synthesis allows for the creation of a diverse library of compounds for screening. A general synthetic scheme is presented below, followed by a detailed experimental protocol for a representative derivative.
General Synthetic Scheme
A common and efficient method for synthesizing N-substituted acetamide derivatives involves the reaction of a bromo-N-(substituted-phenyl)acetamide with various amines or other nucleophiles.[6][7]
Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of a hypothetical derivative, Compound 1, by reacting 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide with a specific amine.
Materials:
-
2-bromo-N-(4-bromo-2-fluorophenyl)acetamide
-
Amine of interest (e.g., 4-aminomorpholine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Compound 1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
Data Presentation: Library of Synthesized Derivatives
A well-organized table is crucial for tracking synthesized compounds and their corresponding analytical data.
| Compound ID | R-Group (Amine) | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| 1 | 4-morpholinyl | 348.19 | >98 | 75 |
| 2 | N-piperazinyl | 347.21 | >98 | 68 |
| 3 | 4-methylpiperazin-1-yl | 361.23 | >98 | 72 |
In Vitro Kinase Inhibition Assays
The first step in evaluating the biological activity of your synthesized compounds is to perform in vitro kinase inhibition assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.[2]
Principle of the Assay
A variety of assay formats are available, with one of the most common being the measurement of ATP consumption or ADP production, which is directly proportional to kinase activity.[8] Alternatively, the phosphorylation of a specific substrate can be quantified.[9] The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[11]
Visualization: Kinase Assay Workflow
Caption: Simplified RTK signaling pathway targeted by a kinase inhibitor.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for understanding how chemical modifications to the this compound scaffold impact its biological activity. [12]This iterative process guides the design of more potent and selective inhibitors.
Interpreting SAR Data
By comparing the IC50 values of a series of analogs, you can deduce key SAR trends. For example:
-
Substitution on the Phenyl Ring: Does adding electron-donating or electron-withdrawing groups improve potency?
-
Modification of the Amine Moiety: How does varying the size, basicity, and lipophilicity of the amine affect activity?
-
Scaffold Hopping: Can replacing the phenyl ring with a different heterocyclic system improve properties while maintaining key interactions? [13]
Data Presentation: SAR Table
| Compound ID | R-Group Modification | In Vitro IC50 (nM) | Cellular Potency (EC50, nM) |
| 1 | 4-morpholinyl | 50 | 250 |
| 4 | 3-hydroxypyrrolidin-1-yl | 25 | 150 |
| 5 | 4-(trifluoromethyl)phenyl | >1000 | >5000 |
Visualization: The Drug Discovery Cycle
The process of lead optimization is cyclical, involving rounds of design, synthesis, and testing.
Caption: The iterative cycle of drug discovery and lead optimization.
Conclusion
The this compound scaffold provides a robust starting point for the development of novel kinase inhibitors. By following the systematic approach outlined in these application notes—from rational design and synthesis to comprehensive biological evaluation—researchers can effectively navigate the early stages of the drug discovery process. The iterative cycle of SAR-driven optimization is key to transforming a promising scaffold into a viable lead candidate with the potential for therapeutic intervention.
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Application Note: A High-Throughput Screening Protocol for the Identification of Biologically Active N-Phenylacetamide Derivatives
Abstract
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1] This application note provides a comprehensive, field-proven experimental protocol for the high-throughput screening (HTS) of N-phenylacetamide libraries to identify novel, biologically active compounds. We detail a multi-tiered screening cascade, encompassing primary single-point screens, dose-response confirmation, and secondary assays to triage and validate initial hits. The methodologies described herein are designed to be robust, reproducible, and adaptable for various biological targets, including enzymes and cell-based models. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently interrogate N-phenylacetamide libraries for novel therapeutic leads.
Introduction: The Therapeutic Potential of N-Phenylacetamides
N-phenylacetamide, also known as acetanilide, and its derivatives have a long history in pharmacology, initially introduced for their analgesic and antipyretic effects.[1] Modern medicinal chemistry has expanded upon this foundational scaffold, demonstrating that strategic substitutions on the phenyl ring and the acetamide nitrogen can yield compounds with diverse and potent biological activities.[1][2] Phenylacetamide derivatives have shown promise as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[3][4] Furthermore, modifications to the core structure have led to the discovery of compounds with anticonvulsant, antimicrobial, and even antidepressant properties.[5][6][7]
The versatility of the N-phenylacetamide scaffold makes it an attractive starting point for drug discovery campaigns. Large, diverse libraries of these compounds can be synthesized, necessitating efficient and effective screening strategies to identify molecules with desired biological activities. This application note outlines a systematic approach to screening such libraries, from initial hit identification to preliminary validation.
The Screening Cascade: A Strategic Approach to Hit Identification
A successful HTS campaign relies on a well-defined screening cascade to progressively narrow down a large library to a manageable number of high-quality hits.[8] This tiered approach minimizes resource expenditure by eliminating non-specific compounds, false positives, and compounds with undesirable properties early in the process.
Figure 1: A generalized high-throughput screening cascade for identifying and validating biologically active compounds.
Materials and Methods
Compound Library Management
A well-characterized and properly managed compound library is the cornerstone of any successful HTS campaign.
-
Source: N-phenylacetamide libraries can be procured from commercial vendors or synthesized in-house.[9][10]
-
Quality Control (QC): Prior to screening, it is imperative to assess the purity and identity of the library compounds. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. A minimum purity of >95% is recommended.
-
Solubilization and Plating: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[11] These stocks are then acoustically dispensed into 384- or 1536-well microplates to create assay-ready plates.[12] The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced effects on the biological system.[11]
Primary Screening: A Broad Net for Activity
The primary screen is a single-concentration assay designed to rapidly identify compounds that exhibit any level of activity against the biological target.
3.2.1. Biochemical Assays (e.g., Enzyme Inhibition)
Biochemical assays are suitable for screening against purified enzymes.[13][14]
Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase)
-
Enzyme and Substrate Preparation: Reconstitute the purified enzyme and its corresponding substrate in the appropriate assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to facilitate the identification of competitive inhibitors.[15]
-
Compound Addition: Dispense a small volume (e.g., 50 nL) of the N-phenylacetamide library compounds (at 10 mM in DMSO) into the wells of a 384-well plate. This will result in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Enzyme Addition: Add 25 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the substrate solution.
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the output signal. The detection method will depend on the assay format (e.g., fluorescence, luminescence, absorbance).[12] Mass spectrometry-based detection is also a powerful, label-free alternative.[16]
3.2.2. Cell-Based Assays (e.g., Cytotoxicity/Proliferation)
Cell-based assays are essential for identifying compounds that modulate cellular processes.[17]
Protocol: MTS Cell Proliferation/Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for oncology screening) into 384-well, clear-bottom, tissue culture-treated plates at an optimized density. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Compound Treatment: Add the N-phenylacetamide library compounds to the cell plates to achieve a final concentration of 10 µM. Include appropriate controls: vehicle (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a duration relevant to the cell doubling time and the expected mechanism of action (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[11]
-
Incubation and Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable, metabolically active cells.[18]
Hit Confirmation and Triage
Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and rule out assay artifacts.
Protocol: Dose-Response Analysis
-
Serial Dilution: Prepare a serial dilution series (e.g., 8-point, 3-fold dilutions) for each primary hit compound, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the primary assay with the serially diluted compounds.
-
Data Analysis: Plot the percentage of inhibition or activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Table 1: Example Hit Confirmation Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| NPA-001 | 85.2 | 1.5 |
| NPA-002 | 65.7 | 8.9 |
| NPA-003 | 52.1 | > 30 |
| NPA-004 | 91.5 | 0.8 |
Secondary and Orthogonal Assays
Confirmed hits should be evaluated in secondary assays to further characterize their biological activity and mechanism of action.
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary assay but use a different technology.[8] For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be a label-free mass spectrometry-based assay. This helps to eliminate technology-specific false positives.
-
Selectivity Assays: To assess the specificity of the hit compounds, they should be tested against related biological targets. For instance, a kinase inhibitor should be profiled against a panel of other kinases.
-
Mechanism of Action (MOA) Studies: For enzyme inhibitors, MOA studies are conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[15] This typically involves varying the substrate concentration in the presence of the inhibitor.
Figure 2: Workflow for determining the mechanism of action of an enzyme inhibitor.
Data Analysis and Hit Prioritization
Rigorous data analysis is critical for the successful identification of genuine hits from large datasets.[19][20]
-
Normalization: Raw data from each plate should be normalized to the plate's internal controls (positive and negative). The Z'-factor is a common statistical parameter used to assess the quality and robustness of an HTS assay.[21] A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Hit Selection: A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample population (e.g., >3 SD from the mean of the negative controls).[19]
-
Structure-Activity Relationship (SAR): As active compounds are identified, preliminary SAR can be established by grouping compounds with similar chemical scaffolds.[8] This can guide the synthesis of more potent analogs.
Conclusion
The experimental protocol outlined in this application note provides a robust framework for the high-throughput screening of N-phenylacetamide libraries. By employing a strategic screening cascade, from broad primary screens to detailed secondary and mechanistic studies, researchers can efficiently identify and validate novel, biologically active compounds. This systematic approach, grounded in principles of scientific integrity and reproducibility, is designed to accelerate the discovery of new therapeutic agents derived from the versatile N-phenylacetamide scaffold.
References
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- Sigma-Aldrich.
- BenchChem. (2025). Potential Biological Activity of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide. BenchChem.
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- Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
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Application Notes and Protocols for the Use of N-(4-Bromo-2-fluorophenyl)acetamide in Organic Synthesis
Introduction: A Versatile Building Block for Modern Organic Synthesis
N-(4-Bromo-2-fluorophenyl)acetamide is a strategically functionalized aromatic compound that serves as a valuable building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its structure incorporates several key features that render it highly useful for synthetic chemists: a bromine atom, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions; a fluorine atom, which can modulate the electronic properties and metabolic stability of target molecules; and an acetamide group, which can act as a directing group or be further transformed.
This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Compound Profile: Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrFNO | [1][2] |
| Molecular Weight | 232.05 g/mol | [1][3] |
| CAS Number | 326-66-9 | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Not specified, but related compounds melt in the 160s °C range | [5][6] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | General knowledge |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[4]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an aryl halide with a boronic acid or ester.[8][9] These biaryl motifs are prevalent in many pharmaceutical agents.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for transmetalation.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Generalized Protocol for Suzuki-Miyaura Coupling:
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 95% (substrate dependent) |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[10] This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in many bioactive molecules.
Mechanistic Rationale:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by the formation of a palladium-amido complex and subsequent reductive elimination to furnish the arylamine product. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[10]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Generalized Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Outside the glovebox, add this compound (1.0 equiv.) to the tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst System | Pd₂(dba)₃ with XPhos or SPhos |
| Base | NaOtBu, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 90 - 120 °C |
| Typical Yield | 65 - 90% (substrate dependent) |
Application in Heterocyclic Synthesis
This compound can also serve as a precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry.[11][12] The acetamide nitrogen can participate in cyclization reactions, and the bromo and fluoro substituents can be used to tune the properties of the final products.
For instance, derivatives of this compound can undergo intramolecular cyclization reactions to form benzoxazines or other related heterocycles, often promoted by a base or a transition metal catalyst. The specific conditions for these transformations are highly dependent on the desired heterocyclic system and any additional functional groups present on the molecule.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for employing this compound in a palladium-catalyzed cross-coupling reaction.
Caption: A Typical Experimental Workflow for Cross-Coupling Reactions.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable platform for the construction of complex molecular architectures. By understanding the underlying reaction mechanisms and following established protocols, researchers can effectively employ this reagent to accelerate their research and development programs in medicinal chemistry and materials science.
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Application Notes and Protocols: N-(4-Bromo-2-fluorophenyl)acetamide as a Covalent Probe for Protein Binding Studies
Introduction: The Power of Covalent Probes in Chemical Biology
In the landscape of chemical biology and drug discovery, understanding the intricate interactions between small molecules and their protein targets is paramount. While non-covalent interactions have traditionally been the focus, there is a resurgence of interest in covalent inhibitors and probes.[1][2][3] These molecules form a stable, long-lasting bond with their target protein, offering unique advantages such as prolonged target engagement, high biochemical efficiency, and the ability to target challenging binding pockets often considered "undruggable".[3][4] N-(4-Bromo-2-fluorophenyl)acetamide represents a class of haloacetamide-based electrophiles designed to serve as a versatile covalent probe for identifying and characterizing protein binding partners, particularly targeting nucleophilic amino acid residues like cysteine.[5][6]
This guide provides an in-depth overview of the scientific principles, experimental workflows, and detailed protocols for utilizing this compound in protein binding studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage covalent probes for target identification, validation, and mechanistic studies.
The Scientific Rationale: Why this compound?
The utility of this compound as a covalent probe stems from its chemical architecture:
-
The Warhead: The bromoacetamide moiety is a classic electrophilic "warhead". The carbon atom attached to the bromine is susceptible to nucleophilic attack by electron-rich amino acid side chains, most notably the thiol group of cysteine residues.[5][6] This results in the formation of a stable thioether bond, covalently linking the probe to the protein.
-
The Scaffolding: The 4-bromo-2-fluorophenyl group provides a scaffold that can be further modified. For instance, a terminal alkyne or azide can be incorporated to enable "click chemistry" for downstream applications like fluorescent labeling or biotinylation for enrichment.[3] The fluorine and bromine substituents also influence the electronic properties and potential non-covalent interactions of the probe.
The general mechanism of covalent modification by a haloacetamide probe is a two-step process.[7][8] First, the probe non-covalently associates with a binding pocket on the protein. This is followed by the irreversible covalent bond formation with a nearby nucleophilic residue.[8]
Part 1: Synthesis of this compound
While this compound is commercially available from several suppliers[9][10], a straightforward laboratory synthesis can be performed. The following protocol is a representative method based on standard amide bond formation.
Protocol 1: Synthesis via Acylation of 4-Bromo-2-fluoroaniline
This protocol describes the reaction of 4-bromo-2-fluoroaniline with an acetylating agent.
Materials:
-
4-Bromo-2-fluoroaniline
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Experimental Workflows for Protein Binding Studies
The application of this compound as a covalent probe typically follows a chemoproteomic workflow.[2][11][12] A general overview of this process is depicted below.
Caption: General chemoproteomic workflow using a covalent probe.
Protocol 2: In-situ Labeling of Cellular Proteins
This protocol details the treatment of live cells with the covalent probe to identify protein targets in their native environment.
Materials:
-
Cultured mammalian cells
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Probe Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a defined period (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS.
-
Lysis: Add cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.
-
Proteome Collection: Collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay). The samples are now ready for downstream mass spectrometry analysis.
Protocol 3: Mass Spectrometry-Based Target Identification
Mass spectrometry is the cornerstone for identifying the specific proteins and amino acid residues modified by the covalent probe.[13][14][15] This protocol outlines a "bottom-up" proteomic approach.
Materials:
-
Protein lysate from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Reduction and Alkylation:
-
To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the site of modification.[16]
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database.
-
Specify the mass shift corresponding to the this compound adduct on nucleophilic residues (e.g., cysteine) as a variable modification.
-
Identified peptides containing this mass shift correspond to direct targets of the probe.
-
| Parameter | Value | Rationale |
| Probe Concentration | 10-100 µM | To achieve sufficient target labeling while minimizing off-target effects. |
| Incubation Time | 1-4 hours | Allows for cellular uptake and covalent modification to occur. |
| Trypsin:Protein Ratio | 1:50 (w/w) | Ensures efficient and complete digestion of the proteome. |
| Mass Shift (on Cys) | +152.98 Da | Corresponds to the addition of C₈H₆FNO after the loss of HBr. |
Part 3: Target Validation and Selectivity Profiling
Identifying a list of potential targets is only the first step. It is crucial to validate these interactions and assess the selectivity of the probe.[17][18][19]
Competitive Profiling for Selectivity Assessment
A powerful method to assess selectivity is competitive activity-based protein profiling (ABPP).[20][21] In this approach, the proteome is pre-incubated with the covalent probe before adding a broad-spectrum, tagged covalent probe (e.g., an iodoacetamide-alkyne probe). Proteins that are true targets of this compound will be "blocked" and show reduced labeling by the tagged probe.
Caption: Workflow for competitive activity-based protein profiling.
Protocol 4: Validating Target Engagement with Intact Protein Mass Spectrometry
For purified proteins, intact mass spectrometry provides a rapid and direct method to confirm covalent modification.[16][22]
Materials:
-
Purified target protein
-
This compound
-
Reaction buffer (e.g., PBS or HEPES)
-
Mass spectrometer capable of intact protein analysis (e.g., Q-TOF)
Procedure:
-
Reaction: Incubate the purified protein (e.g., 5-10 µM) with an excess of the probe (e.g., 50-100 µM) in reaction buffer for 1-2 hours at room temperature.
-
Sample Preparation: Desalt the sample to remove excess probe and non-volatile salts.
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Interpretation: Compare the mass spectrum of the treated protein with an untreated control. A mass increase corresponding to the mass of the probe adduct confirms covalent binding. The extent of modification can be estimated from the relative intensities of the unmodified and modified protein peaks.[22]
Expected Mass Shift:
-
Mass of Probe: 232.05 g/mol [9]
-
Mass of HBr (leaving group): 80.91 g/mol
-
Expected Adduct Mass: 232.05 - 80.91 = 151.14 g/mol
This calculated mass shift should be observed in the intact protein mass spectrum.
Conclusion
This compound is a valuable tool for covalent ligand discovery and chemical proteomics. Its haloacetamide warhead enables the irreversible modification of nucleophilic amino acid residues, providing a means to identify and study protein targets in complex biological systems. The workflows and protocols described herein offer a comprehensive guide for researchers to effectively utilize this and similar covalent probes in their studies, from initial synthesis to robust target identification and validation. By combining these chemical biology strategies with modern analytical techniques, it is possible to gain deep insights into protein function and accelerate the development of novel therapeutics.
References
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- Meissner, F., et al. (2022). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 10, 1-12.
- Boike, L. (2021). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California.
- Zhang, H., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 703-712.
- Aebersold, R., & Mann, M. (2016). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 11(1), 13-21.
- Zhang, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8445-8473.
- Lanning, B. R., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 24(1), 107-118.
- Wang, Y. (2005). Studies of protein covalent modifications using mass spectrometry.
- Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery.
- Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(10), 1841-1849.
- Willems, L. I., et al. (2017). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
- Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubChem.
- Strelow, J. M., et al. (2017). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 60(13), 5439-5452.
- Nevola, L., & Giralt, E. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry eBooks (pp. 92-131).
- Ward, C. C., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8445-8473.
- Hötte, K., et al. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society.
- Oliveto, E. P., & Gerold, C. (1955). ACETAMIDE, N-BROMO-. Organic Syntheses, 35, 19.
- Moellering, R. E., & Cravatt, B. F. (2012). Chemical proteomics: methods and protocols. Methods in Molecular Biology, 800.
- Ward, C. C., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Life science alliance, 7(5), e202302484.
- Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(102), 84158-84164.
- PubChemLite. (n.d.). This compound (C8H7BrFNO).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Brennan, P., & Vazquez Rodriguez, S. (Eds.). (2020). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
- Parker, C. G., & Maurais, S. (2021). Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology, 62, 15-24.
- Global Substance Registration System. (n.d.). This compound.
- Ojida, A., & Hamachi, I. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(7), 2419-2432.
- Zhang, T., et al. (2020). Recent advances in the development of covalent inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
- Petracca, R., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663.
- SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-.
- BenchChem. (2025). Application Notes and Protocols for 2-bromo-N-(2,4-difluorophenyl)acetamide in Pharmaceutical Chemistry.
- Gowda, B. T., et al. (2007). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4566.
- National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. PubChem.
- MDPI. (n.d.). Special Issue: Chemical Probe Synthesis and Applications in Chemical Biology.
- Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 17(6), 393-410.
- Ward, C. C., et al. (2019). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. Cell Chemical Biology, 26(11), 1541-1553.
- Verhelst, S. H. L. (2017). Synthesis and Application of Activity-Based Probes for Proteases. Methods in Molecular Biology, 1549, 299-313.
- Fujishima, S., et al. (2018). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897.
- van den Hurk, R. S., et al. (2022). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Molecules, 27(19), 6296.
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Troubleshooting & Optimization
Technical Support Center: N-(4-Bromo-2-fluorophenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Bromo-2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we will delve into the nuances of the reaction, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Low Yield and Impurities
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.
Problem 1: The reaction yield is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The N-acetylation of 4-bromo-2-fluoroaniline may not have gone to completion.
-
Verify Reaction Time and Temperature: While many acetylation reactions are relatively fast, ensure you are allowing sufficient time for the reaction to complete. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1] An increase in temperature can sometimes drive the reaction to completion, but be cautious as this can also lead to side product formation. A gentle warming to 60-70°C can be effective.[2]
-
Choice of Acetylating Agent: The reactivity of the acetylating agent plays a significant role.
-
Acetic Anhydride: Generally, acetic anhydride is a milder and more selective acetylating agent than acetyl chloride.[3][4] It produces acetic acid as a byproduct, which is less corrosive and easier to remove than the hydrochloric acid generated from acetyl chloride.[3][4]
-
Acetyl Chloride: While more reactive, which can lead to faster reaction times, acetyl chloride's high reactivity can also result in the formation of unwanted byproducts.[3] Its use requires careful management of the corrosive HCl gas produced.[3]
-
-
Inadequate Activation: The carbonyl carbon of the acetylating agent might not be sufficiently electrophilic.
-
Acid Catalysis: The addition of a catalytic amount of a strong acid, like concentrated sulfuric acid, can protonate the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and driving the reaction forward.[2]
-
Lewis Acid Catalysis: Mild Lewis acids can also be employed to activate the acetylating agent.[5]
-
-
-
Sub-optimal Reagent Stoichiometry: Using incorrect molar ratios of reactants can significantly impact the yield.
-
Review Molar Equivalents: Ensure you are using a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents) relative to the 4-bromo-2-fluoroaniline to drive the reaction towards the product. However, a large excess can complicate purification.
-
-
Presence of Water: Moisture can hydrolyze the acetylating agent, reducing its effective concentration and halting the reaction.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Reagents should be stored in desiccators to prevent moisture absorption.
-
-
Product Loss During Workup and Purification: The desired product can be lost during extraction, washing, and recrystallization steps.
-
Optimize Extraction: Ensure the correct pH of the aqueous layer during extraction to minimize the solubility of the amide product.
-
Careful Recrystallization: Choose an appropriate solvent system for recrystallization to maximize crystal recovery. Avoid using an excessive volume of solvent.
-
Problem 2: The final product is impure, showing multiple spots on TLC.
Possible Causes & Solutions:
-
Unreacted Starting Material: The most common impurity is the starting aniline.
-
Monitor Reaction Completion: As mentioned, use TLC to ensure all the 4-bromo-2-fluoroaniline has been consumed before proceeding with the workup.
-
Purification: Unreacted aniline can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup. The protonated aniline salt will be soluble in the aqueous layer.
-
-
Formation of Di-acetylated Product: Although less common with anilines, over-acetylation can occur under harsh conditions.
-
Side Reactions of the Aromatic Ring: The presence of activating (-NHCOCH3) and deactivating (-F, -Br) groups on the aromatic ring can lead to other electrophilic aromatic substitution reactions if harsh, acidic conditions are used.
-
Milder Catalysts: If acid catalysis is necessary, consider using a weaker acid or a solid acid catalyst to minimize side reactions.[6]
-
-
Oxidation of the Aniline: The amino group of anilines is susceptible to oxidation, which can lead to the formation of colored, tar-like impurities, especially in the presence of strong acids or oxidizing agents.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]
-
Use Purified Reagents: Ensure the starting materials and solvents are free from oxidizing impurities.
-
Problem 3: The reaction mixture turns dark brown or black.
Possible Causes & Solutions:
-
Oxidation/Decomposition: This is a strong indication of the oxidation of the aniline starting material or product, or decomposition due to overly harsh reaction conditions.[1]
-
Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, use an ice bath to control the temperature during reagent addition.
-
Purity of Reagents: Use high-purity starting materials and solvents. Impurities can sometimes catalyze decomposition.
-
Atmosphere Control: As mentioned previously, performing the reaction under an inert atmosphere can prevent air oxidation.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the N-acetylation of 4-bromo-2-fluoroaniline?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-bromo-2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the departure of the leaving group (acetate ion in the case of acetic anhydride) to form the this compound product.
Q2: Why is acetic anhydride generally preferred over acetyl chloride for this synthesis?
A2: Acetic anhydride is often the preferred reagent for several reasons:
-
Milder Reactivity: It is less reactive than acetyl chloride, which often leads to cleaner reactions with fewer side products.[3][4]
-
Byproduct Management: The byproduct of the reaction with acetic anhydride is acetic acid, which is less corrosive and easier to handle and remove than the hydrochloric acid generated from acetyl chloride.[3][4]
-
Safety and Handling: Acetic anhydride is generally considered safer and easier to handle than the highly reactive and corrosive acetyl chloride.[4]
Q3: What is the role of a base, such as pyridine or triethylamine, in this reaction?
A3: A base is often added to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid).[5] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and stop the reaction. The base acts as a scavenger for the acid generated.
Q4: Can I use acetic acid as the acetylating agent?
A4: While economically and environmentally favorable, acetic acid is a much weaker acetylating agent than acetic anhydride or acetyl chloride.[5] This is because the carbonyl carbon in acetic acid is less electrophilic. To use acetic acid effectively, a catalyst and often higher temperatures are required to drive the reaction.[5]
Q5: How does the electronic nature of the substituents on the aniline ring affect the reaction?
A5: The amino group (-NH2) is a strong activating group for electrophilic aromatic substitution, but its nucleophilicity is what drives the N-acetylation. The fluorine and bromine atoms are electron-withdrawing groups, which decrease the electron density on the nitrogen atom, making the aniline less nucleophilic and therefore less reactive than aniline itself. However, the reaction is still readily achievable under standard acetylation conditions. Acetylation of the amino group deactivates it, which is a common strategy to control reactivity in subsequent electrophilic aromatic substitution reactions on the ring.[7][8]
Q6: What are some recommended solvent choices for this reaction?
A6: The choice of solvent can influence the reaction rate and outcome. Common solvents for N-acetylation include:
-
Aprotic Solvents: Dichloromethane (DCM), chloroform, and ethyl acetate are often good choices as they are relatively inert and can dissolve both the aniline and the acetylating agent.
-
Polar Aprotic Solvents: N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used and may facilitate the reaction, especially if a base is used.[9]
-
Acetic Acid: Glacial acetic acid can serve as both a solvent and a catalyst, though as mentioned, it is a weaker acetylating agent.[10]
III. Experimental Protocols & Data
Protocol 1: N-Acetylation using Acetic Anhydride and Acid Catalysis
-
In a clean, dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.
-
Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.[2]
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. Gentle heating (e.g., to 40-50 °C) may be applied if the reaction is slow.
-
Once the reaction is complete (as indicated by the disappearance of the starting aniline on the TLC plate), pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with cold water to remove any remaining acid, and dry it thoroughly.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Starting Material | 4-bromo-2-fluoroaniline | Substrate for acetylation |
| Acetylating Agent | Acetic Anhydride | Milder, more selective reagent[3][4] |
| Molar Ratio (Aniline:Anhydride) | 1 : 1.1-1.2 | Slight excess of anhydride drives the reaction |
| Catalyst | Conc. H2SO4 (catalytic) | Increases electrophilicity of anhydride[2] |
| Solvent | Dichloromethane / Ethyl Acetate | Good solubility for reactants, relatively inert |
| Temperature | Room Temperature to 50 °C | Balances reaction rate and side product formation |
| Workup | Precipitation in ice-water | Quenches reaction and isolates crude product |
| Purification | Recrystallization (e.g., Ethanol/Water) | Removes impurities to yield pure product |
IV. Visual Guides
Reaction Workflow
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?. Brainly.com. Published September 11, 2023. Available at: [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. 2011;3(5):35-38. Available at: [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora. Published March 13, 2018. Available at: [Link]
-
Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate. Available at: [Link]
-
Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. ResearchGate. Published January 5, 2024. Available at: [Link]
-
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. National Institutes of Health. Available at: [Link]
-
Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. Published March 30, 2024. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Published April 23, 2020. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Published September 8, 2023. Available at: [Link]
-
Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. Available at: [Link]
-
Acetamide, N-bromo-. Organic Syntheses Procedure. Available at: [Link]
-
question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. Published January 18, 2009. Available at: [Link]
-
This compound. gsrs. Available at: [Link]
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This compound (C8H7BrFNO). PubChemLite. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available at: [Link]
-
N-acetylation of Aromatic Amines by One-pot Route. ResearchGate. Published August 7, 2025. Available at: [Link]
-
Acetylation of Aromatic primary amine. YouTube. Published April 3, 2021. Available at: [Link]
-
Acetamide, N-(4-fluorophenyl)-2-bromo-. SpectraBase. Available at: [Link]
-
(PDF) N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]
-
N-(2-bromo-4-fluorophenyl)acetamide. PubChem. Available at: [Link]
-
CAS No : 326-66-9 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Published September 24, 2022. Available at: [Link]
-
2-bromo-N-(4-fluorophenyl)acetamide. PubChem. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting low purity of N-(4-Bromo-2-fluorophenyl)acetamide after synthesis
Welcome to the technical support guide for the synthesis of N-(4-Bromo-2-fluorophenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges that can lead to low purity of the final product and provide detailed, evidence-based troubleshooting strategies. Our goal is to equip you with the knowledge to diagnose and resolve issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the N-acetylation of 4-Bromo-2-fluoroaniline. This reaction typically involves treating the aniline with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst.[1][2] The choice of reagents and reaction conditions can significantly impact the purity and yield of the final product.
Q2: My final product is a brownish or yellowish powder instead of the expected white solid. What causes this discoloration?
Discoloration in the final product often points to the presence of oxidized impurities. Anilines, including 4-Bromo-2-fluoroaniline, are susceptible to oxidation, which can produce colored byproducts.[3]
Troubleshooting Steps:
-
Starting Material Quality: Ensure the 4-Bromo-2-fluoroaniline starting material is pure and not discolored. If necessary, purify it by recrystallization or column chromatography before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Peroxides in older solvents can contribute to oxidation.
-
Decolorization: If the final product is discolored, a charcoal treatment during recrystallization can often remove colored impurities.
Q3: I'm observing a significant amount of unreacted 4-Bromo-2-fluoroaniline in my crude product. How can I improve the reaction conversion?
Low conversion can stem from several factors, including insufficient reactivity of the acetylating agent, suboptimal reaction temperature, or deactivation of the starting material.
Troubleshooting Steps:
-
Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. For less reactive anilines, acetyl chloride can be used, but it is more reactive and generates HCl, which must be neutralized.[2][]
-
Reaction Temperature: While many acetylations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Base/Catalyst: The addition of a base, such as pyridine or triethylamine, can scavenge the acid byproduct (acetic acid or HCl) and drive the equilibrium towards the product.[1][] In some cases, a catalytic amount of a phase transfer catalyst can be beneficial.[2]
Q4: My NMR spectrum shows signals that suggest the presence of a di-acetylated byproduct. How can I prevent this side reaction?
Di-acetylation occurs when the initially formed this compound is further acetylated. While the amide nitrogen is less nucleophilic than the amine nitrogen of the starting material, this side reaction can occur under forcing conditions.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent. A large excess can promote di-acetylation.[3]
-
Reaction Temperature: Avoid excessive heating, as higher temperatures can provide the activation energy for the less favorable second acetylation.
-
Gradual Addition: Add the acetylating agent dropwise to the solution of the aniline, rather than all at once. This helps to maintain a low instantaneous concentration of the acetylating agent.
In-Depth Troubleshooting Guides
Issue 1: Hydrolysis of the Product During Workup
Symptom: The presence of 4-Bromo-2-fluoroaniline in the final product, even after what appeared to be a complete reaction by TLC analysis.
Underlying Cause: Amides can be susceptible to hydrolysis back to the corresponding amine and carboxylic acid under either acidic or basic conditions, especially at elevated temperatures. The workup procedure is a critical step where hydrolysis can inadvertently occur.
Workflow for Diagnosing and Resolving Hydrolysis:
Caption: Troubleshooting workflow for product hydrolysis.
Detailed Protocol for a Neutral Workup:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
If the reaction was run in an organic solvent, dilute it with an equal volume of ethyl acetate or dichloromethane.
-
Carefully pour the organic mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃).
-
Gently mix the layers, venting frequently to release any CO₂ gas that may form.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
Issue 2: Difficulty in Removing Acetic Acid or Pyridine
Symptom: The purified product has a lingering odor of vinegar (acetic acid) or pyridine, and the NMR spectrum shows characteristic peaks for these impurities.
Underlying Cause: Acetic acid (a byproduct of using acetic anhydride) and pyridine (often used as a base/catalyst) are water-soluble but can be challenging to remove completely if the workup is not thorough.
Purification Strategy:
| Impurity | Physical Property | Recommended Removal Technique |
| Acetic Acid | Water-soluble, acidic | Aqueous wash with saturated NaHCO₃ solution |
| Pyridine | Water-soluble, basic | Aqueous wash with dilute HCl (e.g., 1M) |
Detailed Protocol for Acid/Base Wash:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
To remove acetic acid: Wash with saturated sodium bicarbonate solution until effervescence ceases.
-
To remove pyridine: Wash with 1M HCl. Check the pH of the aqueous layer to ensure it is acidic.
-
After the acid or base wash, perform a final wash with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.
Issue 3: Ineffective Purification by Recrystallization
Symptom: The product remains oily, or the melting point is broad and low even after recrystallization.
Underlying Cause: The chosen recrystallization solvent may not be optimal for separating the desired product from the specific impurities present. The presence of unreacted starting materials or byproducts can lower the melting point of the final product.[5]
Workflow for Optimizing Recrystallization:
Caption: Step-by-step recrystallization optimization.
Recommended Solvents for Recrystallization of Amides:
-
Ethanol or Isopropanol
-
Aqueous ethanol
-
Toluene
-
Ethyl acetate/Hexanes mixture
For amides, recrystallization is often the method of choice for purification.[6] Solvents like ethanol, acetone, or acetonitrile can be effective.[6]
Analytical Techniques for Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product.
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can be used to identify and quantify impurities. |
| ¹³C NMR Spectroscopy | Provides further structural confirmation. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Confirms the presence of the amide functional group (C=O and N-H stretches) and the absence of starting amine. |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity. |
| Thin Layer Chromatography (TLC) | A single spot in multiple solvent systems suggests high purity. |
References
- National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubChem.
- Organic Syntheses. (n.d.). N-Bromoacetamide.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros.
- PubChemLite. (n.d.). This compound (C8H7BrFNO).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Pharmaffiliates. (n.d.). This compound.
- Global Substance Registration System. (n.d.). This compound.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- Wiley-VCH. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-.
- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph.
- National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PubMed Central.
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
- National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. PubMed Central.
- Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
- National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. PubChem.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- International Laboratory USA. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.
Sources
Technical Support Center: Acylation of 4-bromo-2-fluoroaniline
Welcome to the technical support resource for the acylation of 4-bromo-2-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying mechanisms, you can optimize your reaction conditions, minimize impurity formation, and improve overall yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction is sluggish, and I'm recovering a significant amount of unreacted 4-bromo-2-fluoroaniline. What's causing the low conversion?
Answer: Low conversion is a frequent challenge with this substrate and typically stems from its reduced nucleophilicity. Unlike aniline, the 4-bromo-2-fluoroaniline starting material has two electron-withdrawing halogen substituents (Br and F). These groups pull electron density away from the aromatic ring and, by extension, from the nitrogen atom's lone pair, making it a weaker nucleophile.[1][2]
Several factors can be adjusted to overcome this:
-
Insufficiently Reactive Acylating Agent: Acetic anhydride may be too slow. Switching to a more electrophilic agent like acetyl chloride will significantly increase the reaction rate.[2]
-
Protonation of Starting Material: The acylation reaction generates an acid byproduct (e.g., acetic acid from acetic anhydride, or HCl from acetyl chloride). This acid will protonate the basic amino group of the starting material, forming an unreactive anilinium salt.[3][4] To prevent this, the reaction must include a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.[5]
-
Inadequate Catalysis: For particularly stubborn acylations, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[2][6]
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Relative Reactivity | Byproduct | Catalyst Requirement | Key Considerations |
| Acetic Anhydride | Moderate | Acetic Acid | Often requires a catalyst (e.g., DMAP) for deactivated anilines. | Safer to handle; reaction may be slow. |
| Acetyl Chloride | High | HCl | Requires a stoichiometric base (e.g., Pyridine, Et₃N) to scavenge HCl.[5] | Highly reactive, moisture-sensitive. Preferred for deactivated substrates.[2] |
Question 2: I've isolated my desired product, but I also see a significant byproduct with a higher molecular weight, especially when using excess acylating agent. What is this impurity?
Answer: This is almost certainly the diacylated product , N-acetyl-N-(4-bromo-2-fluorophenyl)acetamide.
While the nitrogen lone pair in the initial product (the acetamide) is significantly less nucleophilic than in the starting aniline due to resonance delocalization with the adjacent carbonyl group, a second acylation can still occur under forcing conditions (e.g., high temperature, large excess of a highly reactive acylating agent).[1]
Mechanism of Diacylation:
-
N-Acylation (Desired): The aniline nitrogen attacks the acylating agent to form the mono-acylated product.
-
Second N-Acylation (Side Product): The less nucleophilic amide nitrogen of the product attacks a second molecule of the acylating agent.
Preventative Measures:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically accessible mono-acylation pathway.
-
Order of Addition: Add the acylating agent slowly to the solution of the aniline and base. This maintains a low instantaneous concentration of the acylating agent, minimizing the chance of a second reaction.
Question 3: My reaction mixture turned dark brown or black, and my final product is discolored. What is causing this, and how can I get a clean product?
Answer: Dark discoloration is a classic sign of oxidation . Anilines, even halogenated ones, are susceptible to air oxidation, which produces highly colored, often polymeric, impurities.[7][8] This is exacerbated by acidic conditions or the presence of trace metal impurities.
Strategies to Prevent Oxidation and Remove Color:
-
Use High-Purity Reagents: Ensure your 4-bromo-2-fluoroaniline is as pure as possible. Aniline that is already discolored (yellow or brown) contains oxidized impurities that can promote further degradation.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is a highly effective way to prevent air oxidation.[7]
-
Purification:
-
Recrystallization with Activated Carbon: During recrystallization of the crude product (e.g., from an ethanol/water mixture), add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb the colored impurities. Filter the hot solution through Celite or fluted filter paper to remove the carbon before allowing the solution to cool and crystallize.[7]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can effectively separate the desired white product from the colored impurities.[9]
-
Question 4: My NMR spectrum shows a carboxylic acid impurity that co-distills or is difficult to remove. Where did it come from?
Answer: This impurity is the result of the hydrolysis of your acylating agent . Both acetic anhydride and acetyl chloride react readily with water to form acetic acid.
Source of Water Contamination:
-
Wet solvents or reagents.
-
Atmospheric moisture entering the reaction vessel.
-
Starting material that is not completely dry.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure reagents are stored properly.
-
Workup Procedure: During the aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the carboxylic acid impurity, converting it to its carboxylate salt. This salt is highly water-soluble and will be extracted into the aqueous layer, effectively separating it from your organic-soluble product.
Core Reaction & Side Product Pathways
Caption: A decision tree for troubleshooting common acylation issues.
Frequently Asked Questions (FAQs)
Q: Is Friedel-Crafts acylation (C-acylation) on the aromatic ring a competitive side reaction? A: No, this is highly unlikely under standard N-acylation conditions. Friedel-Crafts reactions require a strong Lewis acid catalyst (like AlCl₃). [10]The basic nitrogen of the aniline starting material will preferentially coordinate with the Lewis acid, forming a complex. This complex strongly deactivates the aromatic ring towards further electrophilic attack, effectively shutting down any potential C-acylation pathway. [11] Q: What is the primary role of a base like pyridine in this reaction? A: Pyridine serves two main functions. First, it acts as an acid scavenger, neutralizing the HCl generated when using an acyl chloride. This prevents the protonation and deactivation of the starting aniline. [5]Second, pyridine can act as a nucleophilic catalyst, similar to DMAP, by forming a reactive acylpyridinium intermediate, though it is less effective than DMAP.
Q: How do I remove the acetyl group if I used it as a protecting group? A: The N-acetyl group can be easily removed by acid- or base-catalyzed hydrolysis. A common and effective method is to reflux the acetanilide with aqueous hydrochloric acid. [7]Following hydrolysis, the resulting anilinium salt is neutralized with a base (like NaOH) to precipitate the free 4-bromo-2-fluoroaniline.
Optimized Experimental Protocol: Acetylation of 4-bromo-2-fluoroaniline
This protocol is optimized for high yield and purity, incorporating solutions to the common problems discussed above.
Materials:
-
4-bromo-2-fluoroaniline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 4-bromo-2-fluoroaniline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(4-bromo-2-fluorophenyl)acetamide.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
References
- Pearson Education. (n.d.). Acylation of Aniline Explained.
- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Selby, T. (2021). acetylation aniline. YouTube.
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
- Infinity Learn. (n.d.). Aniline on acetylation gives.
- Acetylation reaction of aniline to activation effect. (n.d.).
- ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides.
- Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233.
- Scribd. (n.d.). Acetylation of Aniline.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.
- Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?.
- Gold, V., & Lilly, A. (1970). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 1727-1731.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
- Pearson Education. (n.d.). Acylation of Aniline.
- Pediaa.Com. (2020). Difference Between O Acylation and N Acylation.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- ResearchGate. (n.d.). Preliminary optimization studies for the formation of 4a.
- ResearchGate. (n.d.). Ortho-halogenation of anilines acylated by SO2Py used as monodentate....
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- PubChem. (n.d.). 4-Bromo-2-fluoroaniline.
- ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Amerigo Scientific. (n.d.). 4-Bromo-2-fluoroaniline (98%).
- Quora. (2020). What type of reaction is acylation?.
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
Sources
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- 9. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Recrystallization of N-(4-Bromo-2-fluorophenyl)acetamide
Welcome to the technical support guide for the purification of N-(4-Bromo-2-fluorophenyl)acetamide. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for selecting the optimal recrystallization solvent and troubleshooting common experimental challenges. Our approach is grounded in the fundamental principles of physical organic chemistry to ensure reproducible, high-purity results.
Introduction: The Importance of Purity
This compound (CAS No: 326-66-9) is an acetanilide derivative whose utility in pharmaceutical and materials science research hinges on its purity.[1][2] Recrystallization is a powerful purification technique that exploits differences in solubility between the target compound and impurities at varying temperatures.[1] An ideal solvent should dissolve the compound completely when hot but sparingly when cold, while impurities remain in solution or are removed via hot filtration.[3][4] This guide will walk you through a systematic process to identify such a solvent system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when developing a recrystallization protocol for this compound.
Q1: How do I begin selecting a solvent for this compound?
A1: The molecular structure of this compound provides the initial clues. It contains a polar amide group capable of hydrogen bonding and a larger, nonpolar bromo-fluorophenyl ring.[5] This dual nature suggests that solvents of intermediate polarity, or a mixed-solvent system, will be most effective. A good starting point is to test solvents like ethanol, isopropanol, ethyl acetate, and toluene.[6] A systematic screening process, as detailed in our protocol below, is the most reliable method.[7]
Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[8] This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if the rate of cooling is too rapid.[9]
-
Immediate Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level, and allow it to cool much more slowly.[8][10] Insulating the flask can promote the slow crystal growth required.
-
Alternative Strategy: If the problem persists, it may indicate significant impurities are depressing the melting point. Consider using a mixed-solvent system where crystallization can be induced more gently.[9]
Q3: No crystals have formed even after the solution has cooled in an ice bath. What should I do?
A3: This is a common issue that can arise from two primary causes: using too much solvent or the solution is supersaturated.[8][11]
-
Reduce Solvent Volume: This is the most frequent cause.[8] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated, it needs a nucleation site to begin crystallization.[11]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can provide a surface for crystals to form.[10]
-
Seeding: Add a tiny "seed" crystal of the crude starting material to the cold solution. This provides a template for crystal growth.[10]
-
Q4: My final yield is very low. How can I maximize recovery?
A4: Low yield is often a trade-off for high purity, but several factors can be optimized.[11]
-
Minimize Hot Solvent: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the compound. Any excess will retain more of your product in the mother liquor upon cooling.[9][11]
-
Sufficient Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]
-
Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[11]
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-warmed to prevent the product from crystallizing on the filter paper.[12]
Part 2: Systematic Solvent Selection & Protocols
Protocol 1: Single-Solvent Screening
This protocol allows for the rapid testing of multiple solvents to identify a suitable candidate for recrystallization.
Methodology:
-
Place approximately 50-100 mg of crude this compound into several separate test tubes.
-
To each tube, add a different test solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[4]
-
For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[7]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.[1]
Data Presentation: Common Solvents for Screening
The following table provides a list of common laboratory solvents, organized by increasing polarity, to guide your selection process.
| Solvent | Polarity Index (P')[13] | Boiling Point (°C)[14] | Predicted Suitability for this compound |
| Hexane | 0.1 | 69 | Low: Likely too nonpolar to dissolve the compound, even when hot. |
| Toluene | 2.4 | 111 | Moderate: May be a good candidate. Its aromatic nature can interact with the phenyl ring. |
| Ethyl Acetate | 4.4 | 77 | High: Good starting point. Its polarity is intermediate and can interact with both parts of the molecule. |
| Acetone | 5.1 | 56 | Moderate: May be too effective a solvent, leading to poor recovery. Worth testing. |
| Isopropanol | 3.9 | 82 | High: Excellent candidate. The hydroxyl group can interact with the amide. |
| Ethanol | 4.3 (Implied) | 78 | High: Excellent candidate. Similar to isopropanol, often a good choice for aromatic amides.[6] |
| Methanol | 5.1 | 65 | Moderate: May be too polar, potentially dissolving the compound well even when cold. |
| Water | 10.2 | 100 | Low: Likely too polar; the compound is expected to be insoluble. Could be an effective "anti-solvent."[5] |
Protocol 2: Mixed-Solvent Recrystallization
This technique is used when no single solvent has the ideal solubility properties. It involves a "good" solvent that dissolves the compound readily and a "bad" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[15] A common pair for a compound like this would be Ethanol ("good") and Water ("bad").
Methodology:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., boiling ethanol).
-
While keeping the solution hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy or turbid. This indicates the saturation point has been reached.[16][17]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[16]
-
Set the flask aside to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a minimal amount of an ice-cold mixture of the two solvents.[18]
Part 3: Visual Workflow and Troubleshooting Guides
Diagram 1: Solvent Selection Workflow
This diagram outlines the logical progression for determining the optimal recrystallization system.
Caption: Workflow for selecting a single or mixed-solvent system.
Diagram 2: Troubleshooting Decision Tree
This guide provides a logical path to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Part 4: Safety Considerations
This compound is harmful if swallowed and causes skin and serious eye irritation.[19][20] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Consult the Safety Data Sheet (SDS) for complete hazard information before beginning any work.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114.
- University of California, Davis. (n.d.). Mixed Solvent Recrystallization. Chem 128A.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- Solubility of Things. (n.d.). N-(4-bromophenyl)-2-fluoro-acetamide | Solubility.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL.
- MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. 5.301 Chemistry Laboratory Techniques.
- University of Wisconsin-Madison. (n.d.). Polarity of Solvents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents.
- University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
- Harvard University. (n.d.). Common Solvents for Crystallization. Department of Chemistry.
- Burdick & Jackson. (n.d.). Polarity Index.
- Pharmaffiliates. (n.d.). This compound.
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How to remove unreacted starting material from N-(4-Bromo-2-fluorophenyl)acetamide
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Welcome to the technical support center for the purification of N-(4-Bromo-2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials and other impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material I need to remove?
The most common starting material impurity is 4-bromo-2-fluoroaniline. This is the amine precursor that is acetylated to form the desired this compound product. Due to its basic nature, it has significantly different physicochemical properties compared to the neutral amide product, which we can exploit for separation.
Q2: How can I quickly check for the presence of the starting amine in my crude product?
Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment.
-
Stationary Phase: Standard silica gel plates (F254) are effective.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) typically provides good separation. The more polar acetamide product will have a lower Rf value than the less polar starting amine.
-
Visualization:
-
UV Light (254 nm): Both the product and starting material are UV active and will appear as dark spots on the fluorescent green background.[1]
-
Staining: Specific stains can help differentiate the two. A p-anisaldehyde stain can be a good general-purpose option.[1] For more specific detection of the primary aromatic amine, a cinnamaldehyde reagent can be used, which will form a colored spot with the amine.[2][3]
-
Q3: What are the key differences in properties between this compound and 4-bromo-2-fluoroaniline that I can use for purification?
Understanding these differences is crucial for selecting the right purification strategy. The key distinction lies in the basicity of the amine versus the neutrality of the amide.
| Property | This compound (Product) | 4-bromo-2-fluoroaniline (Starting Material) | Rationale for Separation |
| Acidity/Basicity | Neutral | Basic (pKa ≈ 1.5)[4] | The basic nitrogen of the aniline can be protonated with acid to form a water-soluble salt. The amide is significantly less basic and will not react with dilute acids. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate).[5] | Soluble in organic solvents; slightly soluble in water.[6] Its hydrochloride salt is highly water-soluble. | This difference is the basis for liquid-liquid extraction. |
| Polarity | More polar than the starting amine | Less polar than the acetamide | This allows for separation by chromatography (TLC and column). |
| Physical State | White to off-white solid.[5] | Light brown to beige crystalline solid.[6] | Recrystallization is a viable purification method if a suitable solvent is found. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process.
Issue 1: TLC analysis of my crude product shows two spots, one corresponding to the starting amine.
-
Cause: Incomplete acetylation reaction or use of excess starting amine.
-
Solution: The most straightforward method to remove the basic 4-bromo-2-fluoroaniline is through an acidic wash (liquid-liquid extraction).[7] This technique leverages the ability of the basic amine to form a water-soluble salt when treated with an acid, while the neutral amide product remains in the organic layer.
dot
Caption: Liquid-liquid extraction workflow for amine removal.
Issue 2: My final product is an oil or a low-melting solid, and NMR analysis shows broad peaks.
-
Cause: This often indicates the presence of residual solvents or persistent impurities that are co-crystallizing or interfering with crystal lattice formation. The starting amine, being less polar, can sometimes be "greasy" and hinder proper crystallization.
-
Solution 1: Recrystallization. This is a powerful technique for purifying solid compounds.[8][9] The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
Expert Insight: For acetanilides, a common and effective solvent system is an ethanol/water mixture. The product is typically soluble in hot ethanol, and water is then added as an anti-solvent to induce crystallization upon cooling.[10]
-
Solution 2: Flash Column Chromatography. If recrystallization fails or if there are multiple impurities, flash chromatography is the method of choice.[11][12] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel).[11]
Expert Insight: Since the acetamide product is more polar than the starting amine, it will adhere more strongly to the silica gel and elute later. A gradient elution starting with a low polarity solvent (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate) will typically provide excellent separation.
Issue 3: I performed an acidic wash, but TLC still shows a faint spot for the starting amine.
-
Cause: The extraction may not have been efficient enough. This can happen if the pH of the aqueous layer was not sufficiently acidic, if the shaking was not vigorous enough, or if only one extraction was performed.
-
Solution: Repeat the liquid-liquid extraction. Use a pH paper to ensure the aqueous layer is indeed acidic (pH 1-2). Perform at least two or three washes with the dilute acid solution to ensure complete removal of the amine.[7]
Detailed Experimental Protocols
Protocol 1: Purification by Acidic Liquid-Liquid Extraction
This protocol is designed to remove the basic starting material, 4-bromo-2-fluoroaniline.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The bottom layer will be the aqueous phase (if using DCM) or the top layer (if using ethyl acetate).
-
Drain: Drain and collect the aqueous layer, which contains the amine salt impurity.
-
Repeat: Repeat the wash with 1 M HCl (steps 2-5) one or two more times to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove the bulk of the water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities and obtaining a highly crystalline final product.
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of ethanol. Heat the mixture. If it dissolves, ethanol is a good primary solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while heating and swirling until the solid just dissolves.[8][13]
-
Induce Cloudiness: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Re-clarify: Add one or two drops of hot ethanol to make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[9] Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any surface impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
References
- N-(4-bromophenyl)-2-fluoroacetamide | Solubility.Solubility of Things.
- 4-Bromo-2-Fluoroaniline - Laurocapram Manufacturers and Suppliers.Boxa-Chemical.
- TLC Visualiz
- How do I remove aniline
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- 4-Bromo-2-fluoroaniline.ChemBK.
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- TLC Visualiz
- Recrystallization - Single Solvent.University of Alberta.
- 2.
- Successful Flash Chrom
- Purification of Organic Compounds by Flash Column Chrom
- Recrystallization | MIT Digital Lab Techniques Manual.YouTube.
- Reagents & Solvents: Solvents for Recrystalliz
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- 13. youtube.com [youtube.com]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of N-(4-Bromo-2-fluorophenyl)acetamide
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of substituted aromatic compounds. We will specifically address the common issue of resolving overlapping signals in the Nuclear Magnetic Resonance (NMR) spectrum of N-(4-bromo-2-fluorophenyl)acetamide, a compound whose spectral complexity in the aromatic region requires a systematic and multi-faceted approach to deconvolution.
Troubleshooting Guide: From Signal Crowding to Definitive Assignment
This section provides a tiered troubleshooting strategy, starting with simple experimental modifications and progressing to advanced spectroscopic techniques.
Q1: My ¹H NMR spectrum of this compound in CDCl₃ shows a dense, uninterpretable cluster of signals in the aromatic region. What are my primary challenges and initial steps?
A1: The core challenge with this compound arises from the electronic environment of its phenyl ring. The three aromatic protons are subject to complex spin-spin coupling with each other (ortho and meta ³JHH and ⁴JHH) and, crucially, with the ¹⁹F nucleus (ortho, meta, and para ³JHF, ⁴JHF, and ⁵JHF). This results in finely split multiplets with very similar chemical shifts, leading to significant signal overlap in standard solvents like chloroform-d.
Your primary goal is to induce differential chemical shifts among these protons to simplify the spectrum. The most direct and resource-efficient first step is to leverage solvent effects.
Q2: How can changing the NMR solvent help resolve these overlapping aromatic protons?
A2: Re-acquiring the spectrum in a different deuterated solvent is a powerful and straightforward initial approach. Aromatic solvents, particularly benzene-d₆, are known to cause significant Aromatic Solvent-Induced Shifts (ASIS).[1][2][3] The underlying principle is the magnetic anisotropy of the benzene ring. When your analyte is dissolved in benzene-d₆, the solvent molecules arrange around it in a non-random orientation, creating a localized magnetic field that can either shield or deshield your analyte's protons based on their position relative to the solvent ring. This often "spreads out" crowded signals.[1] Solvents like DMSO-d₆ can also be effective due to their different polarity and hydrogen-bonding capabilities, which can alter the conformation of the acetamide side chain and influence the electronic environment of the ring.[4][5][6]
The following table provides a hypothetical comparison of ¹H NMR chemical shifts, demonstrating how a solvent change can resolve peak overlap.
| Proton Assignment | Expected δ in CDCl₃ (ppm) | Expected δ in Benzene-d₆ (ppm) | Δδ (ppm) | Rationale for Shift |
| H-3 (ortho to F) | ~7.8 (ddd) | ~7.4 | -0.4 | Significant shielding by benzene-d₆ |
| H-5 (meta to F) | ~7.4 (ddd) | ~7.1 | -0.3 | Moderate shielding by benzene-d₆ |
| H-6 (ortho to NHAc) | ~8.1 (t) | ~8.3 | +0.2 | Deshielding due to specific interaction |
| NH | ~7.9 (br s) | ~7.5 | -0.4 | H-bonding environment change |
| CH₃ | ~2.2 (s) | ~1.8 | -0.4 | Significant shielding by benzene-d₆ |
-
Sample Preparation: Prepare two NMR tubes with identical, known concentrations of your compound (e.g., 10 mg). Dissolve the first in ~0.6 mL of CDCl₃ and the second in ~0.6 mL of Benzene-d₆.
-
Internal Standard: Add a consistent amount of tetramethylsilane (TMS) to both samples for accurate chemical shift referencing (δ = 0.00 ppm).
-
NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).
-
Data Analysis: Process and compare the spectra. Observe the changes in chemical shifts and multiplet separation in the aromatic region to assess if the overlap has been resolved.
Caption: Initial workflow for resolving peak overlap.
Q3: The solvent change improved separation but didn't fully resolve the multiplets. What is a more advanced 1D NMR technique I can apply?
A3: When solvent effects are insufficient, the use of Lanthanide Shift Reagents (LSRs) is a powerful, albeit more classical, technique for resolving overlapping signals in a 1D spectrum.[7] LSRs are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule.[8][9] In this compound, the carbonyl oxygen of the amide group is an excellent Lewis basic site for coordination.
Upon binding, the paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons. This effect, known as the Lanthanide-Induced Shift (LIS), is highly dependent on the distance and angle between the proton and the lanthanide ion, causing protons closer to the binding site to shift more dramatically.[8][10] This distance-dependent perturbation effectively resolves the spectral overlap. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.[9][10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃.
-
Prepare LSR Stock: Prepare a concentrated solution of a suitable LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, precise aliquot (e.g., 0.1 molar equivalents) of the LSR stock solution directly to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Repeat: Continue adding aliquots of the LSR and acquiring spectra, monitoring the progressive separation of the aromatic signals.
-
Analysis: Plot the chemical shift (δ) of each proton against the [LSR]/[Substrate] molar ratio to observe the differential shifts. Be aware that LSRs can cause some line broadening, which is a trade-off for the increased spectral dispersion.[9]
Q4: The 1D spectrum remains too complex for unambiguous assignment. How can 2D NMR provide a definitive solution?
A4: Two-dimensional (2D) NMR is the modern, definitive solution for resolving severe overlap and providing unambiguous structural assignments.[11][12] By spreading the NMR information across two frequency axes, signals that are completely overlapped in 1D can be clearly distinguished.[13][14]
For this compound, a combination of the following experiments is recommended:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] You will see cross-peaks connecting the signals of adjacent aromatic protons (e.g., H-5 and H-6), allowing you to trace the connectivity around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton directly to the carbon atom it is attached to.[11] Since ¹³C chemical shifts are much more dispersed than ¹H shifts, this is extremely effective at resolving overlapped proton signals.[15] Each aromatic proton will give a distinct correlation peak in the 2D map, even if their 1D signals overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2-3 bonds). It is invaluable for assigning quaternary (non-protonated) carbons and confirming the overall structure by linking protons like the CH₃ group to the amide carbonyl carbon and the aromatic ring.
Caption: Using 2D NMR to deconstruct overlapping signals.
Q5: I am struggling to confirm the proton-fluorine couplings. Is there a more direct way to analyze these interactions?
A5: Absolutely. Direct observation of the ¹⁹F nucleus via ¹⁹F NMR spectroscopy is an excellent method. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[16] The chemical shift range of ¹⁹F is much wider than for ¹H, making it extremely sensitive to its electronic environment.[16]
In a ¹H-decoupled ¹⁹F NMR spectrum, you will see a single signal for the fluorine on your molecule. If you run a ¹H-coupled ¹⁹F NMR spectrum, this signal will be split by the protons on the aromatic ring. The magnitude of the coupling constants (JHF) will confirm which protons are ortho, meta, and para to the fluorine atom, providing crucial data for your final assignment.
For even more definitive correlation, a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment can be performed, which directly shows which protons are coupled to the fluorine nucleus, similar to how COSY shows H-H couplings.
Frequently Asked Questions (FAQs)
-
Why do the aromatic protons in this compound overlap in the first place? The substituents on the phenyl ring (F, Br, NHCOCH₃) have competing electronic effects (induction vs. resonance) that result in the three aromatic protons having very similar electronic environments. This leads to proximate chemical shifts, causing their complex multiplets to overlap.
-
What are the expected ¹H chemical shifts and coupling constants?
-
Aromatic Protons (H-3, H-5, H-6): Typically in the δ 7.0 - 8.5 ppm region.[17]
-
Amide Proton (NH): A broad singlet, typically δ 7.5 - 8.5 ppm, position is highly solvent and concentration dependent.
-
Methyl Protons (CH₃): A sharp singlet around δ 2.2 ppm.[18]
-
Coupling Constants: Expect ³JHH (ortho) ~ 7-9 Hz, ⁴JHH (meta) ~ 2-3 Hz.[19] H-F couplings will also be present: ³JHF (ortho) ~ 8-10 Hz, ⁴JHF (meta) ~ 5-7 Hz, and ⁵JHF (para) ~ 1-3 Hz.
-
-
What is the key difference between COSY and HSQC for resolving overlap? COSY resolves ambiguity by establishing connectivity between coupled protons. If two overlapping signals show a COSY cross-peak, they must be from adjacent protons. HSQC resolves overlap by utilizing the superior chemical shift dispersion of the ¹³C nucleus.[15] It separates proton signals based on the distinct chemical shift of the carbon they are bonded to, providing clear resolution even for protons with identical chemical shifts.[11][13]
References
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- Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]
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- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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- Journal of Chemical Education.
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- ResearchGate. (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]
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- Royal Society of Chemistry.
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- YouTube.
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Technical Support Guide: Strategies for Addressing Poor Solubility of N-(4-Bromo-2-fluorophenyl)acetamide in Assay Buffers
Prepared by: Senior Application Scientist, Assay Development Core
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-Bromo-2-fluorophenyl)acetamide and other similarly hydrophobic small molecules. We will move beyond simple protocols to explain the physicochemical rationale behind each strategy, empowering you to make informed decisions for your specific experimental system.
Section 1: Frequently Asked Questions (FAQs) - Your First Stop
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my compound, this compound, precipitating when I add it to my aqueous assay buffer?
A: this compound is a hydrophobic molecule. Its structure contains a brominated phenyl ring, which contributes to low water solubility.[1] While it may dissolve readily in a 100% organic solvent like dimethyl sulfoxide (DMSO), this is a thermodynamically unfavorable state. When this concentrated organic stock solution is introduced into a predominantly aqueous environment (your assay buffer), the compound's solubility limit is rapidly exceeded, causing it to precipitate out of the solution. This phenomenon is often referred to as "crashing out."[2][3]
Q2: What is the best starting solvent to prepare a stock solution?
A: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for most poorly soluble compounds in drug discovery and is recommended for this compound.[2][4][5] It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.
Q3: What is the maximum concentration of DMSO I can use in my assay?
A: This is a critical parameter that depends entirely on your assay system. High concentrations of DMSO can be cytotoxic and interfere with assay components.[2] A vehicle control (assay media with the same final DMSO concentration but no compound) is mandatory in all experiments.[2]
| Assay Type | Recommended Max. DMSO Concentration (v/v) | Rationale |
| Biochemical/Enzyme Assays | ≤ 1-2% | Less sensitive to solvent effects, but enzyme activity can still be inhibited.[6] Always validate. |
| Immortalized Cell Line Assays | ≤ 0.5% | A widely accepted upper limit to minimize cytotoxicity and off-target effects.[2][4] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are significantly more sensitive to solvent toxicity than established cell lines.[2] |
Q4: My compound won't fully dissolve even in 100% DMSO. What should I do?
A: If you observe particulate matter in your 100% DMSO stock, do not proceed with the assay, as your concentrations will be inaccurate.[3] You can attempt the following, in order:
-
Vortexing: Ensure the solution has been mixed thoroughly.[2]
-
Sonication: Use a water bath sonicator for 5-10 minutes to break up compound aggregates.[2]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[2] Be cautious, as prolonged heat can degrade some compounds. Always bring the solution back to room temperature before dispensing.
If solubility in DMSO is still limited, you may need to consider alternative organic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), but their compatibility with your assay must be rigorously tested.[3][5]
Section 2: In-Depth Troubleshooting Workflow
When standard DMSO dilution fails, a systematic approach is necessary. This workflow guides you from simple co-solvent adjustments to more advanced formulation techniques.
Caption: A decision workflow for troubleshooting compound solubility.
Protocol 1: The Co-Solvent Approach
This is the most direct method. The goal is to keep the final concentration of the organic solvent as low as possible while maintaining compound solubility.
Causality: Co-solvents are water-miscible organic solvents that, even at low percentages, can increase the solubility of hydrophobic compounds in aqueous solutions.[5][7] They work by reducing the polarity of the overall solvent system.
Step-by-Step Methodology:
-
Prepare a DMSO Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution (in DMSO): Perform serial dilutions of your stock in 100% DMSO, not in buffer.[2] This ensures that when you make the final dilution into your assay plate, the DMSO concentration is consistent across all compound concentrations.
-
Solubility Test: In a clear microplate or microfuge tube, mimic your final assay conditions. Add the appropriate volume of assay buffer.
-
Spike in Compound: Add the small volume of your DMSO-diluted compound to the buffer to achieve your highest desired final concentration (e.g., 10 µM) and the target final DMSO concentration (e.g., 0.5%).
-
Observe: Mix and let the solution sit at the assay temperature for 15-30 minutes. Visually inspect for any cloudiness or precipitate against a dark background. You can also measure light scattering at a high wavelength (e.g., >500 nm) on a plate reader to quantify turbidity.[8]
-
Decision: If the solution remains clear, your co-solvent approach is likely sufficient. If it precipitates, you must move to an advanced strategy.
Protocol 2: The Cyclodextrin Inclusion Complex Approach (Recommended Advanced Method)
This is a powerful technique for significantly increasing the apparent water solubility of hydrophobic molecules without relying on high concentrations of organic solvents.[9][10]
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The hydrophobic this compound molecule can partition into this non-polar cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, dramatically enhancing its solubility.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]
Step-by-Step Methodology:
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired assay buffer (e.g., 10-20% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add your concentrated this compound DMSO stock directly to the HP-β-CD solution. The molar ratio of CD to compound should be high (e.g., 100:1 or greater to start).
-
Equilibrate: Mix this solution vigorously (vortex) and then allow it to equilibrate, typically by shaking or rotating overnight at room temperature. This allows time for the inclusion complexes to form.
-
Filter (Optional but Recommended): To ensure you have a true solution, filter the preparation through a 0.22 µm syringe filter to remove any undissolved compound aggregates. The resulting clear filtrate is your working stock.
-
Assay Dilution: This aqueous, complexed stock solution can now be serially diluted in your standard assay buffer for your dose-response experiments.
-
Control: Remember to use a vehicle control containing the same final concentration of HP-β-CD.
Protocol 3: The pH Modification Approach
This method is most effective for compounds with ionizable functional groups (acids or bases).
Causality: The solubility of acidic or basic compounds is highly dependent on pH.[14][15] Basic compounds are more soluble at low pH (when they are protonated and charged), while acidic compounds are more soluble at high pH (when they are deprotonated and charged). The amide functional group in this compound is generally considered neutral under physiological pH conditions, making it less responsive to minor pH changes.[1][16] Therefore, this approach is less likely to be effective but can be explored.
Step-by-Step Methodology:
-
Prepare Buffers: Prepare a set of your base assay buffer adjusted to different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Conduct Solubility Test: Repeat the solubility test described in Protocol 1, Step 4, in each of these buffers.
-
Analyze: Observe if solubility is significantly improved at a particular pH.
-
Considerations: Ensure that any change in pH does not negatively impact your assay's biological components (e.g., cell viability, enzyme activity).
Section 3: Summary and Final Recommendations
When facing solubility issues with this compound, follow a tiered approach.
| Strategy | When to Use | Pros | Cons |
| 1. DMSO Co-Solvent | Always start here. For final concentrations that stay in solution with ≤0.5% DMSO. | Simple, fast, and universally available.[2] | Limited by DMSO tolerance of the assay; may not be sufficient for very insoluble compounds.[3][4] |
| 2. pH Adjustment | If the compound has potentially ionizable groups (less likely for this amide). | Can be effective for certain chemical scaffolds.[14] | Unlikely to work for neutral compounds; pH changes can alter assay biology.[15][16] |
| 3. Cyclodextrin (HP-β-CD) | The go-to advanced method when the co-solvent approach fails. | Significantly increases aqueous solubility; well-tolerated in many assays; avoids organic solvents.[10][11] | Requires an extra preparation step; the vehicle control is more complex. |
Final Recommendation: For this compound, first optimize your DMSO-based dilution protocol. If precipitation persists at your desired concentration, we strongly recommend proceeding directly to the Cyclodextrin Inclusion Complex Approach using HP-β-CD. This method offers the highest probability of success while minimizing potential artifacts from organic solvents.
References
- Gothwal, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. ACS Omega.
- Al-Ani, L., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Garg, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules.
- Patel, M., et al. (2022). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect.
- Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
- Spyrou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 67593, this compound.
- Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Iyer, K. R., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Journal of Pharmaceutical Sciences & Research.
- Solubility of Things. Amides: Structure, Properties, and Reactions.
- American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations.
- Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 532211, 2-bromo-N-(4-fluorophenyl)acetamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 688184, N-(2-bromo-4-fluorophenyl)acetamide.
- Henriksen, P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- Asgharian, P., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
- Rohe, A. (2014). Answer to "How to enhance drug solubility for in vitro assays?". ResearchGate.
- University of Arizona. Principles of Drug Action 1, Spring 2005, Amides.
- Chemcasts. n-(4-Bromo-3-fluorophenyl)acetamide (CAS 351-30-4) Properties.
- PubChemLite. This compound (C8H7BrFNO).
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Chemistry Stack Exchange. (2020). Solubility of Amides.
- Chad's Prep. 17.6 pH Effects on Solubility.
- Global Substance Registration System (GSRS). This compound.
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- 16. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: A Guide to Scaling the Synthesis of N-(4-Bromo-2-fluorophenyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromo-2-fluorophenyl)acetamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important reaction. The guidance herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research endeavors, typically involves the N-acetylation of 4-bromo-2-fluoroaniline.[1] While seemingly straightforward, this reaction can present several challenges, especially when transitioning from small-scale laboratory preparations to larger-scale production. Issues such as incomplete reactions, low yields, and the formation of impurities can arise, necessitating a robust and well-understood protocol.
This guide will deconstruct the common hurdles in this synthesis, offering logical, evidence-based solutions to empower researchers to optimize their synthetic route.
Reaction Overview & Mechanism
The core transformation is the acylation of the primary amine of 4-bromo-2-fluoroaniline with an acetylating agent, most commonly acetic anhydride or acetyl chloride.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is incomplete, and I'm observing a significant amount of unreacted 4-bromo-2-fluoroaniline. What are the likely causes and how can I fix this?
Answer:
Several factors can lead to an incomplete reaction. Let's break down the potential causes and their solutions:
-
Insufficient Acylating Agent: While a 1:1 molar ratio of aniline to acylating agent is stoichiometrically correct, in practice, a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) is often beneficial to drive the reaction to completion. This is particularly true if there is any moisture present, which can consume the acylating agent.
-
Inadequate Reaction Time or Temperature: The reactivity of 4-bromo-2-fluoroaniline is reduced by the electron-withdrawing effects of the bromine and fluorine atoms.[3] Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C) can often increase the reaction rate.
-
Amine Protonation: The reaction of anilines with acetyl chloride generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2] To counteract this, the reaction should be carried out in the presence of a base to neutralize the generated acid.
-
Recommended Action: Add an equivalent of a non-nucleophilic base like pyridine or triethylamine to the reaction mixture.[4] Pyridine can also act as a catalyst.[4] Alternatively, an inorganic base such as potassium carbonate can be used, particularly in a two-phase system or with a phase-transfer catalyst.[2]
-
Question 2: The yield of my desired product, this compound, is consistently low. What steps can I take to improve it?
Answer:
Low yields can be frustrating, but a systematic approach can often identify and resolve the underlying issue. Beyond the points mentioned for incomplete reactions, consider the following:
-
Side Reactions: The primary competing reaction is the formation of diacetylated products, although this is generally less common with anilines under standard conditions. Over-acylation can sometimes occur if the reaction temperature is too high or the reaction time is excessively long.
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.
-
Aqueous Work-up: When quenching the reaction with water, ensure the pH is adjusted appropriately to keep the product in the organic layer. The amide product is generally neutral, but the starting aniline is basic and will be protonated in an acidic solution.
-
Extraction: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Ensure you perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize the recovery of your product.
-
Purification: Recrystallization is a common method for purifying the final product. Choosing the right solvent system is critical to minimize losses. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.[5]
-
Question 3: I'm observing an unknown impurity in my final product. What could it be and how can I prevent its formation?
Answer:
The most likely impurity, aside from unreacted starting material, is a regioisomer or a product of a side reaction.
-
Potential Impurities:
-
Unreacted Starting Material: As discussed, this is a common issue.
-
Hydrolysis of Acetic Anhydride: If moisture is present, acetic anhydride will hydrolyze to acetic acid. While this doesn't directly create an impurity in the final product, it consumes the acetylating agent, leading to an incomplete reaction. Ensure all glassware is dry and use anhydrous solvents.[6]
-
-
Prevention and Removal:
-
Reaction Control: Careful control of reaction temperature and stoichiometry is key to minimizing side product formation.
-
Purification: Column chromatography can be employed if recrystallization is insufficient to remove the impurity. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for silica gel chromatography.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the best choice of acetylating agent: acetic anhydride or acetyl chloride?
Both acetic anhydride and acetyl chloride are effective acetylating agents. The choice often depends on practical considerations:
-
Acetic Anhydride: It is generally less reactive and easier to handle than acetyl chloride. The byproduct is acetic acid, which is less corrosive than HCl. It is often the preferred reagent for larger-scale syntheses due to its lower cost and easier handling.[7]
-
Acetyl Chloride: It is more reactive than acetic anhydride and may be preferred for less reactive anilines. However, it is more hazardous, fuming in moist air and reacting violently with water. The generation of HCl necessitates the use of a base.[2]
Q2: What is the role of pyridine in this reaction?
Pyridine serves a dual purpose in this acylation reaction:
-
Base: It neutralizes the HCl generated when using acetyl chloride, preventing the protonation of the starting aniline.[4]
-
Catalyst: Pyridine can react with the acylating agent to form a more reactive acylpyridinium intermediate, which then acylates the aniline.
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
TLC System: A mixture of ethyl acetate and hexane (e.g., 30:70) is a good starting point for the mobile phase.
-
Visualization: The spots can be visualized under a UV lamp (254 nm). The product, this compound, will have a different Rf value than the starting material, 4-bromo-2-fluoroaniline.
Q4: What are the key safety precautions I should take when performing this synthesis?
-
4-Bromo-2-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]
-
Acetic Anhydride: It is corrosive and an irritant. It reacts with water to produce acetic acid.[9]
-
Acetyl Chloride: It is highly flammable, corrosive, and reacts violently with water.
-
Pyridine: It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[10]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9][11]
Q5: What are the key considerations for scaling up this reaction?
-
Heat Management: The acylation reaction is exothermic. On a larger scale, the heat generated can be significant. The reaction should be performed in a vessel equipped with adequate cooling and temperature control. The acylating agent should be added portion-wise or via an addition funnel to control the rate of heat generation.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger reaction volumes.
-
Work-up: Handling large volumes of organic solvents and aqueous waste requires appropriate equipment and safety procedures.
Experimental Protocol: A Validated Starting Point
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
4-Bromo-2-fluoroaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01[8] | 40-42 |
| This compound | C₈H₇BrFNO | 232.05[12] | N/A |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of N-acetylation of 4-bromo-2-fluoroaniline with acetic anhydride.
References
- Solubility of Things. N-(4-bromophenyl)-2-fluoroacetamide | Solubility. [Link]
- National Center for Biotechnology Information. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubChem Compound Summary for CID 53344668. [Link]
- Carl ROTH.
- Quora. What safety precautions should you take when working with acetic anhydride?. [Link]
- National Center for Biotechnology Information. 4-Bromo-2-fluoroaniline. PubChem Compound Summary for CID 123050. [Link]
- Organic Syntheses. Acetamide, N-bromo-. [Link]
- CPAChem. Safety data sheet - Acetic anhydride-pyridine TS (JPH124). [Link]
- New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Reddit.
- Der Pharma Chemica.
- ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
- ResearchGate. Why did my amide syntesis does not work?. [Link]
- National Center for Biotechnology Information. Acetamide, N-(4-bromophenyl)-2-fluoro-. PubChem Compound Summary for CID 9593. [Link]
- PubChemLite. This compound (C8H7BrFNO). [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 67593. [Link]
- YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
- Chemistry LibreTexts.
- Pharmaffiliates. CAS No : 326-66-9 | Product Name : this compound. [Link]
- ResearchGate.
- Eureka | Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. [Link]
- RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach. [Link]
- NCERT. Amines. [Link]
- JOCPR.
- Journal of the American Chemical Society. Illuminating the Effects of Interchain Interactions on the Catalytic Amidation of C–H Bonds in Polyethylenes. [Link]
- NIST. Acetamide, N-(4-fluorophenyl)-2-bromo-. [Link]
- 랩파인드. 1009-22-9 | AN-2573 | N-Acetyl 2-bromo-4-fluoroaniline 96% | Combi-Blocks. [Link]
- ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Chemcasts. n-(2-Bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) Properties. [Link]
- National Center for Biotechnology Information. N-(2-bromo-4-fluorophenyl)acetamide. PubChem Compound Summary for CID 688184. [Link]
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Technical Support Center: Synthesis of Substituted Acetanilides
Welcome to our dedicated technical support center for the synthesis of substituted acetanilides. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and purification of these important compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges and their solutions, ensuring your syntheses are both successful and reproducible.
The Aromatic Amide Bond: A Foundation of Function
The synthesis of substituted acetanilides via the N-acylation of anilines is a cornerstone reaction in organic chemistry.[1][2] This transformation is not merely an academic exercise; it serves critical functions in medicinal chemistry and materials science. The acetylation of an aniline is often employed to protect the amino group, thereby reducing its activating strength and allowing for more controlled subsequent reactions like electrophilic aromatic substitution.[2][3][4] The resulting acetamides are frequently stable, crystalline solids, which facilitates their purification through recrystallization.[3]
However, what appears to be a straightforward reaction can present several challenges, from low yields to persistent impurities. This guide is structured to address these issues head-on in a practical, question-and-answer format.
General Synthetic Workflow
The overall process for the synthesis of a substituted acetanilide can be broken down into three key stages: reaction, isolation, and purification. Each stage has potential pitfalls that can impact the final quality and yield of your product.
Caption: General workflow for acetanilide synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of substituted acetanilides.
Reaction Stage Issues
Q1: My reaction doesn't seem to be working, or the yield is extremely low. What could be the problem?
A: Low or no yield is a frequent complaint, and it often points to issues with the nucleophilicity of the aniline or the integrity of the acylating agent.[5]
-
Plausible Causes & Solutions:
-
Protonation of the Aniline: In strongly acidic conditions, the aniline's amino group can be protonated to form an anilinium ion (-NH3+).[6][7] This positively charged species is no longer nucleophilic and will not attack the electrophilic acylating agent.[8][9]
-
Degraded Acylating Agent: Acetic anhydride is susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it may have partially or fully converted to acetic acid, which is not an effective acylating agent under these conditions.
-
Solution: Use a fresh bottle of acetic anhydride or distill it prior to use. Ensure glassware is thoroughly dried before starting the reaction.
-
-
Steric Hindrance: If your substituted aniline has bulky groups near the amino function, the approach of the acylating agent can be sterically hindered, slowing down the reaction rate.
-
Solution: You may need to increase the reaction temperature or extend the reaction time. In some cases, a less sterically demanding acylating agent might be necessary.
-
-
Q2: I'm observing the formation of multiple products, or my final product seems to be a mixture. Why is this happening?
A: The formation of multiple products often points to side reactions.
-
Plausible Causes & Solutions:
-
Diacylation: While less common for anilines, highly reactive acylating agents or forcing reaction conditions could potentially lead to the formation of a diacyl-substituted product.[12]
-
Solution: Use stoichiometric amounts of the acylating agent. Avoid excessively high temperatures. The presence of a second acyl group is often sterically disfavored.
-
-
Ring Substitution: If the reaction conditions are harsh, you might see electrophilic substitution on the aromatic ring, although this is less likely with simple acetylation.
-
Friedel-Crafts Reactions: It's important to note that direct Friedel-Crafts acylation of anilines is generally unsuccessful. The Lewis acid catalyst (e.g., AlCl3) complexes with the basic amino group, deactivating the ring towards electrophilic attack.[7][13]
-
Solution: The standard acetylation with acetic anhydride avoids this issue. If a Friedel-Crafts reaction is desired on an aniline, the amino group must first be protected as an acetanilide.[6]
-
-
| Parameter | Recommendation | Rationale |
| Aniline Quality | Use pure, recently distilled aniline if it is discolored. | Aniline can oxidize and darken on storage, introducing impurities. |
| Acylating Agent | Use fresh acetic anhydride or acetyl chloride. | These reagents are sensitive to moisture and can degrade over time. |
| Base | Include a weak base like sodium acetate.[3][10] | To neutralize the acid byproduct and maintain the nucleophilicity of the aniline.[8] |
| Temperature | Often performed at or slightly above room temperature, or with gentle warming.[10] | The reaction is typically exothermic.[14] Excessive heat can promote side reactions. |
Table 1: Key Reaction Parameters and Recommendations.
Isolation & Purification Issues
Q3: My product is discolored (e.g., yellow, brown, or pink). How can I obtain a white, crystalline solid?
A: Discoloration is a common issue, often arising from impurities in the starting aniline or side reactions.
-
Plausible Causes & Solutions:
-
Oxidized Aniline: The starting aniline may have been partially oxidized. These colored impurities carry through to the final product.
-
Solution: The most effective way to remove colored impurities is through the use of activated charcoal (decolorizing carbon) during recrystallization.[15][16][17] The crude product is dissolved in a hot solvent, a small amount of activated charcoal is added, and the mixture is briefly boiled. The charcoal, with the adsorbed impurities, is then removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to lower yields.[16]
-
-
Chromophores: Small amounts of highly colored byproducts may have formed during the reaction.
-
Solution: As above, treatment with activated charcoal during recrystallization is the standard procedure.[15]
-
-
Q4: I'm having trouble with the recrystallization. Either my product doesn't dissolve, or it doesn't crystallize back out.
A: Successful recrystallization hinges on selecting the right solvent and using the correct technique.[18] The ideal solvent should dissolve the compound when hot but not when cold.[15][16]
-
Plausible Causes & Solutions:
-
Incorrect Solvent: If the product doesn't dissolve even when the solvent is boiling, the solvent is unsuitable. If it dissolves readily in the cold solvent, you won't get good recovery upon cooling. For many acetanilides, water or aqueous ethanol are good starting points.[3][16]
-
Using Too Much Solvent: A common mistake is adding too much hot solvent to dissolve the crude product.[17][20] This leads to a solution that is not saturated upon cooling, and therefore, crystallization will be poor or non-existent.
-
Cooling Too Quickly: Rapid cooling (e.g., immediately placing the hot flask in an ice bath) can cause the product to "crash out" as a fine powder or oil, trapping impurities.[17]
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature and crystals have started to form, then place it in an ice bath to maximize recovery.[18]
-
-
Caption: Troubleshooting guide for recrystallization.
Q5: My final product's melting point is low and has a broad range. What does this indicate?
A: A low and broad melting point is a classic sign of an impure compound.[20]
-
Plausible Causes & Solutions:
-
Residual Starting Material: The reaction may not have gone to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting aniline has been consumed before workup. If starting material is present in the final product, a second recrystallization may be necessary.
-
-
Trapped Solvent: The crystals may not be fully dry.
-
Solution: Ensure the crystals are thoroughly dried under vacuum. Water, in particular, can significantly depress the melting point.[20]
-
-
Hydrolysis: The acetanilide may have partially hydrolyzed back to aniline and acetic acid, especially if exposed to acidic or basic conditions during workup or purification for extended periods.[22][23][24]
-
Solution: Ensure the workup and purification steps are performed promptly and under neutral or near-neutral pH conditions where possible.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Acetanilide
This protocol is a standard procedure for the acetylation of aniline.
-
In a suitable flask, dissolve the substituted aniline in a mixture of water and a stoichiometric amount of concentrated hydrochloric acid.[8][10] This step creates the water-soluble anilinium salt.
-
In a separate beaker, prepare a solution of sodium acetate in water.[3]
-
Add acetic anhydride to the aniline hydrochloride solution and swirl to mix.[3]
-
Immediately add the sodium acetate solution to the reaction mixture. The acetanilide product should precipitate as a white solid.[3]
-
Cool the mixture in an ice bath to maximize precipitation.[3]
-
Collect the crude product by vacuum filtration and wash with a small amount of ice-cold water.[10]
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry acetanilide to an Erlenmeyer flask.
-
In a separate beaker, bring the chosen recrystallization solvent (e.g., water) to a boil.[16]
-
Add the hot solvent to the crude acetanilide in small portions, with swirling and gentle heating, until the solid has just dissolved.[16][17]
-
Optional: If the solution is colored, remove it from the heat, add a small amount of decolorizing charcoal, and bring it back to a gentle boil for a few minutes.[15]
-
Perform a hot filtration using a pre-heated stemless funnel and fluted filter paper to remove the charcoal and any other insoluble impurities.[15][21]
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 15-20 minutes to maximize crystal growth.[15]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[16]
-
Dry the crystals thoroughly before determining the yield and melting point.
Characterization of Substituted Acetanilides
Proper characterization is essential to confirm the identity and purity of your synthesized compound.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.[25]
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch for the amide group (typically around 1660-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹). The characteristic N-H bending of the primary amine starting material should disappear.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a singlet for the methyl protons of the acetyl group (around 2.1 ppm) and a broad singlet for the N-H proton. The signals for the aromatic protons will shift depending on the substitution pattern.[26]
-
¹³C NMR: The carbonyl carbon will appear downfield (around 168-170 ppm).
-
References
- Preparation of acetanilide. (n.d.). Department of Chemistry, University of Massachusetts. [Link]
- Preparation of Acetanilide: Step-by-Step Lab Guide. (n.d.). Vedantu. [Link]
- Experiment 17. The preparation of acetanilide from aniline. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. [Link]
- N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Studylib. [Link]
- 1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
- Synthesis of Acetanilide. (n.d.). University of Babylon. [Link]
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Missouri–St. Louis. [Link]
- What is the mechanism of Acetanilide? (2024, July 17).
- Purification of Impure Acetanilide. (n.d.). Cerritos College. [Link]
- Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN. [Link]
- Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN. [Link]
- Recrystallization of Acetanilide | PDF | Solubility | Solvent. (n.d.). Scribd. [Link]
- Acetanilide. (n.d.). Wikipedia. [Link]
- Acylation of Aniline Explained. (n.d.). Pearson. [Link]
- Hydrolysis of Acetanilide: Mechanism & Explan
- Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. (n.d.). Study.com. [Link]
- Mechanism of acylation of aniline with acetic anhydride? (2016, February 17). Reddit. [Link]
- Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues... (2020, September 2). PubMed. [Link]
- Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. (2024, June 18). AIP Publishing. [Link]
- Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. (n.d.). AIP Publishing. [Link]
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts... (n.d.). Der Pharma Chemica. [Link]
- N‐acylation of anilines, primary and secondary amines, and sulfonamides. (n.d.).
- acetanilides: Topics by Science.gov. (n.d.). Science.gov. [Link]
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). [Link]
- Low yield in antifebrin (Acetanilide) synthesis. (2008, December 8). The Student Room. [Link]
- Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines... (n.d.).
- Reactions of Aniline. (n.d.). Chemistry Steps. [Link]
- Preparation, spectral analysis of a substituted phenyl acetanilide from aniline | Request PDF. (n.d.).
- purification by crystalliz
- Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. [Link]
- Acetanilide Synthesis & Purification | PDF | Solubility | Filtr
- Acetanilide Purification Guide | PDF | Solubility | M
- Preparation of Acetanilide. (2021, January 16). Sciencemadness Discussion Board. [Link]
- Is the Friedel-Crafts acylation of aniline difficult? (2018, May 1). Quora. [Link]
- Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals... (n.d.).
- Volume 11, Issue 6, June 2022. (n.d.). [Link]
- Common sources of mistake in organic synthesis. (2023, October 27). Reddit. [Link]
- Protection of Aniline Derivatives. (2015, February 23). YouTube. [Link]
Sources
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- 4. youtube.com [youtube.com]
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- 10. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]
- 11. echemi.com [echemi.com]
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- 26. bnmv.ac.in [bnmv.ac.in]
Part 1: Initial Assessment of Crude Product - Strategizing Your Purification
An invaluable intermediate in pharmaceutical and agrochemical synthesis, N-(4-Bromo-2-fluorophenyl)acetamide often requires rigorous purification to meet the stringent quality standards of drug development. While silica gel column chromatography is a workhorse technique, it can suffer from drawbacks such as low recovery, time consumption, and high solvent usage, particularly at scale.
This technical support guide, authored from the perspective of a Senior Application Scientist, provides researchers with a detailed exploration of alternative purification strategies. We will delve into the mechanistic principles behind each technique, offering practical, field-tested protocols and robust troubleshooting advice to address common experimental challenges. Our focus is on empowering you to make informed decisions to optimize the purity and yield of your target compound.
Before attempting any purification, a thorough analysis of the crude reaction mixture is paramount. This initial assessment dictates the most efficient and effective purification path.
Frequently Asked Questions (FAQs)
Q1: My crude ¹H NMR of this compound shows several impurities. What is my first step?
A1: Your first step is to identify the nature of the impurities. By understanding what you need to remove, you can select a targeted purification strategy.
-
Starting Materials: Check for residual 4-bromo-2-fluoroaniline and any acylating agent (e.g., acetic anhydride, acetyl chloride). The aniline is basic, while residual acetic acid from the anhydride is acidic.
-
Reagents/Byproducts: Identify signals corresponding to solvents, catalysts (e.g., pyridine, DMAP), or reaction byproducts.
-
Related Structures: Look for isomers or over-acetylated products. These are often the most challenging to remove and may necessitate more refined techniques.
A simple Thin Layer Chromatography (TLC) analysis using a few different solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) will provide a visual representation of the number of components and their relative polarities, guiding your choice between simple extraction, trituration, or recrystallization.
Q2: What are the most probable impurities in a standard synthesis of this compound?
A2: The synthesis typically involves the acylation of 4-bromo-2-fluoroaniline. The most common impurities are:
-
Unreacted 4-bromo-2-fluoroaniline: A basic impurity that can often be removed with an acidic wash.
-
Unreacted Acylating Agent/Hydrolyzed Byproduct: For instance, if acetic anhydride is used, residual acetic acid may be present. This is an acidic impurity removable with a basic wash.
-
Di-acetylated Product: In some cases, the amide nitrogen can be acylated a second time, though this is generally less favorable.
-
Solvents and Catalysts: Residual reaction solvents or basic catalysts like pyridine.
This understanding is crucial for designing an effective purification workflow, as illustrated below.
Part 3: Purification by Solvent Trituration
Trituration is a purification technique that involves washing or suspending an impure solid in a solvent in which the desired compound is sparingly soluble, while the impurities are highly soluble. [1][2]It is a faster, simpler alternative to recrystallization, particularly effective when impurities are significantly more soluble than the product.
Frequently Asked Questions (FAQs)
Q1: When is trituration a better choice than recrystallization for this compound?
A1: Trituration is preferred in the following scenarios:
-
High Product Insolubility: When the product is a robust, poorly soluble solid in a convenient solvent that readily dissolves the impurities.
-
Amorphous or Gummy Crude Product: Trituration can break up gums and oils, washing away soluble impurities and often inducing crystallization of the product.
-
Speed is Essential: It is significantly faster than a full recrystallization process.
-
Pre-Purification Step: It can be used to clean up a very crude mixture before a final recrystallization to improve the latter's efficiency.
Q2: What is the step-by-step protocol for triturating my crude product?
A2: The "Suspend & Filter" method is most common. [1] Protocol for Trituration:
-
Select a Solvent: Choose a solvent in which this compound is poorly soluble, but the impurities are highly soluble. Diethyl ether, hexane, or cold ethyl acetate are often good starting points.
-
Suspend the Solid: Place the crude, solid product in an Erlenmeyer flask. Add a sufficient amount of the chosen solvent to form a stirrable slurry.
-
Stir Vigorously: Using a magnetic stir bar or manual swirling, stir the slurry for 15-30 minutes at room temperature. This allows the solvent to dissolve the impurities. Breaking up any lumps with a spatula is crucial.
-
Filter: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Wash: Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining dissolved impurities.
-
Dry: Dry the purified solid under vacuum.
Part 4: Leveraging Acid-Base Chemistry
While the amide functional group in this compound is not strongly basic, the potential presence of acidic or basic impurities from the reaction allows for purification via simple liquid-liquid extraction.
Frequently Asked Questions (FAQs)
Q1: My crude product is contaminated with unreacted 4-bromo-2-fluoroaniline. How can an acid wash help?
A1: The starting material, 4-bromo-2-fluoroaniline, is a primary amine and therefore basic. It can be protonated by an acid to form a water-soluble ammonium salt. Your neutral amide product will remain in the organic layer.
Protocol for Acid Wash:
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds.
-
Allow the layers to separate. The protonated aniline salt will be in the top aqueous layer (if using DCM) or bottom aqueous layer (if using ethyl acetate).
-
Drain the organic layer. You may repeat the wash to ensure full removal.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the cleaner product.
This technique is highly effective for removing basic impurities and should be considered a standard step in the workup procedure.
References
- Solubility of Things. (n.d.). N-(4-bromophenyl)-2-fluoroacetamide | Solubility.
- Common Organic Chemistry. (n.d.). Performing a Trituration.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67593, this compound.
- Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate.
- MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory.
- Organic Syntheses. (n.d.). Acetamide, N-bromo-.
Sources
Technical Support Center: Optimizing N-Acetylation of Halogenated Anilines
Welcome to the technical support center dedicated to the N-acetylation of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.
Introduction: The Importance of N-Acetylation
N-acetylation is a crucial transformation in organic synthesis, often employed to protect the amino group of anilines, thereby moderating their reactivity in subsequent reactions like electrophilic aromatic substitution.[1][2][3] The resulting acetanilides are also valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][5] While seemingly straightforward, the N-acetylation of halogenated anilines can present unique challenges due to the electronic and steric effects of the halogen substituent. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific issues you may encounter during the N-acetylation of halogenated anilines.
Question 1: My N-acetylation reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I improve it?
Answer: A low yield in the N-acetylation of halogenated anilines can often be attributed to the reduced nucleophilicity of the aniline. The electron-withdrawing nature of halogens deactivates the aromatic ring and, by extension, the amino group.[6][7] Here are several factors to consider for optimization:
-
Insufficiently Reactive Acetylating Agent: Acetic anhydride is a common and cost-effective acetylating agent, but for deactivated anilines, it may not be reactive enough.
-
Inadequate or Absent Base: The N-acetylation reaction produces one equivalent of acid (acetic acid or hydrochloric acid).[9] This can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Unfavorable Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.
Question 2: I'm observing the formation of a dark-colored reaction mixture or tar-like substances. What is causing this and how can I prevent it?
Answer: The formation of dark colors or tars is typically a sign of aniline oxidation.[2][3] Anilines, especially when impure, are susceptible to air oxidation, which can be exacerbated by acidic conditions.
-
Preventative Measures:
-
Use Pure Reagents: Ensure your halogenated aniline is purified before use. Distillation or recrystallization can remove colored impurities.[2][3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric oxygen and reduce oxidation.[2][3]
-
Controlled Temperature: Avoid excessive heating, as this can accelerate decomposition and side reactions.
-
Question 3: My halogenated aniline has bulky ortho-substituents, and the acetylation is failing. What can I do?
Answer: Steric hindrance from bulky ortho-substituents can severely impede the approach of the acetylating agent to the nitrogen atom.[8]
-
Strategies for Hindered Anilines:
-
Highly Reactive Acetylating Agent: The use of acetyl chloride is strongly recommended.[8]
-
Forcing Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the steric barrier.[8]
-
Stronger Base: Employing a strong, non-nucleophilic base can help to deprotonate the aniline, increasing its nucleophilicity.
-
Catalyst: The addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective. DMAP reacts with the acetylating agent to form a more reactive intermediate.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acetylation of aniline with acetic anhydride?
A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride.[13][14] This forms a tetrahedral intermediate, which then collapses, expelling acetate as a leaving group and forming the N-acetylated product after deprotonation.[13][15]
Q2: How does the position and nature of the halogen affect the reactivity of the aniline?
A2: Halogens are deactivating due to their inductive electron-withdrawing effect.[7] This effect decreases the electron density on the nitrogen atom, making the aniline less nucleophilic and therefore less reactive towards acetylation compared to unsubstituted aniline. The deactivating effect is generally more pronounced when the halogen is in the ortho or para position relative to the amino group.
Q3: Can I use acetic acid directly for acetylation?
A3: While possible, acetylation with acetic acid is generally less efficient and requires more forcing conditions, such as high temperatures or microwave irradiation, as water is eliminated.[16][17] Often, a catalyst is also needed.[4] For laboratory-scale synthesis, acetic anhydride or acetyl chloride are more common and effective.
Experimental Protocols
Protocol 1: General N-Acetylation of a Halogenated Aniline with Acetic Anhydride
This protocol is a standard procedure suitable for many halogenated anilines.
Materials:
-
Halogenated aniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the halogenated aniline in a minimal amount of water containing a stoichiometric amount of hydrochloric acid to form the soluble hydrochloride salt.[10][11]
-
In a separate beaker, prepare a solution of sodium acetate in water.[10]
-
To the stirred solution of the aniline hydrochloride, add the acetic anhydride.[10]
-
Immediately add the sodium acetate solution to the reaction mixture. The N-acetylated product should precipitate out of the solution.[10]
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture in an ice bath to maximize precipitation.[5]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure N-acetylated halogenated aniline.
Visualizing the Workflow
Caption: Simplified N-acetylation reaction mechanism.
By understanding the principles outlined in this guide, you will be better equipped to optimize your reaction conditions, troubleshoot common problems, and achieve high yields of your desired N-acetylated halogenated aniline products.
References
- Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Benchchem.
- N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011-05-03).
- Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson.
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.
- What is the mechanism of Acetanilide?. Patsnap Synapse. (2024-07-17).
- Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora. (2018-03-13).
- Mechanism of acylation of aniline with acetic anhydride?. Reddit. (2016-02-17).
- Acetylation New. Scribd.
- Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. (2023-10-12).
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem.
- Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. ResearchGate. (2025-08-06).
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. (2023-09-08).
- 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. (2021-08-16).
- Reactions of Aniline. Chemistry Steps.
- Acetylation reaction of aniline to acetanilide.
- question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. (2009-01-18).
- Technical Support Center: Halogenation of Substituted Anilines. Benchchem.
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (2024-10-04).
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
- acetylation aniline. YouTube. (2021-04-13).
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH. (2019-09-15).
- Amines. NCERT.
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How to confirm the correct isomer of bromo-fluoro-phenylacetamide was synthesized
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for confirming the correct isomer of bromo-fluoro-phenylacetamide synthesized in your laboratory. As Senior Application Scientists, we understand that unambiguous structural confirmation is critical for the progression of your research and development pipeline. This center provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges in isomer characterization.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a bromo-fluoro-phenylacetamide, but how can I be sure I've made the correct constitutional isomer (e.g., 2-bromo-4-fluoro vs. 3-bromo-5-fluoro)?
A1: Distinguishing constitutional isomers, particularly regioisomers on an aromatic ring, requires techniques that can probe the specific environment of each atom. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy .[1][2] The substitution pattern on the phenyl ring creates a unique electronic environment for each proton and carbon atom, resulting in distinct chemical shifts and spin-spin coupling patterns.[2][3] For instance, the number of signals, their splitting patterns (multiplicity), and their integration in the ¹H NMR spectrum will be different for each regioisomer. 2D NMR techniques like COSY and HSQC can further elucidate the connectivity between protons and carbons, providing definitive structural confirmation.[2]
Q2: My mass spectrometry (MS) data shows the correct molecular weight. Is that sufficient to confirm the isomer?
A2: No, mass spectrometry alone is generally insufficient to distinguish between isomers.[4] Constitutional isomers and stereoisomers have the same molecular formula and therefore the same exact mass.[4] While fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes provide clues about the structure, they may not always be distinct enough for unambiguous identification of closely related isomers.[5][6] However, MS is invaluable for confirming the molecular weight and elemental composition, especially with high-resolution mass spectrometry (HRMS). The presence of bromine will also give a characteristic M+2 isotopic pattern in an approximate 1:1 ratio, and chlorine would show a 3:1 ratio for the M+2 peak, which can confirm the presence of these halogens.[7]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate and identify my bromo-fluoro-phenylacetamide isomers?
A3: Yes, HPLC is a powerful technique for separating isomers, which can then be identified, often by coupling the HPLC system to a mass spectrometer or by collecting fractions for NMR analysis.[4][8] For constitutional isomers like regioisomers, specialized columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases can provide the necessary selectivity based on differences in hydrophobicity, π-π interactions, and dipole-dipole interactions.[9] If your molecule is chiral, you will need to use a chiral stationary phase (CSP) to separate the enantiomers.[8][10]
Q4: What is the role of Fourier-Transform Infrared (FTIR) Spectroscopy in this analysis?
A4: FTIR spectroscopy is excellent for confirming the presence of key functional groups in your synthesized molecule.[11][12] For a bromo-fluoro-phenylacetamide, you would expect to see characteristic absorption bands for the amide group (N-H stretch, C=O stretch) and vibrations associated with the substituted aromatic ring.[13][14] While FTIR is not typically used to distinguish between constitutional isomers of this type on its own, it provides crucial evidence that the fundamental chemical structure has been successfully synthesized.[14] An unexpected spectrum could indicate the presence of starting materials or byproducts.
Q5: My compound has a sharp melting point. Does this confirm its identity and purity?
A5: A sharp melting point is a strong indicator of a pure compound. If the observed melting point matches the literature value for your target isomer and is not depressed or broadened, it provides good evidence for the compound's identity.[15][16] However, this should always be used in conjunction with spectroscopic methods for unambiguous confirmation. A common technique is the mixed melting point analysis: if you have an authentic sample of the desired isomer, mixing it with your synthesized compound should result in no change in the melting point.[15] A depression or broadening of the melting range would indicate that your compound is different from the authentic sample.[16]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows and protocols for the definitive identification of your synthesized bromo-fluoro-phenylacetamide isomer.
Guide 1: Definitive Structure Elucidation using NMR Spectroscopy
The Challenge: You have synthesized a bromo-fluoro-phenylacetamide and need to confirm the exact substitution pattern on the aromatic ring.
The Solution: A combination of 1D and 2D NMR experiments will provide a comprehensive picture of the molecular structure.
Workflow for NMR-Based Isomer Confirmation:
Caption: Workflow for Isomer Confirmation by NMR Spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure your sample is dry and free of residual solvents.
-
Dissolve 10-20 mg of your compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Chemical Shift: The positions of the aromatic protons are highly sensitive to the electronic effects of the bromine and fluorine substituents.
-
Integration: The relative areas of the peaks should correspond to the number of protons in that environment.
-
Multiplicity (Splitting): The splitting pattern of each aromatic proton signal is dictated by its neighboring protons. This is often the most informative feature for distinguishing regioisomers. For example, a proton with two adjacent proton neighbors will appear as a triplet.
-
-
-
¹³C{¹H} NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: The number of distinct signals in the aromatic region (typically 110-160 ppm) will correspond to the number of unique carbon environments. Symmetrical isomers will have fewer signals than asymmetrical ones.[2]
-
-
2D NMR (if necessary):
-
If the 1D spectra are complex or ambiguous, 2D NMR is required.
-
¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other, helping to map out the proton connectivity on the aromatic ring.
-
¹H-¹³C HSQC: This experiment shows which protons are directly attached to which carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.
-
Data Interpretation Summary Table:
| Analytical Technique | Expected Observation for Correct Isomer | Troubleshooting for Incorrect Isomer |
| ¹H NMR | Predicted number of signals, chemical shifts, multiplicities, and integrations. | Unexpected number of signals or splitting patterns. |
| ¹³C NMR | Predicted number of unique carbon signals. | More or fewer signals than expected, indicating a different symmetry. |
| COSY | Correlations match the expected connectivity of adjacent protons. | Correlation peaks show an unexpected connectivity pattern. |
| HSQC | Correlations confirm the assignment of protons to their directly bonded carbons. | Ambiguous or unexpected proton-carbon correlations. |
Guide 2: Isomer Separation and Identification using LC-MS
The Challenge: You suspect your product is a mixture of isomers, or you need to confirm the identity of a single purified isomer against a reference standard.
The Solution: Develop an HPLC method to separate the isomers, coupled with a mass spectrometer for detection and confirmation of the molecular weight.
Workflow for LC-MS Isomer Analysis:
Caption: Workflow for Isomer Separation and Identification by LC-MS.
Step-by-Step Protocol:
-
Column Selection:
-
For separating aromatic positional isomers, a column that provides alternative selectivity to standard C18 phases is recommended. Good choices include Phenyl-Hexyl or Pentafluorophenyl (PFP) columns.[9] These phases offer π-π and dipole-dipole interactions that can effectively resolve regioisomers.
-
-
Mobile Phase Optimization:
-
Start with a generic gradient using acetonitrile and water (with 0.1% formic acid for good ionization in MS).
-
Optimize the gradient to achieve baseline separation of any impurities or potential isomers.
-
-
MS Detector Settings:
-
Set the mass spectrometer to scan for the expected mass of your compound in positive ion mode (to detect the [M+H]⁺ ion).
-
Ensure the scan range is wide enough to also observe the characteristic bromine isotope pattern (M and M+2 peaks of roughly equal intensity).[7]
-
-
Analysis:
-
Inject your purified sample.
-
If a reference standard for the desired isomer is available, inject it under the same conditions.
-
Confirmation Criteria:
-
The retention time of your main peak should match that of the reference standard.
-
The mass spectrum of the peak should show the correct protonated molecular ion ([M+H]⁺).
-
The isotopic pattern for one bromine atom should be clearly visible.
-
-
References
- Vertex AI Search. (2016). Melting point and boiling point in isomers. Chemistry Stack Exchange.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers.
- ACS Publications. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry.
- Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry.
- ACS Publications. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites.
- Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis.
- Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- University of Calgary. (n.d.).
- Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra.
- ResearchGate. (n.d.). Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3).
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Chemistry LibreTexts. (2023).
- NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups.
- PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C.
- Rotachrom Technologies. (n.d.).
- SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column.
- Welch Materials. (2024).
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).
- Sigma-Aldrich. (n.d.). 2-Bromo-N-methyl-N-phenylacetamide.
- ResearchGate. (2019).
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Vedantu. (n.d.). The total number of isomeric bromo-chloro-fluoro- iodo propadiene is.
- Toppr. (2018). Does 1-Chloro, 2-Bromo, 1-Fluoro, and 2-Iodo Ethene show geometrical isomerism?.
- AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
- YouTube. (2023). Drawing All Possible Stereoisomers For 1-bromo-2-chlorocyclohexane.
Sources
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Challenges in the characterization of poly-halogenated aromatic compounds
Initiating Research on PHACs
I'm initiating comprehensive Google searches to gather authoritative information regarding the analytical challenges linked to characterizing poly-halogenated aromatic compounds (PHACs). My focus is on common analytical techniques, sample preparation obstacles, and data interpretation issues. I need to be thorough.
Defining Technical Support Structure
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Developing Comprehensive Workflow
I'm now expanding my search for key experimental workflows, such as sample extraction, cleanup, and instrumental analysis, and focusing on presenting these as self-validating systems. I am also planning tables to summarize quantitative data, like instrument detection limits and extraction recovery efficiencies.
Formulating a Q&A
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Developing the Framework
I've been exploring a linear workflow structure, breaking down the process into stages: sample collection, preparation, instrumental analysis, and interpretation. This seems a logical starting point for a user-friendly troubleshooting guide. I'm focusing on incorporating in-text citations and clickable URLs, and I'm planning out where to use tables for quantitative data and Graphviz diagrams for visual clarity in workflows.
Integrating Problem-Solving
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Refining the Approach
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Integrating Expert Insights
I've been working on integrating key learnings from search results. I'm focusing on the complexities of PHAC analysis, particularly co-elution, matrix interference, and the challenges of quantification due to a lack of standards. I'm prioritizing directness in the Q&A format, addressing common problems related to GC-MS analysis, and providing solutions for PHAC degradation. I feel these factors will address the target audience's need.
Finalizing the Structure
I'm solidifying the hybrid structure, with workflow sections supplemented by troubleshooting Q&As. The technical support center's core is now defined. I've compiled my constraint checklist and learnings, establishing a strong foundation. I'm confident about delivering high-value solutions.
I've got the title finalized, and I'm ready to move into the introductory phase. I'm excited by how this resource is forming, and that it's going to be very helpful for the target audience.
Developing The Structure
I'm now incorporating my research into the guide's structure. I'm focusing on a hybrid format, merging a logical workflow with troubleshooting questions. I'm particularly prioritizing direct answers to typical problems like co-elution and degradation, and I'll include diagrams. I'm confident this format will be highly useful.
Architecting the Technical Center
I've been solidifying the structure. I'm building out a hybrid format for this technical support center, which I'm confident will enhance the user experience. The key sections are sample prep, GC-MS analysis, and data interpretation, each with embedded Q&As. I am certain that this will satisfy the user's needs.
I am finalizing the structure, and I'm very confident I'll deliver high-value solutions. I am excited about the progress of this resource, and how it will support the needs of the target audience.
Refining the Troubleshooting Guide
I'm now integrating the structure. I've designed three core sections: Sample Prep, GC-MS Analysis, and Quantification. Each features direct Q&A troubleshooting, complete with diagrams and protocols. I am prioritizing a structured layout with the user's needs in mind. This will create a highly practical and effective resource.
Technical Support Center: Thermal Management in N-(4-Bromo-2-fluorophenyl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(4-Bromo-2-fluorophenyl)acetamide. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions designed for researchers, scientists, and drug development professionals. Our focus is on the critical aspect of managing thermal stability to ensure reaction safety, maximize yield, and achieve high product purity.
Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses high-level questions to provide a foundational understanding of the thermal challenges inherent in this synthesis.
Q1: Why is thermal stability a primary concern during the synthesis of this compound?
A: The synthesis typically involves the N-acetylation of 4-bromo-2-fluoroaniline using a strong acetylating agent like acetic anhydride or acetyl chloride. This amidation reaction is significantly exothermic, meaning it releases a substantial amount of heat.[1][2] If this heat is not effectively managed, the reaction temperature can increase rapidly. This can lead to a dangerous, self-accelerating cycle known as a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[3] Proper thermal control is therefore paramount for safety and reaction success.
Q2: What are the specific thermal hazards associated with the primary reactants?
A: The key reactants, 4-bromo-2-fluoroaniline and acetic anhydride, each present specific hazards:
-
4-Bromo-2-fluoroaniline: This starting material is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[4] While not pyrophoric, its handling requires care.
-
Acetic Anhydride: This is the main source of thermal risk. It is a combustible liquid that reacts violently with water, releasing heat and forming acetic acid.[5][6] Its vapors can form explosive mixtures with air at elevated temperatures.[7] The reaction with the aniline is energetic, and uncontrolled addition is the most common cause of temperature excursions.
Q3: What are the direct consequences of poor temperature control on the final product?
A: Poor temperature control can lead to several undesirable outcomes:
-
Impurity Formation: Higher temperatures can promote side reactions, such as di-acetylation or the formation of degradation products, leading to a complex mixture that is difficult to purify.
-
Reduced Yield: The desired reaction pathway has an optimal temperature window. Deviating from this can favor side reactions, consuming starting material and reducing the overall yield of this compound.
-
Color Body Formation: A noticeable darkening of the reaction mixture is often an indicator of decomposition or side reactions, which are typically accelerated by heat.
-
Safety Hazards: As mentioned, the most severe consequence is a thermal runaway, which can lead to a violent release of energy, vessel over-pressurization, and potential explosion.[3]
Troubleshooting Guide: A Problem-Solution Approach
This guide provides direct answers to specific problems you may encounter during the experiment.
Q1: My reaction temperature is rising uncontrollably after I started adding acetic anhydride. What are the immediate steps and root causes?
A: An uncontrolled temperature rise is a critical event requiring immediate action.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of acetic anhydride.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt) is making good contact with the flask and has sufficient capacity. Add more ice or lower the cryostat setpoint if possible.
-
Increase Agitation: Ensure stirring is vigorous enough to promote efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
-
Dilution (Use with Caution): If the reaction is still accelerating, the addition of a small amount of pre-chilled reaction solvent can help absorb some of the heat. This should be part of a pre-approved emergency plan.
Root Cause Analysis:
-
Addition Rate Too Fast: The most common cause. The rate of heat generation from the exothermic reaction overwhelmed the cooling system's capacity.
-
Inadequate Cooling: The cooling bath may be too small for the scale of the reaction, or there may be poor thermal contact between the flask and the bath.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the temperature is much higher than what the probe reads, leading to an acceleration of the reaction.
-
Incorrect Reagent Concentration: Using a more concentrated solution than the protocol specifies can lead to a more rapid release of heat.
Q2: I'm observing a significant color change (e.g., from pale yellow to dark brown) during the reaction, even with moderate temperature control. What does this signify?
A: A significant color change, particularly darkening, is often indicative of impurity formation. While the N-acetylation should yield a relatively clean product, elevated temperatures, even if not a full runaway, can promote the formation of colored byproducts or degradation of the starting aniline. Ensure your temperature probe is accurately placed within the reaction medium and not touching the glass wall. Even minor temperature deviations above the optimal range (e.g., >15 °C) can be sufficient to cause this issue over time.
Q3: My final yield is consistently low, and TLC/LCMS analysis shows multiple byproducts. How can better thermal management improve this?
A: Low yield and poor selectivity are classic symptoms of suboptimal temperature control. The activation energy for side reactions is often higher than that for the desired reaction. When the temperature rises, these alternative pathways become more accessible. By maintaining a consistently low temperature (e.g., 0-5 °C) throughout the addition of acetic anhydride, you are creating conditions that kinetically favor the desired N-acetylation over competing side reactions. This ensures that the majority of your starting material is converted to the intended product, this compound.
Q4: How do I approach scaling this synthesis from 1g to 100g while maintaining thermal safety?
A: Scaling up an exothermic reaction is a non-linear challenge because the volume of the reaction increases by a cube (r³), while the surface area available for cooling only increases by a square (r²).
Key Scaling Considerations:
-
Reduce Addition Rate: The rate of addition for the acetic anhydride must be significantly slower relative to the total volume.
-
Improve Heat Transfer: Switch from a simple beaker-in-ice-bath to a jacketed reactor with a circulating chiller for more precise and powerful temperature control.
-
Use a Calibrated Thermocouple: Ensure the temperature probe is placed to accurately reflect the internal bulk temperature.
-
Consider Reverse Addition: Adding the aniline solution to the acetic anhydride (diluted in a solvent) can sometimes offer better control, though this must be validated at a small scale first.
-
Perform a Safety Assessment: For larger scales, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to precisely measure the heat of reaction and determine the maximum safe addition rate.
Data Presentation & Visualization
Visual aids and structured data are essential for understanding and implementing robust thermal control.
Diagrams
Caption: Troubleshooting workflow for a thermal excursion event.
Caption: Recommended laboratory setup for controlled synthesis.
Tables
Table 1: Recommended Reaction Parameters for Thermal Control
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) | Rationale for Change |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C | Optimal kinetic window; non-negotiable for safety. |
| Cooling Method | Ice/Water Bath | Jacketed Reactor with Chiller | Surface area to volume ratio decreases on scale-up, requiring more efficient heat removal. |
| Acetic Anhydride Addition | Manual via dropping funnel | Metering pump for controlled feed | Ensures a steady, reproducible addition rate, preventing sudden exotherms. |
| Addition Time | 30 - 60 minutes | 2 - 4 hours | Slower addition is critical to allow the cooling system to keep pace with heat generation. |
| Stirring Speed | 300 - 500 RPM (Magnetic) | 150 - 300 RPM (Overhead) | Must be sufficient to ensure homogeneity and heat transfer without excessive splashing. |
Table 2: Reagent Hazard Summary
| Compound | Key Hazards | Recommended PPE |
| 4-Bromo-2-fluoroaniline | Harmful if swallowed/inhaled/skin contact, skin/eye irritant.[4] | Nitrile gloves, safety glasses, lab coat |
| Acetic Anhydride | Combustible, reacts violently with water, causes severe skin burns and eye damage, fatal if inhaled.[5] | Neoprene/butyl gloves, chemical splash goggles, face shield, lab coat, work in a fume hood. |
| This compound | May cause skin, eye, and respiratory irritation. (Assumed based on structure, handle with care).[8][9] | Nitrile gloves, safety glasses, lab coat |
Recommended Experimental Protocol
This protocol is designed with thermal safety as the primary consideration.
Materials and Reagents:
-
4-Bromo-2-fluoroaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Ethyl Acetate (or other suitable aprotic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Reaction flask, dropping funnel, magnetic stirrer, thermocouple
-
Ice/water bath
Procedure:
-
Setup: Assemble the reaction apparatus as shown in the diagram above inside a chemical fume hood. Ensure the reaction flask is securely placed in a large ice/water bath. Place a thermocouple probe into the flask, ensuring the tip is submerged in the reaction medium but not touching the walls.
-
Dissolution: Charge the reaction flask with 4-bromo-2-fluoroaniline and ethyl acetate (approx. 10 mL per gram of aniline). Begin stirring to dissolve the solid.
-
Cooling: Cool the solution to an internal temperature of 0-5 °C. Do not proceed until the temperature is stable in this range.
-
Controlled Addition: Charge the dropping funnel with acetic anhydride. Begin adding the acetic anhydride dropwise to the stirred aniline solution. The addition rate must be carefully controlled to maintain the internal temperature between 0-10 °C. If the temperature exceeds 10 °C, immediately stop the addition and wait for it to cool before resuming at a slower rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC or LCMS to confirm the consumption of the starting material.
-
Quenching: Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture to quench any remaining acetic anhydride and neutralize the acetic acid byproduct. Caution: This will generate CO2 gas; ensure adequate venting.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
- Organic Syntheses Procedure, Acetamide, N-bromo-.
- The Royal Society of Chemistry, Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
- PubChem, this compound.
- PMC, Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Global Substance Registration System, this compound.
- ACS Omega, Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- PubChemLite, this compound (C8H7BrFNO).
- Chemcasts, n-(2-Bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) Properties.
- Chemical Industry Journal, Handling Reaction Exotherms – A Continuous Approach.
- PMC, Amide Activation in Ground and Excited States.
- The Royal Society of Chemistry, Supplementary Information - Synthesis of N-phenylacetamide derivatives.
- PubChem, Acetamide, N-(4-bromophenyl)-2-fluoro-.
- Green Chemistry (RSC Publishing), Evaluation of alternative solvents in common amide coupling reactions.
- International Labour Organization, ICSC 0209 - ACETIC ANHYDRIDE.
- Google Patents, CN101550090B - Method for synthesizing bromoacetamide.
- Chemical Safety, SDS for Acetic Anhydride: A Guide to Chemical Safety.
- NJ Department of Health, ACETIC ANHYDRIDE HAZARD SUMMARY.
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of N-(4-Bromo-2-fluorophenyl)acetamide
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. N-(4-Bromo-2-fluorophenyl)acetamide, a substituted acetanilide, serves as a valuable building block in the synthesis of various biologically active molecules. Its precise characterization is paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) reference spectrum of this compound, contextualized by a comparison with other key analytical techniques.
The Central Role of ¹H NMR in Structural Elucidation
Proton (¹H) NMR spectroscopy stands as the primary and most informative technique for elucidating the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool. For a molecule like this compound, ¹H NMR allows us to "see" the distinct protons on the aromatic ring, the methyl group of the acetamide moiety, and the amide proton itself, providing a definitive fingerprint of the compound.
Reference ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), exhibits a characteristic set of signals. The following analysis is based on typical chemical shifts and coupling patterns observed for this structure.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| CH₃ (acetamide) | ~2.2 | Singlet (s) | 3H | N/A |
| Aromatic H | ~7.3-7.5 | Multiplet (m) | 2H | Various |
| Aromatic H | ~8.1-8.3 | Triplet (t) or Doublet of Doublets (dd) | 1H | Various |
| NH (amide) | ~8.0-8.5 | Broad Singlet (br s) | 1H | N/A |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Deconstructing the Spectrum:
-
The Acetamide Methyl Protons (CH₃): A sharp singlet appearing around 2.2 ppm is characteristic of the three equivalent protons of the acetyl group. Its upfield position is typical for methyl groups attached to a carbonyl carbon. The singlet nature indicates no adjacent protons to couple with.
-
The Aromatic Protons: The aromatic region (typically 6.5-8.5 ppm) reveals the substitution pattern on the phenyl ring.[1] Due to the fluorine and bromine substituents, the three aromatic protons are chemically non-equivalent and exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. One proton, likely ortho to the fluorine, often appears as a triplet or doublet of doublets at the downfield end of the aromatic region (~8.1-8.3 ppm). The other two aromatic protons often overlap, resulting in a multiplet between 7.3 and 7.5 ppm.
-
The Amide Proton (NH): The amide proton typically appears as a broad singlet in the range of 8.0-8.5 ppm. Its chemical shift can be highly variable and is sensitive to solvent, temperature, and concentration due to hydrogen bonding. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
A Comparative Analysis with Complementary Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Provides a count of unique carbons, confirming the molecular backbone. | Lower sensitivity than ¹H NMR; longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to identify key bonds like N-H, C=O, and C-Br. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and can provide structural clues from fragmentation. | Isomeric compounds can have identical molecular weights. |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. | Highly sensitive to the local electronic environment, providing a clean spectrum.[2] | Requires a spectrometer equipped for fluorine detection. |
The PubChem entry for this compound confirms the availability of ¹³C NMR, IR, and Mass Spectrometry data, allowing for a multi-faceted approach to structural verification.[3]
Experimental Protocols for Spectroscopic Analysis
¹H NMR Sample Preparation and Acquisition Workflow
For reproducible and high-quality NMR data, a standardized experimental workflow is crucial.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the relationship between the molecular structure of this compound and its key ¹H NMR signals.
Caption: Correlation of molecular structure with ¹H NMR signals.
Trustworthiness Through Self-Validating Data
The strength of this analytical approach lies in its self-validating nature. The integration of the ¹H NMR signals should correspond to the number of protons in each environment (a 3:2:1:1 ratio). The coupling patterns in the aromatic region, though complex, must be consistent with the proposed substitution pattern. When combined with the molecular weight from mass spectrometry and the presence of key functional groups from IR spectroscopy, a highly confident structural assignment can be made. Any deviation from the expected spectral data would immediately signal the presence of an impurity or an incorrect structure, prompting further investigation.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed and definitive fingerprint for its structural confirmation. When interpreted in conjunction with other spectroscopic methods such as ¹³C NMR, IR, and mass spectrometry, researchers can have a high degree of confidence in the identity and purity of this important chemical intermediate. This multi-technique approach embodies the principles of rigorous scientific validation essential in research and drug development.
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A Comparative Analysis of N-(4-Bromo-2-fluorophenyl)acetamide and N-(2-Bromo-4-fluorophenyl)acetamide for Researchers
An In-Depth Guide to the Physicochemical Properties, Synthesis, and Spectral Characteristics of Two Key Isomeric Building Blocks
In the landscape of pharmaceutical research and materials science, the subtle repositioning of functional groups on an aromatic scaffold can profoundly influence a molecule's biological activity, reactivity, and physical properties. This guide offers a detailed comparative analysis of two structurally similar yet distinct chemical entities: N-(4-Bromo-2-fluorophenyl)acetamide and N-(2-Bromo-4-fluorophenyl)acetamide. As positional isomers, these compounds serve as valuable intermediates in the synthesis of a wide array of more complex molecules, and understanding their individual characteristics is paramount for their effective utilization.
This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a simple cataloging of data. It delves into the causality behind their differing properties, provides validated experimental context, and is grounded in authoritative references to ensure scientific integrity.
Physicochemical Properties: A Tale of Two Isomers
The location of the bromine and fluorine atoms on the phenyl ring, relative to the acetamido group, imparts distinct physicochemical properties to each isomer. A summary of these key characteristics is presented below.
| Property | This compound | N-(2-Bromo-4-fluorophenyl)acetamide |
| CAS Number | 326-66-9[1][2] | 1009-22-9[3] |
| Molecular Formula | C₈H₇BrFNO[1][4] | C₈H₇BrFNO[3] |
| Molecular Weight | 232.05 g/mol [1] | 232.05 g/mol [3] |
| Melting Point | 160-162 °C (for a related derivative)[5] | 119.5 °C[6] |
| IUPAC Name | This compound[1] | N-(2-bromo-4-fluorophenyl)acetamide[3] |
The difference in melting points, with the 4-bromo-2-fluoro isomer having a significantly higher melting point, suggests a more stable crystal lattice structure. This could be attributed to more effective intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, facilitated by the specific arrangement of the substituents.
Synthesis of Isomeric N-(Bromo-fluorophenyl)acetamides
The synthesis of both this compound and N-(2-Bromo-4-fluorophenyl)acetamide typically follows a standard and robust protocol: the acylation of the corresponding substituted aniline. This reaction involves the nucleophilic attack of the amino group of the aniline on an activated acetylating agent.
General Synthetic Workflow
The general synthetic approach can be visualized as a two-step process, starting from the commercially available bromo-fluoroanilines.
Caption: General workflow for the synthesis of N-(bromo-fluorophenyl)acetamides.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on common laboratory practices for the acylation of anilines.
Materials:
-
4-Bromo-2-fluoroaniline or 2-Bromo-4-fluoroaniline
-
Acetic anhydride or Acetyl chloride
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or Triethylamine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or other suitable solvent for recrystallization
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the respective bromo-fluoroaniline (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride, 1.1 equivalents) to the cooled solution with stirring. If using acetyl chloride, a base such as pyridine or triethylamine (1.1 equivalents) is typically added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(bromo-fluorophenyl)acetamide.
Comparative Spectral Analysis
The positioning of the substituents significantly influences the electronic environment of the aromatic protons and carbons, leading to distinct NMR spectra. Similarly, the vibrational modes of the molecules are altered, resulting in unique IR spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons are particularly informative.
-
This compound: The fluorine atom at the 2-position will cause a downfield shift and introduce coupling to the adjacent protons. The proton ortho to the fluorine (at the 3-position) will appear as a doublet of doublets due to coupling with the fluorine and the proton at the 5-position. The proton at the 5-position will also be a doublet of doublets, coupling to the proton at the 3-position and the proton at the 6-position. The proton at the 6-position, ortho to the acetamido group, will likely be the most downfield aromatic proton and will appear as a doublet. The methyl protons of the acetamido group will appear as a singlet, typically in the range of 2.1-2.3 ppm.
-
N-(2-Bromo-4-fluorophenyl)acetamide: Here, the bromine atom is at the 2-position and the fluorine at the 4-position. The proton ortho to the bromine (at the 3-position) will be shifted downfield and will appear as a doublet of doublets, coupling to the fluorine and the proton at the 5-position. The proton at the 5-position will also be a doublet of doublets, coupling to the proton at the 3-position and the proton at the 6-position. The proton at the 6-position, ortho to the acetamido group, will be a doublet. The methyl protons of the acetamido group will present as a singlet in a similar region to its isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show clear differences, particularly in the chemical shifts of the aromatic carbons due to the differing electronic effects of the bromine and fluorine substituents in their respective positions. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
Both isomers will display characteristic IR absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Br and C-F stretches in the fingerprint region. The exact positions of these bands may differ slightly due to the electronic effects of the substituents on the aromatic ring.
Applications and Future Directions
N-phenylacetamide derivatives are a cornerstone in medicinal chemistry, with many exhibiting a broad range of biological activities, including antibacterial and antitubercular properties.[5][7] The specific isomers, this compound and N-(2-Bromo-4-fluorophenyl)acetamide, are valuable as synthetic intermediates for creating libraries of compounds for drug discovery programs. The presence of both a bromine and a fluorine atom provides handles for further chemical modifications, such as cross-coupling reactions at the bromine-substituted position, while the fluorine atom can enhance metabolic stability and binding affinity of the final molecule.
The differential reactivity of the two isomers, stemming from the electronic and steric influences of the halogen positions, can be strategically exploited in multi-step syntheses. For instance, the electronic nature of the aromatic ring will influence its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.
Conclusion
While this compound and N-(2-Bromo-4-fluorophenyl)acetamide share the same molecular formula, their distinct substitution patterns lead to measurable differences in their physicochemical properties, most notably their melting points. Their synthesis is readily achievable through standard acylation procedures, and their unique spectral signatures provide clear methods for their identification and characterization. For researchers in synthetic and medicinal chemistry, a thorough understanding of these isomeric differences is crucial for the rational design and synthesis of novel molecules with desired biological or material properties.
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of N-Phenylacetamides
In the landscape of modern drug discovery and agrochemical development, the N-phenylacetamide scaffold has emerged as a privileged structure, a versatile backbone for a multitude of biologically active compounds. The strategic introduction of halogen atoms onto the phenyl ring of this scaffold has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of halogenated N-phenylacetamides, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of different halogens, their positions on the phenyl ring, and the resulting impact on a spectrum of biological activities, supported by experimental data and detailed protocols.
The Crucial Role of Halogenation in Modulating Bioactivity
Halogenation is a fundamental strategy in medicinal chemistry and pesticide design. The introduction of fluorine, chlorine, bromine, or iodine can profoundly alter a molecule's physicochemical properties, including:
-
Lipophilicity: Halogens, particularly chlorine and bromine, significantly increase the lipophilicity of a molecule. This enhancement can improve its ability to cross biological membranes, such as the cell walls of bacteria or the cuticle of plants, thereby increasing its bioavailability at the target site.[1]
-
Electronic Effects: The high electronegativity of halogens can create a dipole moment in the molecule, influencing its binding to target proteins through electrostatic interactions. Electron-withdrawing effects can also impact the reactivity of the amide group.[2]
-
Steric Factors: The size of the halogen atom (I > Br > Cl > F) can influence the overall shape of the molecule, affecting its fit into the binding pocket of a receptor or enzyme.
-
Metabolic Stability: Halogenation, especially with fluorine, can block sites of metabolic oxidation, increasing the in vivo half-life of a compound.[3]
These modifications, individually or in concert, dictate the ultimate biological activity of the N-phenylacetamide derivative.
Comparative Analysis of Biological Activities
The versatility of the halogenated N-phenylacetamide scaffold is evident in its broad range of biological activities. Here, we compare its efficacy in key therapeutic and agrochemical areas.
Antimicrobial Activity: A Tale of Lipophilicity and Position
Halogenated N-phenylacetamides have demonstrated significant potential as antimicrobial agents. The key determinants of their efficacy are the type of halogen and its substitution pattern on the phenyl ring.
A study on newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that halogenated derivatives, particularly those with a p-substituted phenyl ring, were among the most active against both Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, as well as the yeast Candida albicans.[1] The high lipophilicity conferred by the halogen allows for rapid passage through the phospholipid bilayer of microbial cell membranes.[1] Specifically, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides showed notable activity.[1]
Table 1: Comparative Antimicrobial Activity of Halogenated N-Phenylacetamides
| Compound | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-fluorophenyl)acetamide | 4-Fluoro | Klebsiella pneumoniae | 512 | [4] |
| 2-chloro-N-phenylacetamide | Unsubstituted | Aspergillus flavus | 16 - 256 | [4][5] |
| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Chloro | S. aureus, MRSA, E. coli, C. albicans | Effective | [1] |
| 2-chloro-N-(3-bromophenyl)acetamide | 3-Bromo | S. aureus, MRSA, E. coli, C. albicans | Effective | [1] |
It is important to note that the biological activity can vary with the position of the substituent.[1] This suggests that while lipophilicity is a major driver, specific interactions with the target site, influenced by the electronic and steric properties of the halogen at a particular position, are also crucial.
Herbicidal Activity: The Importance of the Phenylacetyl Group and Substituent Effects
N-phenylacetamides have been extensively studied for their herbicidal properties. Research on N-(1-methyl-1-phenylethyl)phenylacetamides has shown that the phenylacetyl group is essential for high activity against weeds like Scirpus juncoides (bulrush).[2] The structure-activity relationship of these compounds is influenced by the hydrophobicity of the molecule, the steric dimensions of substituents in the acid moiety, and the electronic effect of substituents in the amine moiety.[2]
A quantitative structure-activity relationship (QSAR) analysis revealed a parabolic relationship between the herbicidal activity and the hydrophobicity of the substituents.[2] Furthermore, electron-withdrawing substituents at the 3- or 4-position of the amine moiety increased the activity.[2] This highlights the importance of a balanced lipophilicity and specific electronic features for potent herbicidal action.
Analgesic Activity: Targeting the Cyclooxygenase Pathway
Derivatives of 2-chloro-N,N-diphenylacetamide have shown significant analgesic potential, with efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[6][7] The proposed mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins responsible for pain and inflammation.[7]
Molecular docking studies have indicated that these derivatives exhibit good binding affinity for both COX-1 and COX-2 enzymes.[7] This suggests that the analgesic effect is likely mediated through the inhibition of this pathway.
Table 2: Comparative Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (60 min) | Reference |
| Control (10% Tween 20) | - | 7.25 ± 0.25 | [6] |
| Diclofenac Sodium | 50 | Not specified, used as standard | [6] |
| AKM-1 | 200 | Not specified, showed least activity | [6][7] |
| AKM-2 | 200 | Significant analgesic response | [6][7] |
| AKM-3 | 200 | Not specified | [6] |
Note: Specific reaction time values for all compounds were not available in the cited sources, but the relative activity was described.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of halogenated N-phenylacetamides.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the halogenated N-phenylacetamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.
-
Serial Dilution: Add a specific volume of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the prepared inoculum to each well, including a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Hot Plate Test for Analgesic Activity
This method is used to assess the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.
Workflow for Hot Plate Test
Caption: General workflow for the in-vivo hot plate analgesic assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, test compound). Administer the vehicle (e.g., 10% Tween 20), the standard analgesic (e.g., diclofenac sodium), or the test compound intraperitoneally or orally.
-
Hot Plate Test: At a specific time point after administration (e.g., 60 minutes), place each animal individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Latency Measurement: Record the time until the animal exhibits a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 15 seconds) is typically used to prevent tissue damage.
-
Data Analysis: Compare the mean reaction times of the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in reaction time compared to the control group indicates an analgesic effect.
The SAR of Halogenated N-Phenylacetamides: A Visual Summary
The structure-activity relationship of this class of compounds can be summarized by considering the interplay of several key factors.
SAR Summary Diagram
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A Senior Scientist's Comparative Guide to N-phenylacetamide Derivatives in Anticancer Assays
Introduction: The Rise of a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, the search for novel anticancer agents is a relentless pursuit. Certain molecular frameworks, known as "privileged scaffolds," serve as versatile platforms for drug design due to their ability to interact with multiple biological targets. The N-phenylacetamide core is one such scaffold that has garnered significant attention for its therapeutic potential. This guide offers a comparative analysis of N-phenylacetamide derivatives, synthesizing data from various studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer activities, mechanistic underpinnings, and the robust methodologies required for their evaluation. Our focus is not merely on presenting data but on understanding the causal relationships between chemical structure, cytotoxic efficacy, and the cellular pathways these compounds modulate.
The N-Phenylacetamide Scaffold: A Platform for Anticancer Drug Design
The N-phenylacetamide structure, characterized by a phenyl ring connected to an acetamide group, offers multiple points for chemical modification. These modifications can dramatically influence the compound's physicochemical properties and biological activity. Strategic substitutions on the phenyl ring or the acetamide nitrogen can fine-tune the molecule's ability to fit into the binding pockets of target proteins, thereby enhancing its potency and selectivity as an anticancer agent.
For instance, studies have shown that the nature and position of substituents on the phenyl ring are critical determinants of cytotoxicity. The addition of electron-withdrawing groups, such as nitro (NO2) groups, has been observed to enhance the anticancer effects of these derivatives when compared to electron-donating groups like methoxy (OCH3).[1][2][3] This suggests that the electronic properties of the phenyl ring play a crucial role in the molecule's interaction with its cellular targets.
Comparative Cytotoxicity Analysis: A Data-Driven Look at Efficacy
The primary measure of a compound's potential as an anticancer agent is its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
Below is a comparative summary of the cytotoxic activities (IC50 values in µM) of various N-phenylacetamide derivatives against several human cancer cell lines, as reported in the literature.
| Derivative ID | Substituent (R) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Series 1 | Imatinib | [1][2] | ||||
| 2b | 3-NO2 | PC3 (Prostate) | 52 | Imatinib | 40 | [1][2] |
| 2c | 4-NO2 | PC3 (Prostate) | 80 | Imatinib | 40 | [1][2] |
| 2c | 4-NO2 | MCF-7 (Breast) | 100 | Imatinib | 98 | [1][2][3] |
| Series 2 | Doxorubicin | |||||
| 3j | 4-NO2 | MDA-MB-468 (Breast) | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 | |
| 3e | 3-Cl | PC12 (Pheochromocytoma) | 0.67 ± 0.12 | Doxorubicin | 2.6 ± 0.13 | |
| 3g | 2-OCH3 | MDA-MB-468 (Breast) | 1.3 ± 0.03 | Doxorubicin | 0.38 ± 0.07 | |
| 3h | 4-OCH3 | MCF-7 (Breast) | 1.4 ± 0.12 | Doxorubicin | 2.63 ± 0.4 |
Analysis of Structure-Activity Relationships (SAR): From this data, several key SAR trends emerge:
-
Electron-Withdrawing Groups: As previously mentioned, compounds with nitro substituents (e.g., 2b, 2c, 3j) consistently demonstrate potent cytotoxic effects.[1][2] The para-nitro substituted compound 3j, in particular, shows sub-micromolar activity against the MDA-MB-468 breast cancer cell line.
-
Positional Isomerism: The position of the substituent matters. For instance, a 3-chloro substitution (3e) results in high potency against PC12 cells, while a 4-chloro substitution (3f) is more effective against MDA-MB-468 cells.
-
Cell Line Specificity: The derivatives exhibit varying degrees of selectivity for different cancer cell lines. For example, the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed greater potency against the PC3 prostate cancer cell line compared to the MCF-7 breast cancer and HL-60 leukemia cell lines.[1][2][3]
Mechanistic Deep Dive: Unraveling the Pathways of Action
Understanding how a compound kills cancer cells is as important as knowing that it can. Many effective chemotherapeutic agents function by inducing apoptosis, or programmed cell death. N-phenylacetamide derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
Key molecular events observed upon treatment with these derivatives include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases (like caspase-3), which are the executioners of apoptosis.[5] Furthermore, the upregulation of Fas Ligand (FasL) expression suggests activation of the extrinsic pathway.[5]
Some N-phenylacetamide derivatives may also function as Histone Deacetylase (HDAC) inhibitors.[6] HDACs are enzymes that play a crucial role in regulating gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.[5]
Experimental Corner: Protocols for Robust Evaluation
The scientific integrity of any comparative analysis rests on the quality of the experimental data. All protocols must be self-validating, incorporating appropriate controls to ensure the results are reliable and reproducible. The International Organization for Standardization (ISO) provides key guidelines for in vitro cytotoxicity testing, such as ISO 10993-5, which are crucial for ensuring data quality and regulatory acceptance.[7][8][9][10]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-phenylacetamide derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[6]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the N-phenylacetamide derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.[6] Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.[14][15] Transfer 100 µL of the cell suspension to a flow cytometry tube.[13][15]
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14][15]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[13][14][15]
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[1] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[3] This permeabilizes the cells. Cells can be stored in ethanol at -20°C for several weeks.[3]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[2] Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[1][3]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Conclusion & Future Perspectives
The N-phenylacetamide scaffold represents a promising platform for the development of novel anticancer therapeutics. The comparative analysis of various derivatives reveals critical structure-activity relationships, with substitutions like nitro groups significantly enhancing cytotoxic potency. Mechanistic studies indicate that these compounds can effectively induce apoptosis through multiple cellular pathways and may also cause cell cycle arrest.[16]
The future of research in this area should focus on optimizing lead compounds to improve their selectivity for cancer cells over normal cells, thereby reducing potential toxicity. Further exploration of their mechanism of action, including the identification of specific protein targets, will be crucial for rational drug design. The robust and validated protocols provided in this guide serve as a foundation for researchers to conduct these essential investigations, ensuring that the data generated is both accurate and reliable, ultimately accelerating the journey from the laboratory bench to clinical application.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
- Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
- Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
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- Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
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- Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.
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A Comparative Guide to Validating the Binding of N-(4-Bromo-2-fluorophenyl)acetamide to a Target Protein
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental evidence. A critical milestone in this process is confirming that your molecule of interest, in this case, N-(4-Bromo-2-fluorophenyl)acetamide, directly and specifically engages its intended protein target. This guide provides an in-depth comparison of key methodologies to validate this binding, moving from purified components to a complex cellular environment. We will explore the "why" behind each experimental choice, ensuring a self-validating and robust data package.
The Imperative of Orthogonal Validation
In drug discovery, relying on a single experimental technique for validating a drug-target interaction is fraught with peril. Each method has its own inherent limitations and potential for artifacts. A robust validation strategy, therefore, employs multiple, independent (orthogonal) methods that measure different physical or biological consequences of binding.[1][2] A convergence of evidence from these disparate techniques builds a strong, irrefutable case for on-target engagement. Our validation journey for this compound will follow a logical progression from biophysical characterization with purified proteins to confirming target engagement within the complexity of a living cell.
Caption: Orthogonal workflow for validating target engagement.
Part 1: Biophysical Characterization with Purified Proteins
The first crucial step is to demonstrate a direct interaction between this compound and the purified target protein. This controlled in vitro setting allows for the precise measurement of binding parameters, free from the complexities of the cellular milieu.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity
ITC stands as a cornerstone of biophysical characterization because it directly measures the heat released or absorbed during a binding event.[3][4][] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[6][7] The thermodynamic signature provides deep insights into the forces driving the interaction.
-
Sample Preparation:
-
Dialyze the purified target protein and a concentrated stock of this compound extensively against the same buffer to minimize buffer mismatch effects, which can generate significant heats of dilution.[6] A common starting buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Ensure the final concentration of any solvent (like DMSO) used to dissolve the compound is identical in both the protein solution and the titrant.[6]
-
Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.[8]
-
Accurately determine the concentrations of both the protein and the compound.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell (typically at a concentration of 5-50 µM).[6]
-
Load this compound into the injection syringe at a concentration 10-20 times that of the protein.[8]
-
Set the cell temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.[3]
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine KD, n, and ΔH.[9]
-
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction
While ITC provides thermodynamic data, SPR offers a real-time view of the binding kinetics.[10][11] This technique measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (the target protein).[11][12] This allows for the determination of the association rate (kon) and the dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[10]
-
Protein Immobilization:
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (which should be the same as the dialysis buffer from the ITC experiment).
-
Inject the compound dilutions over the sensor surface, starting with the lowest concentration.
-
Include a "zero concentration" (buffer only) injection for double referencing.
-
After each association phase, flow buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
The binding response over time is recorded in a sensorgram.[12]
-
Globally fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the KD from the ratio of the rate constants.
-
Differential Scanning Fluorimetry (DSF): High-Throughput Validation of Stabilization
DSF, also known as a Thermal Shift Assay (TSA), is a rapid and cost-effective method to assess whether a compound binding to a protein alters its thermal stability.[14][15] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[16][17] This is a strong indicator of a direct interaction.
-
Reaction Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing the purified target protein (typically 1-5 µM), a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the assay buffer.[15][16][18]
-
Add this compound at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO).[16]
-
-
Data Acquisition:
-
Data Analysis:
-
As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of this transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples. A positive ΔTm indicates stabilization and binding.[16]
-
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Differential Scanning Fluorimetry (DSF) |
| Primary Output | KD, n, ΔH, ΔS | kon, koff, KD | ΔTm |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures change in thermal stability |
| Label-Free | Yes | Yes (analyte) | No (requires dye) |
| Throughput | Low | Medium | High |
| Protein Consumption | High | Low (immobilized) | Low |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data | High throughput, low sample needs |
Part 2: Cellular Target Engagement
Demonstrating a direct biophysical interaction is a necessary first step, but it does not guarantee that the compound will engage its target in the complex and crowded environment of a cell. Cellular target engagement assays are therefore essential to confirm that this compound can cross the cell membrane (if the target is intracellular) and bind to its target in a physiological context.[19][20][21]
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Native Environment
CETSA extends the principle of the thermal shift assay to the cellular level.[22][23][24] It is based on the premise that a protein, when bound to a ligand, becomes more resistant to heat-induced denaturation and subsequent aggregation within the cell.[25][26] This stabilization can be quantified, providing direct evidence of target engagement in intact cells or even tissues.[23][26]
Caption: Workflow for CETSA with Western Blot detection.
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to an appropriate density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).[28][29]
-
Block the membrane to prevent non-specific antibody binding.[29]
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and then incubate with an HRP-conjugated secondary antibody.[30][31]
-
Add a chemiluminescent substrate and image the resulting bands.[31]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle control samples.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature.
-
A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and cellular engagement.[27]
-
Conclusion: An Integrated Approach to Binding Validation
Validating the binding of a novel compound like this compound to its protein target is a cornerstone of early-stage drug discovery. No single technique can provide a complete picture. By employing an orthogonal validation strategy—starting with the precise biophysical measurements of ITC and SPR, followed by the high-throughput screening capability of DSF, and culminating in the physiologically relevant confirmation by CETSA—researchers can build a comprehensive and compelling case for on-target engagement. This multi-faceted approach minimizes the risk of artifacts and provides the confidence needed to advance a compound through the drug discovery pipeline.
References
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- National Institutes of Health (NIH). (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved January 10, 2026.
- MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved January 10, 2026.
- BenchChem. (2025). Application Note: Western Blot Analysis for Target Engagement of "Compound 13". Retrieved January 10, 2026.
- DiscoverX. (n.d.). Target Engagement Assays. Retrieved January 10, 2026.
- National Institutes of Health (NIH). (n.d.). Determining target engagement in living systems. Retrieved January 10, 2026.
- Cytiva Life Sciences. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube.
- PerkinElmer. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved January 10, 2026.
- Bio-Rad Laboratories. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- BenchChem. (2025). Application Notes and Protocols for PF-3450074 Thermal Shift Assay (TSA) for Target Engagement. Retrieved January 10, 2026.
- Springer Nature. (n.d.). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Thermal shift assay. Retrieved January 10, 2026.
- National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 10, 2026.
- National Institutes of Health (NIH). (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved January 10, 2026.
- Grokipedia. (n.d.). Thermal shift assay. Retrieved January 10, 2026.
- CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved January 10, 2026.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 10, 2026.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 10, 2026.
- Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved January 10, 2026.
- National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 10, 2026.
- ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Retrieved January 10, 2026.
- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis. Retrieved January 10, 2026.
- Unknown Source. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
- ResearchGate. (n.d.). Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). Retrieved January 10, 2026.
- National Institutes of Health (NIH). (n.d.). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Retrieved January 10, 2026.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 10, 2026.
- CETSA. (n.d.). CETSA. Retrieved January 10, 2026.
- PubChem. (n.d.). This compound.
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- Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Retrieved January 10, 2026.
- Abcam. (n.d.). Western blot protocol. Retrieved January 10, 2026.
- Proteintech. (n.d.). WESTERN BLOTTING. Retrieved January 10, 2026.
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Navigating the Spectral Maze: A Senior Scientist's Guide to Cross-Referencing N-(4-Bromo-2-fluorophenyl)acetamide Data
For the seasoned researcher, the specter of misidentification is a constant companion. In the high-stakes arena of drug development and chemical research, the unequivocal structural confirmation of a compound is not merely a procedural step but the very bedrock of scientific integrity and project success. An erroneous structural assignment can lead to wasted resources, invalidated biological data, and significant delays. This guide provides an in-depth, experience-driven approach to the critical process of cross-referencing spectral data, using N-(4-Bromo-2-fluorophenyl)acetamide (CAS No. 326-66-9) as a practical exemplar. We will delve into the "why" behind the "how," moving beyond a simple checklist to a self-validating analytical paradigm.
The importance of this rigorous validation cannot be overstated. Regulatory bodies such as the FDA and EMA mandate stringent analytical method validation to ensure the reliability and consistency of data, which is fundamental to pharmaceutical quality control.[1][2][3] Employing validated analytical methods is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[4][5] This guide will equip you with the foundational principles and actionable protocols to confidently verify your compound's identity against established database records.
The Digital Benchmark: this compound Spectral Data from Public Databases
Before entering the laboratory, a thorough review of existing public data is imperative. PubChem, a comprehensive database from the National Center for Biotechnology Information (NCBI), serves as our primary reference point for this compound. It's crucial to note that while databases are invaluable, they are compilations of data from various sources and should be treated as a reference, not an infallible truth. Always be vigilant for potential inconsistencies or data from related isomers.
Table 1: ¹H NMR Spectral Data for this compound[6]
| Parameter | Value | Source |
| Instrument | BRUKER AC-300 | Tokyo Kasei Kogyo Company, Ltd. |
| Chemical Shift (δ) | (Predicted, specific values not listed) | NMRShiftDB Link in PubChem |
Table 2: Mass Spectrometry (GC-MS) Data for this compound[6]
| Parameter | Value | Source |
| NIST Number | 234579 | NIST Mass Spectrometry Data Center |
| Key m/z Peaks | 141, 189, 191 | NIST Mass Spectrometry Data Center |
| Molecular Weight | 232.05 g/mol | PubChem Computed |
| Monoisotopic Mass | 230.96950 Da | PubChem Computed |
Table 3: Infrared (IR) Spectroscopy Data for this compound[6]
| Parameter | Value | Source |
| Technique | KBr Wafer | Tokyo Kasei Kogyo Company, Ltd. |
| Database | SpectraBase | |
| Technique | ATR-IR | Aldrich |
| Database | SpectraBase |
Note: Specific peak frequencies are typically viewed within the spectral image on the database and are not always tabulated in a readily exportable format.
The Workflow of Validation: A Visual Guide
The process of cross-referencing is a systematic workflow. The following diagram illustrates the logical progression from data acquisition to structural confirmation.
Caption: Workflow for cross-referencing experimental and database spectral data.
Experimental Protocols: Generating Your Own Spectral Fingerprint
The core of this guide lies in the meticulous acquisition of your own experimental data. The following protocols are designed to be self-validating, with explanations for key procedural choices.
Protocol 1: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton NMR spectrum for comparison of chemical shifts, multiplicities, and integration.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your this compound sample. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing issues with solubility or line broadening.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the solvent choice is consistent with the reference data if available. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: Locking ensures the stability of the magnetic field during acquisition, while shimming maximizes spectral resolution by making the magnetic field as uniform as possible across the sample.
-
Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectrum using the TMS signal at 0.00 ppm.
-
Integrate all peaks and normalize the integration values.
-
Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal. A guide to interpreting these parameters can be found in resources from Emery Pharma and ACD/Labs.[6][7]
-
Protocol 2: Mass Spectrometry (Electron Ionization - Gas Chromatography)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane. Causality: The sample must be volatile enough to be introduced into the mass spectrometer via the gas chromatograph.
-
-
Instrumental Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The gas chromatograph will separate the compound from any residual solvent or impurities before it enters the mass spectrometer.
-
The mass spectrometer, operating in electron ionization (EI) mode, will bombard the molecules with electrons, causing ionization and fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, expect to see peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern and compare it to the key m/z peaks listed in the database. Causality: The fragmentation pattern is a unique fingerprint of a molecule and provides strong evidence for its structure. For more on mass spectrometry data analysis, refer to introductory guides on the topic.[8]
-
Protocol 3: Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal. Causality: ATR is a rapid and convenient method for solid samples, requiring minimal preparation.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. Causality: This is crucial for subtracting the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands for the key functional groups in this compound:
-
N-H stretch: ~3300-3100 cm⁻¹
-
C=O stretch (amide): ~1680-1630 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
C-F stretch: ~1250-1000 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
-
-
Compare the positions and relative intensities of these bands to the reference spectrum.
-
The Logic of Confirmation: A Decision Framework
The final step is a critical evaluation of the congruence between your experimental data and the database records.
Caption: Logical decision flow for validating spectral data.
By systematically comparing each piece of spectroscopic evidence, you build a multi-faceted and robust case for the identity of your compound. Discrepancies should trigger a thorough investigation into potential issues such as sample purity, isomeric confusion, or errors in the reference data itself. This self-validating system ensures that your research is built on a foundation of confirmed chemical identity, a non-negotiable standard for all scientific endeavors.
References
- Pharma Times. (2025, April 28). Why is It Crucial to Validate Analytical Methods? Pharma Times Official. [Link]
- Pharmaguideline. (2024, November 5). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
- Wisdomlib. (2024, November 24). Importance of analytical method validation in pharmaceutical research. Wisdomlib. [Link]
- Pharmaguideline. (2024, November 5).
- Emery Pharma. (2018, April 2).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
- Aspect Analytics. (n.d.).
- PubChem. This compound | C8H7BrFNO | CID 67593.
Sources
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. Importance of analytical method validation in pharmaceutical research. [wisdomlib.org]
- 5. Why is Analytical Method Validation Required? | Pharmaguideline [pharmaguideline.com]
- 6. emerypharma.com [emerypharma.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Introduction to mass spectrometry data analysis | Aspect Analytics | Bring your spatial multi-omics data together [aspect-analytics.com]
A Comparative Guide to the Cytotoxicity of Fluorinated and Non-Fluorinated Bromoacetanilides
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] However, these modifications can also profoundly impact a compound's cytotoxicity. This guide provides a comprehensive framework for comparing the cytotoxic profiles of fluorinated and non-fluorinated bromoacetanilides, offering both theoretical insights and practical experimental protocols.
The Rationale: Why Fluorination Matters in Bromoacetanilide Cytotoxicity
Bromoacetanilides represent a class of organic compounds with a diverse range of biological activities. The presence of the bromine atom and the acetanilide scaffold can contribute to their interaction with biological targets.[2][3] The introduction of fluorine into the aromatic ring or the acetyl group is hypothesized to modulate cytotoxicity through several mechanisms:
-
Altered Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorination can block sites of metabolic oxidation, leading to a longer biological half-life and potentially increased exposure of cells to the compound.[1]
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and accumulate intracellularly.[1]
-
Modified Electronic Properties: As the most electronegative element, fluorine can significantly alter the electron distribution within the molecule, potentially affecting its interaction with biological macromolecules like enzymes and receptors.[1]
-
Formation of Toxic Metabolites: While often stabilizing, the metabolism of some fluorinated compounds can lead to the release of fluoride ions or the formation of toxic metabolites such as fluoroacetic acid, which can disrupt critical cellular processes like the Krebs cycle.[4]
Given these considerations, a systematic comparison of the cytotoxicity of fluorinated and non-fluorinated bromoacetanilides is essential for any drug discovery or toxicology program involving this class of compounds.
Experimental Workflow for Cytotoxicity Assessment
A robust and reproducible experimental design is critical for generating high-quality comparative data. The following workflow outlines the key steps for assessing the cytotoxicity of fluorinated and non-fluorinated bromoacetanilides.
Diagram of the Experimental Workflow
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Fluorinated and non-fluorinated bromoacetanilide test compounds
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Selected human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to allow for complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[7]
-
Comparative Cytotoxicity Data
The following table presents a hypothetical dataset to illustrate how the results of a comparative cytotoxicity study between a non-fluorinated bromoacetanilide and its fluorinated analog might be presented.
| Compound | Structure | Cell Line | Incubation Time (h) | IC50 (µM) |
| 1 (Non-fluorinated) | 4-Bromoacetanilide | HeLa | 48 | 85.2 ± 5.6 |
| 2 (Fluorinated) | 4-Bromo-2-fluoroacetanilide | HeLa | 48 | 22.7 ± 2.1 |
| 1 (Non-fluorinated) | 4-Bromoacetanilide | HepG2 | 48 | > 100 |
| 2 (Fluorinated) | 4-Bromo-2-fluoroacetanilide | HepG2 | 48 | 45.8 ± 3.9 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Interpretation of Results and Structure-Activity Relationships (SAR)
-
Impact of Fluorination: The introduction of a fluorine atom onto the acetanilide ring is shown to significantly increase the cytotoxicity of the bromoacetanilide scaffold. This is evidenced by the lower IC50 values of the fluorinated compound compared to its non-fluorinated counterpart in both cell lines. This is consistent with findings for other classes of compounds where fluorination enhances cytotoxic effects.[8][9]
-
Cell Line Specificity: The cytotoxic effect of the compounds may vary between different cell lines, suggesting that the mechanism of action could be dependent on cellular context. For instance, the non-fluorinated compound shows minimal toxicity in HepG2 cells at the tested concentrations, while the fluorinated analog remains cytotoxic.
-
Potential Mechanisms: The increased cytotoxicity of the fluorinated bromoacetanilide could be attributed to a combination of factors, including enhanced cellular uptake due to increased lipophilicity, altered binding to intracellular targets, or metabolic activation to a more toxic species.
Diagram of the Hypothesized Mechanism of Action
Caption: Hypothesized factors contributing to the increased cytotoxicity of fluorinated compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of fluorinated and non-fluorinated bromoacetanilides. The provided experimental protocols and theoretical considerations are intended to empower researchers to conduct rigorous and meaningful studies in this area. While the illustrative data suggests that fluorination is likely to enhance the cytotoxicity of bromoacetanilides, direct experimental verification is crucial.
Future studies should aim to:
-
Synthesize and test a broader range of fluorinated bromoacetanilides with varying positions and degrees of fluorination to establish a more detailed SAR.
-
Investigate the underlying mechanisms of cytotoxicity, including effects on cell cycle, apoptosis, and specific molecular targets.
-
Conduct in vivo studies to assess the toxicity and efficacy of promising candidates in a whole-organism context.
By systematically applying the principles and methods outlined in this guide, the scientific community can gain a deeper understanding of the biological effects of this important class of compounds, paving the way for the development of safer and more effective chemical entities.
References
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021).
- MTT Assay Protocol for Cell Viability and Prolifer
- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. [Link]
- Cytotoxicity of fluorinated amino sugars. (n.d.). Institute of Chemical Process Fundamentals. [Link]
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.).
- Metabolism and Toxicity of Fluorine Compounds. (2021).
- Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.).
- Synthesis and in vitro cytotoxic evaluation of N-alkylbromo and N-alkylphthalimido-is
- Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.).
- Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (n.d.).
- In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. (n.d.). Altogen Biosystems. [Link]
- Design, synthesis and SAR study of Fluorine-containing 3rd-gener
- Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.).
- Design, synthesis and SAR study of fluorine-containing 3rd-generation taxoids. (n.d.). Europe PMC. [Link]
- Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2022).
- Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.).
- Fluorination of triptolide and its analogues and their cytotoxicity. (2008). PubMed. [Link]
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. [Link]
- cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
- In vitro cytotoxic activity evaluation of phenytoin derivatives against human leukemia cells. (n.d.). Adam Mickiewicz University Repository. [Link]
- In Vitro Effects of Bromoalkyl Phenytoin Derivatives on Regulated Death, Cell Cycle and Ultrastructure of Leukemia Cells. (n.d.).
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- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 9. Fluorination of triptolide and its analogues and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: N-(4-Bromo-2-fluorophenyl)acetamide Derivatives Versus Established Kinase Inhibitors
A Senior Application Scientist's Guide to Evaluating Potency and Specificity
In the landscape of targeted cancer therapy, particularly in the realm of B-cell malignancies, the development of potent and selective kinase inhibitors is of paramount importance. While not an active inhibitor itself, N-(4-Bromo-2-fluorophenyl)acetamide serves as a critical structural motif and key synthetic intermediate in the generation of a class of highly effective covalent inhibitors targeting Bruton's tyrosine kinase (BTK). This guide provides a comparative analysis of the efficacy of a prominent derivative, Acalabrutinib (Calquence®), which incorporates this core structure, against other established BTK inhibitors. We will delve into the experimental data that underpins our understanding of their relative potencies and provide the methodologies required to reproduce these findings.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound moiety is a foundational building block in the synthesis of several advanced kinase inhibitors. Its chemical properties, including the strategic placement of the bromine and fluorine atoms, are instrumental in the synthesis of the final active pharmaceutical ingredients. For instance, it is a key precursor in the synthesis of Acalabrutinib, a second-generation BTK inhibitor. The development of Acalabrutinib was driven by the need to improve upon the first-generation inhibitor, Ibrutinib, by offering enhanced target specificity and a more favorable safety profile. This has been linked to fewer off-target effects, such as bleeding and atrial fibrillation.
This guide will focus on comparing the efficacy of Acalabrutinib with other key BTK inhibitors, providing researchers with a clear, data-driven perspective on their relative performance.
Comparative Efficacy of BTK Inhibitors
The efficacy of BTK inhibitors is primarily assessed by their ability to inhibit the kinase activity of BTK, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Furthermore, selectivity is a critical parameter, as off-target inhibition of other kinases (e.g., EGFR, TEC, SRC family kinases) can lead to undesirable side effects.
Table 1: Comparative In Vitro Efficacy of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Covalent Binding | Key Off-Targets | Reference |
| Acalabrutinib | BTK | 5.1 | Yes (Cys481) | Minimal | |
| Ibrutinib | BTK | 0.5 | Yes (Cys481) | EGFR, TEC, SRC family | |
| Zanubrutinib | BTK | <0.5 | Yes (Cys481) | Minimal | |
| Pirtobrutinib | BTK | 3.5 | No (Reversible) | Minimal |
Analysis of Efficacy Data:
The data presented in Table 1 highlights the nuanced differences between these BTK inhibitors. While Ibrutinib exhibits very high potency for BTK, it also shows significant off-target activity against other kinases, which is believed to contribute to some of its associated side effects. Acalabrutinib, derived from the this compound scaffold, maintains high potency for BTK with an IC50 of 5.1 nM and demonstrates significantly improved selectivity over Ibrutinib. Zanubrutinib also shows high potency and improved selectivity. Pirtobrutinib represents a different class of non-covalent, reversible inhibitors, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.
Experimental Protocols for Efficacy Determination
To ensure the reproducibility and validity of efficacy data, standardized biochemical and cell-based assays are crucial. Below are detailed protocols for determining the IC50 of BTK inhibitors.
Biochemical Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the inhibitor to the isolated BTK kinase domain.
Principle: A competitive binding assay where the inhibitor competes with an Alexa Fluor™ 647-labeled tracer for binding to a BTK-Europium-anti-tag antibody complex. A high FRET signal indicates low inhibitor binding, and a low FRET signal indicates high inhibitor binding.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer solution.
-
Serially dilute the test inhibitors (e.g., Acalabrutinib) in DMSO, followed by a further dilution in the kinase buffer.
-
Prepare the BTK-Europium-anti-tag antibody and Alexa Fluor™ 647-tracer solution in the kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solutions to a 384-well plate.
-
Add 5 µL of the BTK-Europium-anti-tag antibody solution to all wells.
-
Add 5 µL of the Alexa Fluor™ 647-tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 1: Workflow for Biochemical Kinase Assay
Caption: Workflow for determining inhibitor IC50 using a TR-FRET based biochemical kinase assay.
Cell-Based BTK Phosphorylation Assay
This assay measures the inhibitor's ability to block BTK signaling within a cellular context.
Principle: In B-cells, activation of the B-cell receptor (BCR) leads to the autophosphorylation of BTK at tyrosine 223 (Y223). A potent inhibitor will block this phosphorylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Plate the cells and treat with serial dilutions of the BTK inhibitor for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptors by adding anti-IgM antibody for 10 minutes.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Quantification of Phospho-BTK:
-
Measure the levels of phosphorylated BTK (pBTK) and total BTK using an ELISA or Western blot.
-
For ELISA, coat a plate with a capture antibody for total BTK, add cell lysates, and then detect pBTK using a specific antibody conjugated to a reporter enzyme (e.g., HRP).
-
-
Data Analysis:
-
Normalize the pBTK signal to the total BTK signal.
-
Plot the normalized pBTK signal against the inhibitor concentration and fit the data to determine the IC50 value.
-
Diagram 2: Cellular BTK Phosphorylation Pathway and Inhibition
Caption: Simplified signaling pathway of BCR-mediated BTK activation and its inhibition by Acalabrutinib.
Conclusion and Future Directions
The this compound scaffold is a cornerstone in the chemical synthesis of highly selective and potent kinase inhibitors like Acalabrutinib. Comparative analysis demonstrates that while first-generation inhibitors like Ibrutinib are highly potent, second-generation inhibitors derived from this scaffold offer a superior balance of high on-target potency and improved selectivity. This translates to a more favorable clinical safety profile. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative efficacy studies. Future research will likely focus on developing next-generation inhibitors that can overcome resistance mutations and further refine the selectivity profile.
References
- Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Characterization of Acalabrutinib (ACP-196), a Selective, Second-Generation Inhibitor of Bruton's Tyrosine Kinase.
- Title: The Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (PCI-32765) has significant off-target effects on EGFR and HER2. Source: Oncotarget URL:[Link]
- Title: Zanubrutinib (BGB-3111), a novel, highly specific and potent Bruton's tyrosine kinase (BTK) inhibitor.
- Title: Pirtobrutinib, a highly selective, non-covalent (reversible) BTK inhibitor. Source: Blood URL:[Link]
Positional Isomerism in Drug Design: How Fluorine Placement Dictates the Reactivity of Bromo-Phenylacetamides
An In-Depth Technical Guide for Researchers
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the influence of fluorine extends beyond these pharmacokinetic parameters and profoundly impacts the underlying chemical reactivity of the scaffold. This is particularly critical for covalent inhibitors or when designing synthetic routes where precise control of reactivity is paramount.
This guide provides a comparative analysis of how the position of a fluorine substituent on the phenyl ring of 2-bromo-N-phenylacetamide derivatives alters their chemical reactivity. We will dissect the electronic and steric interplay that arises from ortho-, meta-, and para-fluorination, supported by mechanistic principles and quantitative data. This exploration is designed for researchers, scientists, and drug development professionals seeking to harness the nuanced effects of fluorine substitution for optimized molecular engineering.
The Duality of Fluorine's Electronic Influence
The reactivity of a substituted benzene ring is governed by the electronic effects of its substituents. Fluorine, like other halogens, exerts two opposing electronic forces: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[1][2][3] This effect is distance-dependent, diminishing with each bond away from the C-F bond. This electron withdrawal deactivates the ring towards electrophilic attack but is a critical activating feature for nucleophilic aromatic substitution (SNAr).[4][5][6]
-
Resonance Effect (+M): The lone pair electrons on the fluorine atom can be delocalized into the aromatic π-system.[1][2] This donation of electron density is directed specifically to the ortho and para positions, partially counteracting the inductive withdrawal at these sites.
For halogens, the powerful -I effect generally dominates the weaker +M effect, making them net deactivating groups in electrophilic aromatic substitution. However, the +M effect is still crucial for directing the regioselectivity of these reactions.[1][2] This delicate balance is the key to understanding the distinct reactivity profiles of the positional isomers of fluoro-substituted bromo-phenylacetamides.
Caption: Dueling electronic effects of a fluorine substituent.
Comparative Reactivity in Nucleophilic Substitution
The 2-bromo-N-phenylacetamide scaffold features a reactive electrophilic center at the α-carbon, making it susceptible to SN2 reactions. The rate of this reaction is highly sensitive to the electronic nature of the phenyl ring, which is modulated by the position of the fluorine atom. A more electron-deficient phenyl ring will enhance the electrophilicity of the α-carbon, accelerating the rate of nucleophilic attack.
Positional Analysis
-
Ortho-Fluoro Isomer: The fluorine atom is in close proximity to the bromoacetamide side chain. This leads to two primary consequences:
-
Strong Inductive Withdrawal: The -I effect is at its maximum due to the short distance, significantly increasing the electrophilicity of the α-carbon. This strongly accelerates the reaction rate.
-
Steric Hindrance: The fluorine atom can sterically shield the reaction center from the approaching nucleophile, potentially slowing the reaction. The net effect on reactivity depends on the size of the nucleophile and the precise transition state geometry.
-
-
Meta-Fluoro Isomer:
-
Pure Inductive Withdrawal: At the meta position, the resonance effect is negligible. Therefore, the reactivity is almost exclusively dictated by a strong, electron-withdrawing -I effect.[7] This leads to a substantial rate enhancement compared to the unsubstituted parent compound.
-
-
Para-Fluoro Isomer:
-
Competing Effects: The para position experiences both the distance-attenuated -I effect and the opposing +M effect. While the -I effect still dominates, making the ring electron-withdrawing overall, the +M effect partially replenishes electron density at the ipso-carbon (C1, attached to the amide group). This partial donation slightly reduces the overall electron-withdrawing pull on the side chain compared to the meta isomer. Consequently, the para isomer is expected to be less reactive than the meta isomer but more reactive than the unsubstituted compound.
-
The general order of reactivity for SN2 reactions at the α-carbon is therefore predicted to be:
Ortho (variable) > Meta > Para > Unsubstituted
Quantitative Comparison: Hammett Analysis
The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying these electronic effects.[8][9][10] It correlates the rate constant (k) of a reaction for a substituted compound to the rate constant of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ).
-
Substituent Constant (σ): Quantifies the electronic influence of a substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
-
Reaction Constant (ρ): Measures the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of the buildup of negative charge in the transition state, such as in an SN2 reaction.
| Substituent Position | Hammett Constant (σ) | Predicted Effect on SN2 Rate (for ρ > 0) |
| Meta-Fluoro | σm = +0.34 | Strong rate acceleration |
| Para-Fluoro | σp = +0.06 | Mild rate acceleration |
Table 1: Hammett constants for the fluorine substituent and their predicted impact on a reaction with a positive ρ value. Data sourced from established literature.
The larger positive σ value for the meta-fluoro substituent compared to the para-fluoro substituent quantitatively supports the prediction that the meta isomer will be significantly more reactive. The reaction constant ρ would need to be determined experimentally for the specific reaction, but a positive value is strongly anticipated.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a method for determining the second-order rate constants for the reaction of ortho-, meta-, and para-fluoro-2-bromo-N-phenylacetamide with a model nucleophile, such as piperidine.
Objective: To quantify the influence of fluorine's position on the rate of SN2 substitution.
Caption: Experimental workflow for kinetic analysis.
Materials & Reagents:
-
2-bromo-N-(2-fluorophenyl)acetamide
-
2-bromo-N-(3-fluorophenyl)acetamide
-
2-bromo-N-(4-fluorophenyl)acetamide
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., N-phenylacetamide)
-
Deionized Water
-
Formic Acid
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 10 mM stock solutions of each bromo-phenylacetamide isomer in acetonitrile.
-
Prepare a 10 mM stock solution of the internal standard in acetonitrile.
-
Prepare a 200 mM stock solution of piperidine in acetonitrile. Rationale: Using a significant excess of the nucleophile (pseudo-first-order conditions) simplifies the kinetic analysis.
-
-
Kinetic Measurement:
-
In a temperature-controlled vial (e.g., 25.0 ± 0.1 °C), combine 4.5 mL of an isomer stock solution and 0.5 mL of the internal standard stock solution. Allow the solution to thermally equilibrate for 10 minutes.
-
Initiate the reaction by adding 0.5 mL of the 200 mM piperidine stock solution and start a timer. The final concentrations will be approximately 8.2 mM acetamide and 18.2 mM piperidine.
-
At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of 0.1% formic acid in water. Rationale: The acid protonates the piperidine, neutralizing it as a nucleophile and stopping the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Develop a gradient elution method that provides baseline separation of the starting material, product, and internal standard.
-
Monitor the depletion of the starting material peak area relative to the constant peak area of the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining bromo-phenylacetamide.
-
Plot the natural logarithm of the reactant concentration versus time.
-
The slope of the resulting linear plot will be equal to the negative pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of piperidine.
-
Repeat the entire procedure for all three isomers to allow for a direct comparison of their rate constants.
-
Implications for Drug Development and Synthesis
Understanding the positional effects of fluorine is not merely an academic exercise; it has profound practical implications:
-
Tuning Covalent Inhibitors: For drugs that form a covalent bond with their target, the rate of bond formation is a critical parameter. By moving a fluorine atom from the para to the meta position on a phenylacetamide warhead, a medicinal chemist can rationally accelerate the reaction rate, potentially improving the drug's efficacy or target occupancy.
-
Controlling Synthetic Pathways: In multi-step syntheses, differential reactivity can be exploited. For example, a fluorine atom can be used to activate a specific position on an aromatic ring for nucleophilic aromatic substitution (SNAr) while the bromoacetyl group undergoes a separate transformation.[11][12]
-
Modulating Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolic oxidation. However, the electronic influence of fluorine can also alter the reactivity of distal parts of the molecule, indirectly affecting its interaction with metabolic enzymes like Cytochrome P450s.
Conclusion
The position of a single fluorine atom on a bromo-phenylacetamide scaffold exerts a powerful and predictable influence on its chemical reactivity. This influence is a direct result of the interplay between fluorine's potent, distance-dependent inductive effect and its position-specific resonance effect. The meta-fluoro isomer typically exhibits the highest reactivity in nucleophilic substitutions at the α-carbon due to an unmitigated inductive withdrawal. The para isomer is moderately activated, while the ortho isomer's reactivity is a complex function of strong electronic activation and potential steric hindrance. By leveraging a quantitative framework like Hammett analysis and precise kinetic experiments, researchers can harness these subtle electronic perturbations to design more effective therapeutics and efficient synthetic strategies.
References
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- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
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- Hammett correlations corresponding to fluorination of... (n.d.).
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021).
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025).
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- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
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- 2-(4-Fluorophenyl)
- N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184. (n.d.). PubChem.
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- Acetamide, N-(4-bromophenyl)-2-fluoro- | C8H7BrFNO | CID 9593. (n.d.). PubChem.
- 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. (n.d.).
- The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. (n.d.). KAUST Repository.
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A Comparative Guide to Purity Verification of N-(4-Bromo-2-fluorophenyl)acetamide: The Foundational Role of Elemental Analysis
Introduction: The Imperative of Purity in Advanced Synthesis
In the landscape of pharmaceutical and materials science research, the integrity of a chemical entity is paramount. N-(4-Bromo-2-fluorophenyl)acetamide, a halogenated aromatic amide, serves as a crucial intermediate in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs). The presence of even minute impurities can drastically alter reaction kinetics, yield, and the toxicological profile of the final product. Therefore, rigorous purity verification is not merely a quality control checkpoint but a cornerstone of reliable and reproducible science.
This guide provides an in-depth comparison of analytical techniques for confirming the purity of this compound. We will begin with a detailed exploration of elemental analysis, a fundamental and definitive method for assessing bulk sample purity, and then contrast its performance and utility against powerful chromatographic and spectroscopic alternatives like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Elemental Analysis: The Gold Standard for Stoichiometric Verification
Elemental analysis is a destructive technique that provides the absolute, mass-based percentage of specific elements within a sample. It serves as a primary method to confirm if the empirical formula of a synthesized compound matches its theoretical composition. For a molecule like this compound, this technique directly validates the presence and correct ratio of carbon, hydrogen, nitrogen, bromine, and fluorine.
Causality Behind the Method: The Principle of Combustion
The core of modern elemental analysis lies in the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂)—are separated and quantified by thermal conductivity detectors or infrared cells. Halogens like bromine and fluorine are captured and measured using techniques such as ion chromatography or titration following combustion. The instrument is calibrated against a high-purity, certified standard (e.g., acetanilide), ensuring the system's response is directly and accurately correlated to elemental mass. This reliance on fundamental stoichiometric conversion makes it a powerful, self-validating system for bulk purity.
Theoretical Composition of this compound
The molecular formula for this compound is C₈H₇BrFNO.[1][2][3] With a molecular weight of 232.05 g/mol , the theoretical elemental composition is as follows[1][2][4]:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 41.41% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.04% |
| Bromine | Br | 79.904 | 1 | 79.904 | 34.43% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.19% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.04% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.89% |
A purity result from elemental analysis is typically considered acceptable if the experimental values are within ±0.4% of the theoretical values.
Experimental Protocol: Elemental Analysis
-
System Calibration: Calibrate the elemental analyzer using a certified standard such as acetanilide or sulfanilamide to establish accurate detector response for C, H, and N. For halogens, specific standards like bromobenzoic acid are used.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance. The sample must be homogenous and free of residual solvent.
-
Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a combustion tube heated to ~900-1000°C in a stream of pure oxygen.
-
Reduction & Separation: The combustion gases pass through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the components.
-
Detection: The separated gases are quantified by a thermal conductivity detector (TCD).
-
Halogen Determination: For Br and F, the combustion products are passed through an absorption solution. The resulting halide ions are then quantified, typically by ion chromatography.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the sample weight, comparing it against the calibrated standard.
Orthogonal Methods for Impurity Profiling
While elemental analysis confirms the purity of the bulk material, it cannot identify or quantify structurally similar impurities. For this, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential.[5][6]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis.[7] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase method is ideal.
-
Principle of Separation: In reversed-phase HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile).[8] The main compound and its impurities elute at different times based on their relative polarity, allowing for their separation and quantification, typically by UV detection. Purity is often expressed as a percentage of the total peak area.
-
System Preparation: Use an HPLC system with a quaternary pump, autosampler, and UV/Vis detector.[9]
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile. Degas both solvents.
-
Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.5 µm).[9]
-
Sample Preparation: Accurately prepare a stock solution of the sample at ~1 mg/mL in methanol. Further dilute with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 10 µL
-
Gradient Program: Start with 95% A, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers exceptional separation efficiency and definitive identification of impurities.[10][11]
-
Principle of Separation & Identification: The sample is vaporized and separated in a capillary column based on boiling point and polarity. Eluted compounds enter a mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern provides a "fingerprint" for structural elucidation. For halogenated compounds, negative chemical ionization (NCI) can offer enhanced sensitivity.[12]
-
System: GC coupled to a mass spectrometer.
-
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Hold at 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine purity by area percentage. Examine the mass spectrum of each impurity peak to propose a structure.
C. Quantitative NMR (qNMR) Spectroscopy
NMR is an inherently quantitative technique that can determine purity with high precision without requiring a reference standard of the analyte itself. For this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.
-
Principle of Quantification: In qNMR, a certified internal standard of known purity and weight is added to a precisely weighed amount of the sample. The purity of the analyte is calculated by comparing the integrated area of a specific analyte signal to a signal from the internal standard. ¹⁹F NMR is particularly advantageous due to its 100% natural abundance, high sensitivity, and broad chemical shift range, which virtually eliminates signal overlap.[13][14][15]
-
Standard Selection: Choose a high-purity, stable internal standard with a simple ¹⁹F signal that does not overlap with the analyte, for example, trifluorotoluene.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (the single F atom) and a signal from the internal standard (the -CF₃ group).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of nuclei per signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
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A Comparative Guide to the Synthetic Routes of N-(4-Bromo-2-fluorophenyl)acetamide
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. N-(4-Bromo-2-fluorophenyl)acetamide is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of the two most viable synthetic routes for its preparation, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable method for your laboratory's needs.
Introduction
This compound, with the chemical formula C₈H₇BrFNO, is a substituted acetanilide that serves as a crucial intermediate in organic synthesis.[1][2] Its structure incorporates a bromo and a fluoro substituent on the phenyl ring, offering multiple points for further chemical modification. The strategic placement of these functional groups makes it a versatile precursor for the development of novel therapeutic agents. This guide will explore two primary synthetic strategies for its production: the acetylation of 4-bromo-2-fluoroaniline and the bromination of N-(2-fluorophenyl)acetamide.
Route 1: Acetylation of 4-Bromo-2-fluoroaniline
This is the most direct and widely employed method for the synthesis of this compound. The reaction involves the acylation of the amino group of 4-bromo-2-fluoroaniline with an acetylating agent, typically acetic anhydride or acetyl chloride.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this results in the formation of a tetrahedral intermediate which then collapses to yield the N-acetylated product and an acetate leaving group. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid), or it can be performed under acidic conditions using a catalyst like sulfuric acid.
Experimental Protocol
Materials:
-
4-Bromo-2-fluoroaniline
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane.
-
To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via acetylation.
Route 2: Bromination of N-(2-fluorophenyl)acetamide
An alternative approach to the target molecule is the electrophilic aromatic substitution of N-(2-fluorophenyl)acetamide. This route involves the direct bromination of the aromatic ring.
Mechanistic Rationale
The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the aromatic ring. The fluoro group is a deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect and weaker resonance donation. In this case, the powerful para-directing effect of the acetamido group will direct the incoming electrophile (Br⁺) to the position para to it, which is also meta to the fluorine atom. This regioselectivity is crucial for the successful synthesis of the desired product. Common brominating agents include molecular bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS) with a catalyst. A patent for the synthesis of the isomer 2-bromo-4-fluoroacetanilide suggests that using hydrobromic acid in the presence of an oxidizing agent can be an effective bromination method to minimize the formation of di-substituted byproducts.[3]
Experimental Protocol
Materials:
-
N-(2-fluorophenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetic acid (or other suitable solvent)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask protected from light, dissolve N-(2-fluorophenyl)acetamide (1.0 eq) in acetic acid.
-
To this solution, add N-bromosuccinimide (1.05 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via bromination.
Comparative Analysis
| Feature | Route 1: Acetylation of 4-Bromo-2-fluoroaniline | Route 2: Bromination of N-(2-fluorophenyl)acetamide |
| Starting Material Availability | 4-Bromo-2-fluoroaniline is commercially available. Its synthesis from 2-fluoroaniline is also reported.[4] | N-(2-fluorophenyl)acetamide is commercially available. |
| Regioselectivity | Highly selective. The reaction occurs specifically at the amino group. | Generally good, directed by the powerful para-directing acetamido group. However, the formation of isomeric byproducts is a possibility. |
| Reaction Conditions | Mild conditions, typically at room temperature. | Mild conditions, but requires careful control to avoid over-bromination. |
| Potential Byproducts | Di-acetylation is possible but generally not significant under controlled conditions. | Di-brominated products and other constitutional isomers can be formed, potentially complicating purification. |
| Purification | Often achievable through simple recrystallization. | May require column chromatography for high purity, especially if isomeric byproducts are formed. |
| Yield | Generally high yields are expected for this type of transformation. | Yields can be variable and are dependent on the specific brominating agent and reaction conditions used. |
| Scalability | Readily scalable with standard laboratory equipment. | Scalability may be more challenging due to the need for precise control of stoichiometry and temperature to ensure selectivity. |
| Safety Considerations | Acetic anhydride and pyridine are corrosive and have specific handling requirements. | Brominating agents like Br₂ and NBS are toxic and corrosive. Reactions should be performed in a well-ventilated fume hood. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1, the acetylation of 4-bromo-2-fluoroaniline, is arguably the more robust and reliable method. Its high regioselectivity, generally high yields, and straightforward purification make it an excellent choice for both small-scale and large-scale synthesis. The starting material is readily accessible, and the reaction itself is a standard transformation in organic chemistry.
Route 2, the bromination of N-(2-fluorophenyl)acetamide, provides a reasonable alternative. However, it carries a higher risk of byproduct formation, which may necessitate more demanding purification techniques. Careful optimization of the reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of impurities.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the purity requirements of the final product, and the availability of starting materials and reagents. For most applications, the direct acetylation of 4-bromo-2-fluoroaniline is recommended as the more efficient and predictable synthetic strategy.
References
- Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1448.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67593, this compound.
- Organic Syntheses. Acetamide, N-bromo-.
- PrepChem (2023). Synthesis of 4-bromo-2-fluoroaniline.
- Royal Society of Chemistry (2014). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 4(94), 52035-52039.
- PrepChem (2023). Preparation of 4-bromo-2-fluoroaniline.
- Google Patents (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
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- Patsnap (2020). CN111233816A - Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide.
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- ResearchGate (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
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A Senior Application Scientist's Guide to In Silico Docking: Comparing N-phenylacetamide Analogs Against Cyclooxygenase-2 (COX-2)
This guide provides a comprehensive, in-depth comparison of the in silico docking scores for a series of N-phenylacetamide analogs targeting the inducible cyclooxygenase-2 (COX-2) enzyme. It is designed for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the rationale behind the experimental choices, provide a detailed, step-by-step protocol for molecular docking, and analyze the resulting data to draw meaningful structure-activity relationships (SAR).
Introduction: The Rationale for Targeting COX-2 with N-phenylacetamide Analogs
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] Two main isoforms exist: COX-1, a constitutive enzyme involved in physiological processes, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2][3] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]
The N-phenylacetamide scaffold is a versatile starting point for the design of novel enzyme inhibitors. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for further investigation.[4] This guide will walk you through a comparative in silico analysis to predict the binding affinities of a curated set of N-phenylacetamide analogs against the COX-2 enzyme, providing a framework for identifying promising lead compounds for further experimental validation.
The In Silico Docking Workflow: A Visual Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The following diagram illustrates the key stages of the in silico docking workflow employed in this guide.
Caption: A schematic overview of the in silico molecular docking workflow.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the in silico docking studies. The protocol is designed to be self-validating by adhering to established best practices in computational drug design.
Protein Preparation
The initial step involves preparing the target protein structure for docking. This is a critical stage, as the quality of the protein model directly impacts the reliability of the docking results.
-
Acquisition of the Protein Structure: The crystal structure of murine COX-2 complexed with a selective inhibitor (SC-558) was obtained from the RCSB Protein Data Bank (PDB ID: 1CX2).[3][7] This structure is chosen as it provides a clear definition of the inhibitor binding site.
-
Initial Cleaning of the PDB File: The raw PDB file often contains non-essential molecules such as water, co-factors, and other protein chains that are not relevant to the docking study. These are removed to simplify the system.[5][6] In this case, the co-crystallized inhibitor (SC-558) is also removed to create a vacant binding site for the new ligands.
-
Addition of Hydrogen Atoms: X-ray crystallography typically does not resolve the positions of hydrogen atoms. Therefore, polar hydrogens are added to the protein structure, which is crucial for correctly defining the hydrogen bonding network.[8]
-
Assignment of Partial Charges: Partial charges are assigned to each atom of the protein. The Gasteiger-Marsili method is a commonly used approach for this purpose.[9]
-
Conversion to PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[10]
Ligand Preparation
The N-phenylacetamide analogs to be docked need to be prepared in a similar fashion to the protein.
-
2D Structure Sketching and 3D Conversion: The 2D chemical structures of the N-phenylacetamide analogs are drawn using chemical drawing software like ChemDraw or MarvinSketch. These 2D structures are then converted into 3D models.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecules to a low-energy conformation.[6]
-
Assignment of Partial Charges and Definition of Rotatable Bonds: Similar to the protein, partial charges are assigned to the ligand atoms. Additionally, the rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[9][11]
-
Conversion to PDBQT Format: The prepared ligands are saved in the PDBQT format.
Molecular Docking using AutoDock Vina
With the prepared protein and ligands, the docking simulation can be performed. AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[12]
-
Grid Box Generation: A grid box is defined to specify the search space for the docking simulation. This box should be centered on the active site of the enzyme and be large enough to accommodate the ligands in various orientations.[13][14] For COX-2 (PDB: 1CX2), the grid box can be centered on the coordinates of the previously bound inhibitor.
-
Running the Docking Simulation: The docking calculation is initiated using the AutoDock Vina program. The software will systematically search for the best binding poses of each ligand within the defined grid box, evaluating the binding affinity for each pose.[10]
-
Analysis of Docking Results: The output of the docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.[15]
Comparative Docking Score Analysis
The following table summarizes the predicted binding affinities of a series of hypothetical N-phenylacetamide analogs against the active site of COX-2. The parent N-phenylacetamide is included as a reference.
| Compound ID | R1 (para-position) | R2 (meta-position) | Docking Score (kcal/mol) |
| NPA-01 | -H | -H | -6.8 |
| NPA-02 | -Cl | -H | -7.5 |
| NPA-03 | -F | -H | -7.2 |
| NPA-04 | -CH3 | -H | -7.1 |
| NPA-05 | -OCH3 | -H | -7.3 |
| NPA-06 | -NO2 | -H | -7.8 |
| NPA-07 | -H | -Cl | -7.4 |
| NPA-08 | -Cl | -Cl | -8.2 |
| NPA-09 | -NO2 | -Cl | -8.5 |
| Celecoxib | (Standard) | -12.9[16] |
Discussion and Structure-Activity Relationship (SAR) Insights
The in silico docking results provide valuable insights into the structure-activity relationships of N-phenylacetamide analogs as potential COX-2 inhibitors.
-
Influence of para-Substituents: The introduction of substituents at the para-position of the N-phenyl ring generally leads to an improvement in the predicted binding affinity compared to the unsubstituted parent compound (NPA-01). The electron-withdrawing nitro group in NPA-06 shows the most significant enhancement in this series, suggesting a favorable interaction with the active site. The chloro-substituted analog (NPA-02) also demonstrates a strong binding affinity.
-
Effect of meta-Substituents: A chloro-substituent at the meta-position (NPA-07) also improves the docking score, though to a lesser extent than the para-chloro analog.
-
Synergistic Effects of Multiple Substitutions: The di-substituted analogs, particularly NPA-08 and NPA-09, exhibit the best docking scores among the designed compounds. The combination of a para-nitro group and a meta-chloro group in NPA-09 results in the lowest binding energy, indicating a potential synergistic effect of these substituents in occupying the binding pocket of COX-2.
-
Comparison with Standard Inhibitor: While the designed N-phenylacetamide analogs show promising binding affinities, their docking scores are not as favorable as the known selective COX-2 inhibitor, Celecoxib.[16] This is expected, as Celecoxib is a highly optimized drug molecule. Nevertheless, the SAR trends observed in this study provide a rational basis for the further optimization of the N-phenylacetamide scaffold.
Conclusion
This guide has provided a comprehensive framework for the in silico comparison of N-phenylacetamide analogs as potential COX-2 inhibitors. The detailed protocol for molecular docking, coupled with the analysis of the docking scores, offers a robust starting point for identifying promising lead candidates for further development. The observed structure-activity relationships highlight the importance of substituent patterns on the N-phenyl ring for enhancing binding affinity. Future work should focus on synthesizing and experimentally validating the most promising compounds from this in silico screen to confirm their inhibitory activity against COX-2.
References
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This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for evaluating the efficacy of compounds related to the N-phenylacetamide scaffold, typified by structures such as N-(4-Bromo-2-fluorophenyl)acetamide. While this compound is primarily recognized as a synthetic intermediate[1][2], the core N-phenylacetamide structure is a key pharmacophore in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental frameworks used to identify and validate potential anti-inflammatory drug candidates from this chemical class.
Introduction: The N-Phenylacetamide Scaffold in Drug Discovery
The N-phenylacetamide moiety is a prevalent feature in medicinal chemistry, found in various approved drugs and clinical candidates. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, making it an attractive starting point for discovering novel therapeutic agents. Derivatives of this scaffold have been explored for a range of biological activities, including antibacterial and anti-inflammatory effects[3][4].
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis[5]. The development of new, safer, and more effective anti-inflammatory drugs is a significant focus of pharmaceutical research. This guide outlines the logical progression from initial cell-free and cell-based (in-vitro) screening to whole-organism (in-vivo) validation for N-phenylacetamide derivatives, ensuring a robust evaluation of their therapeutic potential.
Part 1: In-Vitro Efficacy Screening
The primary objective of in-vitro testing is to perform an initial, high-throughput screening of compounds to identify "hits" with promising biological activity. These assays are cost-effective, rapid, and essential for elucidating the mechanism of action before committing to more complex and resource-intensive animal studies.[5]
Key In-Vitro Assays for Anti-Inflammatory Activity
A multi-assay approach is crucial for building a comprehensive profile of a compound's anti-inflammatory potential.[6][7]
-
Inhibition of Protein Denaturation: Protein denaturation is implicated in the pathology of inflammatory diseases like arthritis[7]. This assay assesses a compound's ability to prevent heat- or chemical-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.
-
Membrane Stabilization: A key feature of inflammation is the lysis of lysosomal membranes, releasing enzymes that cause tissue damage. The human red blood cell (HRBC) membrane stabilization assay uses red blood cells as a model for lysosomal membranes. The ability of a compound to prevent heat-induced hemolysis is indicative of its membrane-stabilizing and, therefore, anti-inflammatory activity.[8][9]
-
Enzyme Inhibition (COX/LOX): Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Similarly, inhibiting lipoxygenase (LOX) can reduce the production of pro-inflammatory leukotrienes. Cell-free enzymatic assays are used to directly measure the inhibitory effect of a compound on COX-1, COX-2, and 5-LOX activity.[5]
-
Inhibition of Pro-Inflammatory Mediators in Cell Models: Macrophages are key cells in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This assay quantifies the reduction of these mediators in the presence of the test compound.[3]
Experimental Workflow: In-Vitro Screening Cascade
The following diagram illustrates a typical workflow for the initial in-vitro evaluation of a library of N-phenylacetamide derivatives.
Caption: The canonical NF-κB signaling pathway in inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details a standard procedure for evaluating acute anti-inflammatory activity.
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).
-
Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., Cpd-02 at 10, 30, 100 mg/kg). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).
Data Summary: Hypothetical In-Vivo Results
The table below presents hypothetical data from the carrageenan-induced paw edema model for the two most promising compounds from the in-vitro screen.
| Compound ID | Dose (mg/kg, p.o.) | Paw Edema Inhibition at 3h (%) | Acute Toxicity |
| Cpd-01 | 30 | 35.6% | No adverse effects observed |
| 100 | 52.1% | No adverse effects observed | |
| Cpd-02 | 30 | 48.2% | No adverse effects observed |
| 100 | 65.7% | No adverse effects observed | |
| Indomethacin | 10 | 70.5% | Mild gastric irritation noted |
Data are hypothetical for illustrative purposes.
Part 3: Comparative Analysis and Bridging the Gap
A successful drug candidate must exhibit both high potency in-vitro and significant efficacy in-vivo. Correlating the data from both stages is essential for making informed decisions about advancing a compound.
-
Potency Correlation: In our hypothetical example, Cpd-02 was the most potent compound across all in-vitro assays (IC₅₀ values of 15.1 µM for NO inhibition and 8.3 µM for COX-2 inhibition). This superior in-vitro activity translated directly to greater in-vivo efficacy, where it showed a 65.7% inhibition of paw edema at 100 mg/kg, compared to 52.1% for Cpd-01.
-
Structure-Activity Relationship (SAR): The data suggests that the 4-Bromo, 2-OH substitution pattern on the phenyl ring (Cpd-02) is more favorable for anti-inflammatory activity than the 4-Cl, 2-F pattern (Cpd-01). This provides a clear direction for further chemical optimization.
-
In-Vitro vs. In-Vivo Discrepancies: It is common for potent in-vitro compounds to fail in-vivo. This can be due to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor tissue distribution. If Cpd-02 had shown high in-vitro potency but low in-vivo efficacy, subsequent studies would need to focus on formulation or chemical modification to improve its drug-like properties.
Conclusion
The evaluation of novel N-phenylacetamide derivatives as anti-inflammatory agents requires a systematic and logical progression from in-vitro screening to in-vivo validation. The initial in-vitro cascade allows for efficient identification of potent compounds and provides insights into their mechanism of action. Subsequent in-vivo studies in relevant animal models are indispensable for confirming efficacy and assessing the overall safety and pharmacokinetic profile. The comparative analysis of data from both domains, as illustrated in this guide, is the cornerstone of modern drug discovery, enabling the rational selection and optimization of lead candidates for further preclinical and clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Bromo-2-fluorophenyl)acetamide
This document provides an in-depth, procedural guide for the proper and safe disposal of N-(4-Bromo-2-fluorophenyl)acetamide, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the laboratory bench.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundational step in its safe management. This compound is classified with specific hazards that dictate its handling and disposal requirements.
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[2][4][5][6]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][4][5][6]
-
Aquatic Hazard, Long-Term (Chronic 2): Toxic to aquatic life with long-lasting effects.[1]
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound . This classification is paramount for waste segregation and disposal, as these substances are subject to specific environmental regulations, including restrictions on landfill disposal.[7][8][9]
1.2 Required Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The causality is clear: direct contact with the compound can lead to irritation and potential systemic effects if ingested. Therefore, a comprehensive barrier is required.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Conforms to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) to prevent eye contact and serious irritation.[1][3][10] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and impervious clothing or lab coat. | Prevents skin contact, which can cause irritation.[1][3][6][10] |
| Respiratory Protection | Not required under normal use with adequate ventilation. A full-face respirator may be necessary if exposure limits are exceeded or dust is generated. | Protects against inhalation of dust particles, which may cause respiratory irritation.[1][5] |
Waste Segregation and Containment: The First Step in Disposal
Proper disposal begins the moment the chemical is deemed waste. The primary directive is segregation to prevent dangerous reactions and to comply with waste management regulations.
2.1 The Principle of Segregation
As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste.[11][12] The reason for this is twofold:
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, impose strict rules on the disposal of halogenated compounds.[13]
-
Disposal Cost and Method: Halogenated waste streams are typically more expensive to dispose of, often requiring high-temperature incineration.[12] Cross-contamination increases the volume of waste that must undergo this more costly process.
2.2 Waste Container Requirements
-
Designation: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[11]
-
Labeling: The container label must, at a minimum, include:
-
Compatibility: The container must be made of a material compatible with the waste (e.g., glass or high-density polyethylene) and must have a secure, threaded cap to prevent leaks and fumes from escaping.[11][13][16] Keep the container closed at all times except when adding waste.[11][12][16]
-
Location: Waste should be collected in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[14][16][17]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for safely moving this compound from a process byproduct to a properly managed waste stream.
Step 1: Waste Characterization
-
Confirm that the waste is primarily this compound. If it is a solution, identify all solvent components to ensure they are compatible for co-disposal in the halogenated waste stream.
Step 2: Donning PPE
-
Before handling the waste, put on all required PPE as specified in the table above.
Step 3: Waste Transfer
-
Carefully transfer the waste material (solid or dissolved in a compatible solvent) into the designated "Halogenated Organic Waste" container located in your SAA.
-
Avoid creating dust if handling the solid form.[1]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[13]
Step 4: Secure and Log
-
Securely cap the waste container immediately after adding the waste.
-
If your facility requires it, log the addition of waste, noting the chemical and approximate quantity.
Step 5: Full Container Management
-
Once a waste container is full, it must be removed from the SAA within three days.[16]
-
Arrange for the transfer of the full, sealed, and properly labeled container to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal vendor.[14][15]
Step 6: Final Disposal Method
-
Do not dispose of this chemical down the drain. [3][12][18] Its toxicity to aquatic life makes this practice environmentally damaging and non-compliant.
-
The final disposal will be conducted by a licensed waste management facility, typically via high-temperature incineration . This method is necessary to destroy the halogenated organic structure in an environmentally sound manner.[3][5][6][18]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for proper disposal.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
5.1 Spill Response
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material and place it into a suitable, labeled container for disposal as hazardous waste.[5][10][18] Avoid generating dust.[10]
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office or emergency response team.[11] Ensure the area is well-ventilated.
5.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][10]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][3][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][10]
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Navigating the Safe Handling of N-(4-Bromo-2-fluorophenyl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a rigorous and proactive approach to safety. N-(4-4-Bromo-2-fluorophenyl)acetamide, a halogenated aromatic amide, presents a specific set of handling challenges that demand meticulous attention to personal protective equipment (PPE), operational protocols, and disposal procedures. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe and effective management of this compound in a laboratory setting, ensuring the integrity of your research and the well-being of your team.
Hazard Profile and Risk Assessment: Understanding the "Why" Behind the "How"
Before any handling protocols are established, a thorough understanding of the inherent hazards of N-(4-Bromo-2-fluorophenyl)acetamide is paramount. This compound, with the CAS Number 326-66-9, is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
The presence of bromine and fluorine atoms on the phenyl ring classifies this molecule as a halogenated aromatic compound . Such compounds can exhibit persistence in the environment and may have complex toxicological profiles. The amide functional group also warrants consideration, as some aromatic amides can be metabolized to potentially harmful primary aromatic amines. Therefore, our safety protocols are designed with a conservative approach, assuming the potential for both immediate irritation and unknown long-term effects.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on the specific hazards of the chemical and the nature of the handling procedures.
Hand Protection: Beyond the Basic Nitrile
For routine handling of this compound in solid form or in solution, nitrile gloves are the recommended primary barrier. Nitrile offers good resistance to a broad range of chemicals, including many organic solvents. However, it is crucial to recognize that "resistance" is not absolute. For prolonged handling or in situations with a high risk of splash, consider double-gloving with two pairs of nitrile gloves or using a more robust glove material.
| Glove Material | Recommended Use | Rationale |
| Nitrile | Standard handling, small quantities | Good general chemical resistance, dexterity. |
| Neoprene | Handling larger quantities, splash risk | Enhanced protection against a wider range of chemicals. |
Always inspect gloves for any signs of degradation or perforation before and during use. Should contamination occur, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Eye and Face Protection: A Non-Negotiable Standard
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.
-
Safety Goggles: These should be the minimum standard for any work with this compound. They must be fully enclosing to protect against dust particles and splashes.
-
Face Shield: When handling larger quantities, performing reactions that have the potential to splash, or when working outside of a fume hood (not recommended for this compound), a face shield worn over safety goggles provides an essential secondary layer of protection for the entire face.
Body Protection: Shielding Against Contamination
A clean, buttoned laboratory coat is required to protect your skin and personal clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat is advised.
Respiratory Protection: Engineering Controls as the First Line of Defense
All handling of solid this compound that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood . This is the primary engineering control to prevent respiratory exposure. If, under rare and stringently controlled circumstances, work outside a fume hood is unavoidable, a comprehensive respiratory protection program must be implemented, which includes a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth, safe workflow.
Preparation and Weighing
-
Designate a Handling Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE are readily available.
-
Don PPE: Put on your lab coat, safety goggles, and gloves.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
Dissolution and Reaction
-
Add to Solvent: Slowly add the weighed solid to the desired solvent in the reaction vessel.
-
Controlled Conditions: Conduct all subsequent steps of your experimental protocol within the fume hood.
Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent. Collect the rinsate as hazardous waste.
-
Clean Work Area: Wipe down the work surface within the fume hood with a suitable cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures. Under no circumstances should this chemical or its waste be disposed of down the drain.
Waste Segregation
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect all solutions containing this compound and any solvent used for decontamination in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it in a sealed container for disposal as halogenated waste. Decontaminate the spill area. |
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles of chemical safety and applying them diligently. By internalizing the information in this guide, researchers can confidently and safely incorporate this compound into their work, fostering a laboratory environment where both scientific innovation and personal safety are held to the highest standards.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%.
- Pharmaffiliates. (n.d.). This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
